molecular formula C8F16 B1351128 Perfluorooct-1-ene CAS No. 559-14-8

Perfluorooct-1-ene

Cat. No.: B1351128
CAS No.: 559-14-8
M. Wt: 400.06 g/mol
InChI Key: YCBPKOZNGFQMPB-UHFFFAOYSA-N
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Description

Perfluorooct-1-ene is a useful research compound. Its molecular formula is C8F16 and its molecular weight is 400.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene
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InChI

InChI=1S/C8F16/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YCBPKOZNGFQMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40204489
Record name Perfluorooct-1-ene
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Molecular Weight

400.06 g/mol
Source PubChem
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CAS No.

559-14-8
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Hexadecafluoro-1-octene
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Record name Perfluorooct-1-ene
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Record name Perfluorooct-1-ene
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Record name Perfluorooct-1-ene
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Foundational & Exploratory

Perfluorooct-1-ene chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical and Physical Properties of Perfluorooct-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and applications of fluorinated compounds. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes logical workflows pertinent to the study and application of this compound.

Core Chemical and Physical Properties

This compound is a perfluorinated alkene, meaning it is a derivative of octene where all hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts unique properties to the molecule, including high chemical and thermal stability, low surface energy, and distinct solubility characteristics.

Identifiers and Molecular Data

The fundamental identifiers and molecular properties of this compound are summarized in the table below for quick reference.

PropertyValue
Chemical Name This compound
Synonyms Perfluoro-1-octene, Hexadecafluoro-1-octene[1]
CAS Number 559-14-8[1][2][3][4]
Molecular Formula C₈F₁₆[1][2][3][4]
Molecular Weight 400.06 g/mol [2][3][4]
IUPAC Name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene[2][3]
Physical and Chemical Property Data

The physical state and key chemical properties of this compound are detailed in the following table. These properties are critical for handling, storage, and application in various experimental setups.

PropertyValue
Appearance Colourless liquid[2]
Boiling Point 105°C[2]
Density (Predicted) 1.658 ± 0.06 g/cm³[2]
Solubility Generally soluble in perfluorinated solvents; low solubility in aqueous and hydrocarbon-based solvents.
Hazard Class Irritant[2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following sections provide generalized protocols for its synthesis and spectroscopic analysis.

Synthesis of Perfluoroalkene Polymers via High-Pressure Polymerization

While this compound is commercially available, understanding its polymerization behavior is crucial for material science applications. The following is a generalized protocol for the radical polymerization of a perfluoroalkene, adapted from methodologies used for similar monomers like perfluorohex-1-ene.[5]

Objective: To synthesize a homopolymer from a perfluoroalkene monomer using a radical initiator under high pressure.

Materials:

  • Perfluoroalkene monomer (e.g., this compound)

  • Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid)[5]

  • Argon gas

  • Teflon ampoules

  • High-pressure reaction vessel (cylinder-piston type)

Procedure:

  • Monomer Preparation: Distill the perfluoroalkene monomer under an argon atmosphere to remove dissolved oxygen, which can inhibit radical polymerization.[5]

  • Initiator Addition: In a controlled environment, add the perfluorinated peroxide initiator to the purified monomer. The molar concentration of the initiator is typically in the range of 1.5-2.2%.[5]

  • Reaction Setup: Transfer the monomer-initiator mixture into Teflon ampoules.

  • High-Pressure Reaction: Place the sealed ampoules into a high-pressure "cylinder-piston" apparatus. Apply a pressure of 15,000-16,000 atm and heat the vessel to a temperature between 180-240°C.[5]

  • Reaction Time: Maintain these conditions for an extended period, typically ranging from 168 to 336 hours, to allow for polymerization.[5]

  • Product Isolation: After the reaction period, carefully depressurize the vessel and retrieve the ampoules. The resulting polymer can then be isolated and purified.

Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is necessary to confirm the identity and purity of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolve Dissolve in appropriate deuterated solvent (e.g., acetone-d6 for NMR) Sample->Dissolve MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹⁹F, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR NMR_Data Analyze chemical shifts and coupling constants NMR->NMR_Data MS_Data Determine molecular weight and fragmentation pattern MS->MS_Data IR_Data Identify functional groups (C=C, C-F bonds) IR->IR_Data Confirm Confirm Structure and Purity NMR_Data->Confirm MS_Data->Confirm IR_Data->Confirm

A typical workflow for the spectroscopic characterization of this compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum will show distinct signals for each chemically non-equivalent fluorine atom, and the coupling constants provide information about the connectivity of the fluorine atoms.

    • ¹³C NMR: This technique helps to identify the carbon backbone of the molecule. The signals will be split by the attached fluorine atoms, providing further structural information.

    • Procedure: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., acetone-d₆). Acquire spectra on a high-field NMR spectrometer. Analyze the chemical shifts and coupling constants to elucidate the structure.

  • Mass Spectrometry (MS):

    • Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Procedure: Inject a dilute solution of the sample into the GC-MS instrument. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak (confirming the molecular weight) and a characteristic fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Procedure: Obtain the IR spectrum of the neat liquid sample.

    • Interpretation: Look for characteristic absorption bands corresponding to the C=C double bond and the strong C-F single bonds.

Relevance in Drug Development

Perfluorinated moieties are not typically bioactive in themselves but are of significant interest in medicinal chemistry as strategic modifications to lead compounds. The introduction of perfluoroalkyl groups can dramatically alter the physicochemical properties of a molecule.

The strong electron-withdrawing nature of the perfluoroalkyl groups in this compound makes its double bond highly susceptible to nucleophilic attack, rendering it a useful building block for synthesizing more complex fluorinated molecules.[6] In drug development, the incorporation of fluorine or perfluoroalkyl groups can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the half-life of a drug.[7]

  • Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[7]

  • Modified Binding Affinity: The unique electronic properties of fluorine can alter the way a molecule interacts with its biological target, potentially leading to increased binding affinity and potency.[7]

G cluster_problem Initial Challenge cluster_strategy Synthetic Strategy cluster_outcome Improved Candidate Lead Lead Compound Poor Poor Properties: - Low Metabolic Stability - Suboptimal Lipophilicity Lead->Poor Strategy Introduce Perfluoroalkyl Group using a Fluorinated Building Block Poor->Strategy Candidate Optimized Drug Candidate Strategy->Candidate Good Enhanced Properties: - Increased Half-Life - Improved Bioavailability - Higher Binding Affinity Candidate->Good

Rationale for incorporating perfluoroalkyl groups in drug design.

References

Spectroscopic Profile of Perfluorooct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for perfluorooct-1-ene (CAS 559-14-8), a fully fluorinated alkene with the molecular formula C₈F₁₆. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

While direct access to comprehensive, publicly available numerical spectroscopic data for this compound is limited, the following tables summarize the expected data based on the compound's structure and information from spectral databases. Researchers with access to specialized databases such as SpectraBase are encouraged to consult them for detailed spectral information.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. Both ¹⁹F and ¹³C NMR are essential for the characterization of this compound.

Table 1: Predicted ¹⁹F NMR Data for this compound

PositionPredicted Chemical Shift Range (ppm)Predicted Multiplicity
=CF₂-80 to -120m
=CF--150 to -190m
-CF₂- (allylic)-110 to -130m
-(CF₂)₅--120 to -126m
-CF₃-81 to -83t

Note: Chemical shifts are referenced to CFCl₃. Multiplicity (m) will be complex due to extensive F-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift Range (ppm)Predicted Multiplicity
C1 (=CF₂)140 - 160t
C2 (=CF-)130 - 150m
C3105 - 125m
C4-C7105 - 125m
C8 (-CF₃)115 - 125q

Note: ¹³C NMR spectra of fluorinated compounds exhibit complex splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by strong C-F stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=C Stretch1750 - 1720Medium - Weak
C-F Stretch1300 - 1100Strong, Broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretationRelative Abundance
400[M]⁺ (Molecular Ion)Low
381[M - F]⁺Moderate
331[M - CF₃]⁺Moderate
131[C₃F₅]⁺High
100[C₂F₄]⁺High
69[CF₃]⁺High (often base peak)

Note: The fragmentation of perfluorinated compounds is complex and can involve rearrangements.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy (¹⁹F and ¹³C)

Objective: To obtain high-resolution ¹⁹F and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). Perfluorinated compounds may have limited solubility in common NMR solvents, so solubility testing is recommended.

  • Transfer the solution to a 5 mm NMR tube.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments with ¹H decoupling).

  • Transmitter Frequency: Centered in the expected spectral region for fluoroalkenes.

  • Spectral Width: Sufficiently wide to encompass all expected ¹⁹F signals (e.g., 200-250 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Referencing: An external reference of CFCl₃ (δ = 0 ppm) or an internal reference can be used.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with ¹H and ¹⁹F decoupling (e.g., using a WALTZ-16 decoupling sequence for ¹H and a GARP or other broadband decoupling sequence for ¹⁹F). If simultaneous ¹H and ¹⁹F decoupling is not available, a ¹H-decoupled spectrum will show C-F couplings.

  • Transmitter Frequency: Centered in the expected ¹³C chemical shift range.

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 5-10 seconds (longer delays may be needed for quaternary carbons).

  • Number of Scans: 1024 to 4096 or more, due to the low natural abundance of ¹³C and potential signal splitting by fluorine.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40 - 500.

  • Scan Speed: At least 2 scans/second.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Interpretation and Visualization

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR_Acquisition NMR (19F, 13C) Dissolution->NMR_Acquisition IR_Acquisition IR Dissolution->IR_Acquisition MS_Acquisition MS Dissolution->MS_Acquisition NMR_Data Chemical Shifts, Coupling Constants NMR_Acquisition->NMR_Data IR_Data Absorption Bands IR_Acquisition->IR_Data MS_Data Molecular Ion, Fragmentation MS_Acquisition->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Structural_Correlation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound (C8F16) 19F_NMR 19F NMR Structure->19F_NMR IR IR Structure->IR MS MS Structure->MS NMR_Info Fluorine Environments Carbon Backbone Connectivity (via coupling) 19F_NMR->NMR_Info 13C_NMR 13C NMR 13C_NMR->NMR_Info IR_Info Functional Groups (C=C, C-F) IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info

Correlation of spectroscopic techniques to structural information for this compound.

References

CAS number and molecular structure of Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Perfluorooct-1-ene (CAS Number: 559-14-8), a fully fluorinated alkene. The document details its molecular structure, physicochemical properties, and synthesis. It also explores the broader context of perfluorinated compounds in drug development, highlighting the unique attributes that fluorine imparts to molecules. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a perfluoroalkene, a class of compounds where all hydrogen atoms on the carbon backbone have been replaced by fluorine. This substitution confers remarkable properties, including high thermal stability, chemical inertness, and unique electronic characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering perfluorinated compounds highly resistant to degradation.[1]

In the context of drug discovery and development, the incorporation of fluorine into organic molecules is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[2][3][4] While this compound itself is not a therapeutic agent, it serves as a valuable fluorinated building block in organic synthesis. Its reactive double bond provides a handle for introducing the perfluorooctyl moiety into more complex molecular architectures.

Molecular Structure and Identification

CAS Number: 559-14-8[5][6][7]

Molecular Formula: C₈F₁₆[5][7]

IUPAC Name: 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene[5]

Synonyms: Perfluoro-1-octene, Hexadecafluoro-1-octene[5][7]

Molecular Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 400.06 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 105 °C[6]
Density 1.658 ± 0.06 g/cm³ (Predicted)[6]
LogP (Octanol-Water Partition Coefficient) 5.3 (Computed)[5]

Synthesis of this compound

General Experimental Protocol: Pyrolysis of Sodium Perfluorononanoate

This protocol is a generalized procedure based on known methods for the synthesis of perfluoroalkenes.

Materials:

  • Sodium perfluorononanoate

  • Anhydrous sodium carbonate

  • High-temperature tube furnace

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)

  • Vacuum pump

  • Distillation apparatus

Procedure:

  • A thoroughly dried mixture of sodium perfluorononanoate and anhydrous sodium carbonate is prepared. The sodium carbonate is added to prevent the formation of acidic byproducts.

  • The mixture is placed in a pyrolysis tube, which is then connected to a cold trap and a vacuum system.

  • The system is evacuated and then heated under vacuum in a tube furnace. The temperature is gradually increased to the decomposition temperature of the sodium salt (typically in the range of 250-350 °C).

  • The volatile products, including this compound, are collected in the cold trap.

  • The collected crude product is then purified by fractional distillation to yield pure this compound.

Note: This is a generalized protocol. The optimal reaction conditions, including temperature, pressure, and the ratio of reactants, would need to be determined empirically.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral properties of perfluoroalkenes, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for characterizing perfluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus.[8] The spectrum of this compound would be complex, with distinct signals for the fluorine atoms at the double bond and along the perfluoroalkyl chain. The vinylic fluorines would appear at a characteristic chemical shift, and the signals for the CF₂, and CF₃ groups would also be resolved.

  • ¹³C NMR: The ¹³C NMR spectrum would show signals for the eight carbon atoms. The carbons of the double bond would be significantly deshielded. Coupling between carbon and fluorine (¹J_CF, ²J_CF, etc.) would lead to splitting of the carbon signals, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. A weaker band corresponding to the C=C double bond stretch would also be expected, though its intensity may be diminished due to the symmetry of the perfluorinated environment.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 400. The fragmentation pattern would be characterized by the loss of CF₃ and other perfluoroalkyl fragments.

Reactivity and Applications in Synthesis

The double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the perfluoroalkyl groups. This makes it susceptible to nucleophilic attack. This reactivity is a key feature for its application as a building block in organic synthesis.

Nucleophilic Vinylic Substitution

This compound can undergo nucleophilic vinylic substitution reactions where a nucleophile replaces one of the vinylic fluorine atoms. This allows for the introduction of various functional groups at the terminus of the perfluoroalkyl chain.

Cycloaddition Reactions

The electron-deficient double bond of this compound can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to form fluorinated cyclic and heterocyclic compounds. These structures are of significant interest in medicinal chemistry.

Role in Drug Development

While there are no direct applications of this compound as a drug, its role as a synthon for introducing the perfluorooctyl group is significant. The presence of a long perfluoroalkyl chain can dramatically alter the physicochemical properties of a molecule, including:

  • Increased Lipophilicity: This can enhance membrane permeability and absorption.[3]

  • Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, which can prolong the half-life of a drug.[4]

  • Conformational Control: The rigid nature of the perfluoroalkyl chain can influence the overall conformation of a molecule, potentially leading to improved binding to a biological target.

The synthesis of novel fluorinated compounds using building blocks like this compound is an active area of research in the development of new pharmaceuticals and agrochemicals.[9]

Logical Workflow: Synthesis and Functionalization of this compound

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use in the synthesis of a functionalized derivative.

Synthesis_and_Functionalization A Sodium Perfluorononanoate B Pyrolysis A->B Heat C This compound B->C Decarboxylation E Nucleophilic Vinylic Substitution C->E D Nucleophile (Nu⁻) D->E F Functionalized Perfluoro-octene Derivative E->F

Synthesis and Functionalization Workflow

Conclusion

This compound is a valuable fluorinated building block with unique properties conferred by its perfluorinated structure. While detailed experimental data is somewhat limited in publicly accessible literature, its synthesis and reactivity follow predictable patterns for perfluoroalkenes. Its utility in organic synthesis, particularly for the introduction of perfluoroalkyl chains, makes it a compound of interest for researchers in drug discovery and materials science who seek to leverage the unique advantages of fluorine chemistry. Further research into the specific reactions and applications of this compound is warranted to fully exploit its potential.

References

The Reactivity and Chemical Stability of Perfluorooct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Perfluorooct-1-ene (PF-1-O), a fully fluorinated C8 alkene, is a compound of significant interest due to the unique chemical properties imparted by its extensive fluorination. The presence of the electron-withdrawing fluorine atoms dramatically influences the reactivity of the carbon-carbon double bond, rendering its chemistry distinct from that of its hydrocarbon analog, octene. This technical guide provides a comprehensive overview of the known reactivity and chemical stability of this compound, drawing upon data from related perfluoroalkenes to present a cohesive understanding for researchers in drug development and other scientific fields. All quantitative data are summarized in structured tables, and detailed experimental protocols for key reaction types are provided.

Physicochemical Properties

This compound is a fluorinated alkene with the chemical formula C₈F₁₆. Key identifiers and properties are provided below.

PropertyValueReference
IUPAC Name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene[1]
CAS Number 559-14-8[1]
Molecular Formula C₈F₁₆[1]
Molecular Weight 400.06 g/mol [1]

Chemical Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of its double bond, making it susceptible to nucleophilic attack. It can also undergo radical reactions, particularly at elevated temperatures, and participate in cycloaddition reactions.

Nucleophilic Addition Reactions

The primary mode of reactivity for this compound is addition-elimination reactions with nucleophiles. The high electronegativity of the fluorine atoms polarizes the double bond, making the carbon atoms electrophilic.

General Reaction Scheme: Nu- + C₆F₁₃-CF=CF₂ → [C₆F₁₃-CF(Nu)-CF₂]- → Products

Common nucleophiles that react with perfluoroalkenes include amines, alkoxides, and organometallic reagents. While specific kinetic data for this compound is scarce, studies on analogous perfluoroalkenes provide insight into its reactivity.

Nucleophilic_Addition_Pathway This compound This compound Intermediate_Anion Intermediate Anion This compound->Intermediate_Anion Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Intermediate_Anion Addition_Product Addition Product Intermediate_Anion->Addition_Product Protonation Elimination_Product Elimination Product Intermediate_Anion->Elimination_Product Fluoride Elimination

Experimental Protocol: Nucleophilic Addition of an Amine to a Perfluoroalkene (General Procedure)

This protocol is a generalized procedure based on reactions with similar perfluoroalkenes.

  • Materials:

    • Perfluoroalkene (e.g., this compound)

    • Primary or secondary amine

    • Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

    • Inert gas atmosphere (e.g., nitrogen or argon)

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Procedure:

    • In a dry, inert gas-flushed round-bottom flask, dissolve the perfluoroalkene in the chosen aprotic solvent.

    • Cool the solution in an ice bath.

    • Slowly add the amine to the stirred solution. An exothermic reaction may be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

    • Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Radical Reactions and Polymerization

At elevated temperatures or in the presence of radical initiators, this compound can undergo radical reactions. A key reaction in this class is polymerization. Studies on the polymerization of a close analog, perfluorohex-1-ene, demonstrate that high pressures and a radical initiator are necessary to overcome the steric hindrance and achieve polymerization.

Reaction ConditionObservation for Perfluorohex-1-eneReference
Pressure 15-16 thousand atm[2][3]
Temperature 180-240°C[2][3]
Initiator Perfluorinated peroxide[2][3]
Outcome Formation of a homopolymer[2][3]

Radical_Polymerization_Workflow cluster_conditions Reaction Conditions High_Pressure High Pressure (15-16 k atm) High_Temperature High Temperature (180-240 °C) Initiator Radical Initiator Initiation Initiation Initiator->Initiation Perfluorooct-1-ene_Monomer This compound Monomer Perfluorooct-1-ene_Monomer->Initiation Propagation Propagation Initiation->Propagation Propagation->Propagation Chain Growth Termination Termination Propagation->Termination Poly(this compound) Poly(this compound) Termination->Poly(this compound)

Chemical Stability

The chemical stability of this compound is a critical consideration for its handling, storage, and application. While the C-F bond is exceptionally strong, the presence of the double bond introduces a site of reactivity that influences its overall stability.

Thermal Stability
Compound ClassOnset of Thermal DecompositionPrimary Degradation PathwayReference
PerfluoroalkenesAs low as 200°CC-C bond cleavage, radical chain reactions
Perfluoropolymers (e.g., PTFE)> 400°C for significant degradationRandom chain scission followed by depolymerization
Perfluoroalkyl Carboxylic Acids> 200°CDecarboxylation and C-C bond cleavage to form perfluoroalkenes[4][5]

Thermal_Decomposition_Pathway This compound This compound Radical_Formation Perfluoroalkyl Radicals This compound->Radical_Formation Heat Heat Heat->Radical_Formation Decomposition_Products Smaller Perfluorinated Alkanes and Alkenes Radical_Formation->Decomposition_Products Fragmentation & Recombination

Stability in Solvents and Incompatibility

The stability of this compound in various solvents is crucial for its use in solution-phase reactions and formulations. Based on studies of other PFAS, this compound is expected to be stable in water and protic organic solvents like methanol and isopropanol. However, some fluorinated compounds have shown degradation in polar aprotic solvents such as acetonitrile, acetone, and dimethyl sulfoxide (DMSO).

Incompatible Materials: Based on safety data for analogous compounds, this compound should be considered incompatible with:

  • Strong oxidizing agents

  • Alkali metals

  • Finely divided metals (e.g., Al, Mg, Zn)

  • Strong acids and bases

Conclusion

This compound exhibits a distinct reactivity profile governed by its highly fluorinated structure. Its primary mode of reaction is nucleophilic addition to the electron-poor double bond. Thermally, it is susceptible to decomposition via radical pathways, and it can undergo polymerization under specific, high-pressure conditions. While a significant body of research exists for perfluoroalkenes in general, there is a notable lack of specific quantitative kinetic and thermodynamic data for this compound. The information presented in this guide, drawn from direct data where available and from closely related analogs, provides a solid foundation for researchers working with this compound. Further experimental investigation is warranted to fully elucidate the specific reaction parameters and stability profile of this compound.

References

Perfluorooct-1-ene literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooct-1-ene, a fully fluorinated eight-carbon alkene, represents a significant molecule within the broader class of per- and polyfluoroalkyl substances (PFAS). Its unique chemical and physical properties, derived from the high electronegativity and stability of the carbon-fluorine bond, have positioned it as a compound of interest in various scientific and industrial domains. This technical guide provides a comprehensive literature review of this compound, including its historical context, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance to the pharmaceutical and life sciences sectors. While specific data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from closely related perfluorinated alkenes to provide a thorough overview.

Historical Context

The development of organofluorine chemistry dates back to the 19th century, with significant advancements occurring in the mid-20th century driven by the demand for new materials with exceptional properties. The initial synthesis of perfluorinated compounds was closely tied to the development of fluorination technologies. While a specific, celebrated discovery of this compound is not prominently documented, its emergence is a logical progression within the systematic study of perfluoroalkenes. Early methods for producing these compounds included dehydrofluorination of hydrofluorocarbons and the pyrolysis of perfluoroalkanesulfonates. These foundational techniques paved the way for the synthesis and characterization of a wide range of perfluorinated molecules, including this compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the dehydroiodination of a perfluoroalkyl iodide precursor and the pyrolysis of a sodium perfluorononanoate salt.

Dehydroiodination of 1-Iodoperfluorooctane

This common method for synthesizing terminal perfluoroalkenes involves the elimination of hydrogen iodide from a 1-iodoperfluoroalkane in the presence of a base.

Experimental Protocol:

  • Reactants: 1-Iodoperfluorooctane (C₈F₁₇I), Sodium Hydroxide (NaOH), and a suitable solvent such as ethanol or a mixture of water and a polar aprotic solvent.

  • Procedure: 1-Iodoperfluorooctane is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser. A solution of sodium hydroxide is added dropwise to the stirred mixture at a controlled temperature, typically ranging from 60 to 80 °C. The reaction is monitored for completion using techniques like gas chromatography (GC) or ¹⁹F NMR spectroscopy.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product, this compound, is separated from the aqueous phase. The organic layer is washed with water to remove any remaining base and salt.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Pyrolysis of Sodium Perfluorononanoate

Another established method for the production of terminal perfluoroalkenes is the thermal decomposition of the sodium salt of a perfluorocarboxylic acid.

Experimental Protocol:

  • Reactant: Sodium perfluorononanoate (C₈F₁₇COONa).

  • Procedure: Anhydrous sodium perfluorononanoate is placed in a pyrolysis apparatus, which typically consists of a tube furnace and a collection system for the volatile products. The salt is heated to a high temperature, generally in the range of 250-300 °C, under a vacuum or an inert atmosphere. The pyrolysis reaction leads to the decarboxylation of the salt and the formation of this compound.

  • Product Collection: The gaseous this compound is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense and collect the product.

  • Purification: The collected product can be further purified by distillation.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with properties characteristic of perfluorinated compounds, including high density, low surface tension, and chemical inertness. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C₈F₁₆--INVALID-LINK--
Molecular Weight 400.06 g/mol --INVALID-LINK--
CAS Number 559-14-8--INVALID-LINK--
Boiling Point 105 °C--INVALID-LINK--
Density 1.658 g/cm³ (predicted)--INVALID-LINK--
Appearance Colourless liquid--INVALID-LINK--
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra for this compound is scarce, data for the closely related perfluorohex-1-ene can be used as a representative example for understanding the expected spectral features.

Spectroscopic Data (Representative: Perfluorohex-1-ene)
¹⁹F NMR The ¹⁹F NMR spectrum is expected to be complex due to the various fluorine environments and their spin-spin coupling. Key signals would include those for the CF₃ group, the internal CF₂ groups, and the vinylic CF and CF₂ groups. Chemical shifts are typically reported relative to CFCl₃.
¹³C NMR The ¹³C NMR spectrum will show signals for each unique carbon atom, with characteristic large one-bond and smaller long-range C-F coupling constants. The olefinic carbons will appear at distinct chemical shifts compared to the saturated carbons in the perfluoroalkyl chain.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern involving the loss of CF₂ and CF₃ fragments.
Infrared (IR) Spectroscopy The IR spectrum is expected to show strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to C-F stretching vibrations. A characteristic C=C stretching vibration for the perfluoroalkene bond would also be present, typically around 1780 cm⁻¹.

Applications and Relevance to Drug Development

While specific applications of this compound in drug development are not widely documented, the unique properties of perfluorinated compounds, in general, make them valuable in the pharmaceutical industry.

  • Drug Delivery: Perfluorocarbons are known for their ability to form stable emulsions, which can be utilized as carriers for drug delivery.[1][2] These emulsions can enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Medicinal Chemistry: The incorporation of fluorine atoms into drug molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5] Perfluoroalkyl chains can be used to modify the pharmacokinetic properties of therapeutic agents.

  • Surface Modification: The low surface energy of perfluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. This property is valuable in the development of medical devices and implants to reduce biofouling.

Signaling Pathways and Biological Interactions

The biological effects of many per- and polyfluoroalkyl substances (PFAS) have been studied, with some compounds showing interactions with various biological signaling pathways. For instance, longer-chain perfluorinated compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have been shown to activate nuclear receptors such as PPARα.[2][5][6][7] However, there is a lack of specific studies on the interaction of this compound with biological signaling pathways. Given its structural similarity to other PFAS, it is plausible that it could interact with similar cellular targets, but further research is required to establish any specific biological activity.

Experimental Workflows and Logical Relationships

The synthesis and application of this compound involve a series of logical steps, from the synthesis of the precursor to the final application.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Potential Application Workflow TFE Tetrafluoroethylene Telomerization Telomerization TFE->Telomerization PFI Perfluoroethyl Iodide PFI->Telomerization PFOI 1-Iodoperfluorooctane Telomerization->PFOI Dehydroiodination Dehydroiodination (e.g., with NaOH) PFOI->Dehydroiodination PFO This compound Dehydroiodination->PFO PFO_app This compound Functionalization Chemical Functionalization (e.g., addition reactions) PFO_app->Functionalization Modified_Molecule Functionalized Perfluorooctane Derivative Functionalization->Modified_Molecule Formulation Formulation (e.g., into nanoemulsion) Modified_Molecule->Formulation Drug_Delivery_System Drug Delivery System Formulation->Drug_Delivery_System In_Vitro_Testing In Vitro / In Vivo Testing Drug_Delivery_System->In_Vitro_Testing

A logical workflow for the synthesis and potential application of this compound.

Conclusion

This compound is a fluorinated alkene with a range of potential applications stemming from its unique physicochemical properties. While detailed, publicly available research specifically on this compound is limited, this guide provides a comprehensive overview based on existing literature and knowledge of related perfluorinated compounds. Further research into the specific synthesis optimization, reaction chemistry, and biological interactions of this compound is warranted to fully explore its potential in drug development and other advanced scientific fields. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working in the field of organofluorine chemistry.

References

Health and Safety Considerations for Perfluorooct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety considerations for Perfluorooct-1-ene. Due to the limited availability of toxicological data specific to this compound, this guide extrapolates potential hazards from structurally related and well-studied per- and poly-fluoroalkyl substances (PFAS). All handling and experimental procedures should be conducted with the utmost caution and in accordance with established laboratory safety protocols.

Introduction

This compound (CAS No. 559-14-8) is a fluorinated alkene belonging to the broad class of per- and poly-fluoroalkyl substances (PFAS).[1][2][3][4] While specific toxicological data for this compound is scarce, the known persistence, bioaccumulation, and potential toxicity of other PFAS compounds necessitate a cautious approach to its handling and use. This guide summarizes available safety information, provides an overview of toxicological data for related PFAS, and outlines relevant experimental protocols for safety assessment.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and for predicting its environmental fate.

PropertyValueReference
CAS Number 559-14-8[1][2][3][4]
Molecular Formula C8F16[1][3]
Molecular Weight 400.06 g/mol [1][3][4]
Appearance Colorless liquid[1]
Boiling Point 105 °C[1]
Density 1.658 g/cm³ (Predicted)[1]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and related fluoroalkenes, the primary hazards include:

  • Flammability: Highly flammable liquid and vapor.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Toxicological Profile (Based on Related PFAS)

Due to the limited direct toxicological data for this compound, this section summarizes findings from studies on other well-researched PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS). These data provide a basis for understanding the potential health effects of this compound.

Acute Toxicity
Genotoxicity

A comprehensive evaluation of PFOA using a battery of genotoxicity assays, including the Ames test, in vitro chromosomal aberration assays, and in vivo micronucleus assays, has largely shown a lack of direct mutagenic or genotoxic effects.[6][7] However, some studies on PFAS mixtures have suggested potential genotoxicity.[8]

Developmental and Reproductive Toxicity

Studies on PFOA and PFOS have indicated potential developmental and reproductive toxicity.[9][10][11][12] A screening of 139 PFAS in a zebrafish developmental toxicity model classified this compound as "inactive".[1]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PFOA as "possibly carcinogenic to humans" (Group 2B).[13] The US Environmental Protection Agency (EPA) has classified PFOA and PFOS as having suggestive evidence of carcinogenic potential.[13]

In Vitro Toxicity

In vitro studies on various PFAS, often using cell lines like HepG2 (human liver cells), have been conducted to assess cytotoxicity and mechanisms of toxicity.[14] These studies can provide insights into the potential hepatotoxicity of this compound.

Experimental Protocols for Safety Assessment

The following are examples of detailed experimental methodologies that can be adapted to assess the health and safety of this compound.

Genotoxicity Assessment: Ames Test (Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used.[6]

  • Metabolic Activation: The assay is performed with and without a mammalian hepatic microsomal activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[6][7]

  • Procedure:

    • Varying concentrations of this compound are added to a molten top agar containing the bacterial culture and a trace amount of histidine.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+) is counted.

  • Controls: Positive and negative (solvent) controls are run concurrently.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Developmental Toxicity Assessment: Zebrafish Embryo Assay

Objective: To assess the potential for a substance to cause developmental toxicity in a vertebrate model.

Methodology:

  • Organism: Zebrafish (Danio rerio) embryos.

  • Exposure: Dechorionated embryos are exposed to a range of concentrations of this compound in multi-well plates.

  • Duration: Exposure typically lasts for five days post-fertilization.

  • Endpoints: Embryos are evaluated at specific time points for a variety of developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: The concentration at which a certain percentage of the population shows an effect (e.g., LC50 for mortality, EC50 for malformations) is calculated.

In Vitro Cytotoxicity Assessment: MTT Assay in HepG2 Cells

Objective: To evaluate the cytotoxic effect of a substance on a human liver cell line.

Methodology:

  • Cell Line: HepG2 cells are seeded in 96-well plates and allowed to attach.

  • Treatment: Cells are exposed to various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

  • Assay:

    • The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Interpretation: A decrease in absorbance compared to the control indicates a reduction in cell viability.

Signaling Pathways and Environmental Fate

Potential Signaling Pathway Involvement

While specific signaling pathways affected by this compound are not yet elucidated, research on other PFAS suggests potential interactions with various cellular pathways. For instance, some PFAS have been shown to activate the Ras/Rap signaling pathway, which is involved in cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway has been implicated in lung injury.[15]

G cluster_sources Sources cluster_transport Environmental Transport cluster_fate Environmental Fate Industrial Industrial Discharge Air Atmospheric Transport Industrial->Air Water Water Transport (Surface & Ground) Industrial->Water Consumer Consumer Products Consumer->Water Firefighting Firefighting Foams Firefighting->Water Air->Water Soil Soil & Sediment Accumulation Air->Soil Water->Soil Biota Bioaccumulation Water->Biota Soil->Biota

References

In-Depth Technical Guide: Thermal Degradation Properties of Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorooct-1-ene (PF-1-O), a member of the per- and poly-fluoroalkyl substances (PFAS) family, exhibits unique thermal degradation characteristics of significant interest in various scientific and industrial applications. This technical guide provides a comprehensive overview of the thermal degradation properties of this compound, including its decomposition pathways, degradation products, and the analytical methodologies used for its characterization. Quantitative data from available literature on analogous compounds is presented to offer a comparative framework. Detailed experimental protocols for advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) are provided to facilitate further research.

Introduction

This compound (C8F16) is a fully fluorinated alkene that, like other PFAS, possesses high thermal stability due to the strength of the carbon-fluorine bond. However, the presence of a carbon-carbon double bond introduces a reactive site, influencing its degradation behavior under thermal stress. Understanding the thermal degradation of PF-1-O is crucial for predicting its environmental fate, developing effective remediation technologies for PFAS-contaminated sites, and ensuring safety in industrial processes where it might be used or generated.

Thermal Degradation Profile

Studies on the thermal stability of long-chain perfluoroalkenes indicate that this compound begins to degrade at temperatures as low as 200°C, with near-complete decomposition occurring at approximately 300°C.[1] Significant mineralization, the breakdown into inorganic fluoride, has been observed to reach up to approximately 40 mol% in the temperature range of 300°C to 500°C.[1] The primary mechanisms governing its thermal decomposition are believed to be chain scission and cyclization , particularly at temperatures below 500°C, leading to the formation of a variety of smaller linear and cyclic perfluorinated byproducts.[1]

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is initiated by the cleavage of the C-C bonds, which are weaker than the C-F bonds. The location of the double bond influences the initial fragmentation pattern. A plausible degradation pathway involves radical chain reactions.

A proposed general mechanism for the thermal decomposition of a perfluoroalkene is as follows:

  • Initiation: Homolytic cleavage of a C-C bond, particularly the allylic bond, to form perfluoroalkyl radicals.

  • Propagation: The resulting radicals can undergo further fragmentation (β-scission) to produce smaller perfluoroalkenes and perfluoroalkyl radicals. Intramolecular cyclization of radical intermediates can also occur, leading to the formation of cyclic perfluorinated compounds.

  • Termination: Radicals can combine to form larger, more stable molecules or react with other species in the system.

dot

Caption: Proposed thermal degradation pathway of this compound.

Potential Degradation Products

Based on studies of analogous perfluoroalkenes like hexafluoropropene and tetrafluoroethylene, the thermal degradation of this compound is expected to produce a complex mixture of smaller perfluorinated compounds. While specific quantitative data for this compound is limited, the following table summarizes potential degradation products.

Potential Degradation Product Chemical Formula Likely Formation Pathway
Perfluorohept-1-eneC7F14β-scission of a C8 radical
Perfluorohex-1-eneC6F12Further β-scission
Perfluoropent-1-eneC5F10Further β-scission
Perfluorobut-1-eneC4F8Further β-scission
HexafluoropropeneC3F6Further β-scission
TetrafluoroethyleneC2F4Further β-scission
Octafluorocyclobutanec-C4F8Dimerization of C2F4
Perfluoromethylcyclopentanec-C6F11CF3Intramolecular cyclization
Perfluorocyclohexanec-C6F12Intramolecular cyclization

Note: The distribution and yield of these products are highly dependent on the specific reaction conditions, including temperature, pressure, and the presence of other substances.

Experimental Protocols for Thermal Degradation Analysis

The investigation of the thermal degradation of volatile compounds like this compound requires specialized analytical techniques. The following sections detail the methodologies for two powerful techniques: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a highly effective method for analyzing the thermal decomposition products of non-volatile and volatile substances. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow:

dot

Py_GC_MS_Workflow cluster_0 Sample Introduction cluster_1 Separation cluster_2 Detection & Analysis Sample_Preparation Sample Preparation (e.g., liquid injection) Pyrolyzer Pyrolyzer Sample_Preparation->Pyrolyzer GC_Inlet GC Inlet Pyrolyzer->GC_Inlet Transfer Line GC_Column GC Column GC_Inlet->GC_Column Mass_Spectrometer Mass Spectrometer GC_Column->Mass_Spectrometer Ionization Data_Analysis Data Analysis Mass_Spectrometer->Data_Analysis TGA_MS_Workflow cluster_0 Thermal Analysis cluster_1 Evolved Gas Analysis Sample_Loading Sample Loading (in TGA pan) TGA_Furnace TGA Furnace Sample_Loading->TGA_Furnace Heated_Transfer_Line Heated Transfer Line TGA_Furnace->Heated_Transfer_Line Evolved Gases Mass_Spectrometer Mass Spectrometer Heated_Transfer_Line->Mass_Spectrometer

References

Solubility of Perfluorooct-1-ene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Perfluorooct-1-ene in various organic solvents. Due to its highly fluorinated structure, this compound exhibits unique solubility properties, which are critical for its application in synthesis, formulation, and various industrial processes. This document synthesizes available information on its solubility, outlines experimental protocols for its determination, and discusses the underlying principles governing its behavior in solution.

Introduction

This compound (C8F16) is a perfluoroalkene that, like other per- and polyfluoroalkyl substances (PFAS), possesses distinctive physical and chemical properties owing to the high electronegativity and stability of the carbon-fluorine bond. These properties include low surface tension, high density, and chemical inertness. Understanding the solubility of this compound in organic solvents is paramount for its effective use in chemical reactions, as a processing aid, or in the formulation of products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its interactions with various solvents.

PropertyValue
Molecular Formula C8F16
Molecular Weight 400.06 g/mol
Boiling Point 105 °C
Density ~1.658 g/cm³
Appearance Colorless liquid

Solubility Characteristics

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. Perfluorocarbons, including perfluoroalkenes like this compound, are characterized by weak van der Waals forces and are considered non-polar. Consequently, they tend to be more soluble in non-polar organic solvents and less soluble in polar solvents.

Based on these general principles, the expected qualitative solubility of this compound in a range of organic solvents is summarized in Table 2. It is crucial to note that this table is based on theoretical predictions and data from analogous perfluorinated compounds, not on direct experimental measurements for this compound.

Table 2: Predicted Qualitative Solubility of this compound in Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Perfluorinated Solvents Perfluorohexane, PerfluorooctaneHigh / Miscible"Like dissolves like" principle; similar weak intermolecular forces.
Non-Polar Aprotic Solvents Hexane, TolueneModerate to HighSolvents with low polarity can interact favorably with the non-polar perfluorocarbon chain.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents have some polarity but can often dissolve a range of non-polar to moderately polar compounds.
Polar Aprotic Solvents Acetone, Ethyl AcetateLow to ModerateThe polarity of these solvents is generally too high for significant miscibility with a highly non-polar fluorocarbon.
Polar Protic Solvents Methanol, EthanolLow / ImmiscibleStrong hydrogen bonding in these solvents makes them poor solvents for non-polar, non-hydrogen bonding solutes like this compound.
Highly Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Very Low / ImmiscibleThe high polarity and specific intermolecular interactions in these solvents are incompatible with the non-polar nature of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following protocols are widely accepted for measuring the solubility of liquid solutes in liquid solvents.

Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for complete phase separation of the undissolved this compound.

  • Sampling: A clear aliquot of the saturated solvent phase is carefully withdrawn using a syringe, ensuring no undissolved solute is collected.

  • Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography.

Analytical Quantification

Gas chromatography (GC) is a highly effective method for quantifying the concentration of volatile and semi-volatile organic compounds like this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a detector sensitive to fluorinated compounds, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used.

  • Calibration: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. These standards are injected into the GC to generate a calibration curve.

  • Sample Analysis: The aliquot of the saturated solution obtained from the shake-flask method is injected into the GC under the same conditions as the standards.

  • Concentration Determination: The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration, which represents the solubility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of perfluorinated compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute This compound mixing Mix Solute and Solvent (Excess Solute) prep_solute->mixing prep_solvent Organic Solvent prep_solvent->mixing equilibration Equilibrate (Constant Temperature & Agitation) mixing->equilibration phase_sep Phase Separation equilibration->phase_sep sampling Sample Saturated Solvent Phase phase_sep->sampling quantification Quantify Concentration (e.g., Gas Chromatography) sampling->quantification result Solubility Data quantification->result

Caption: A generalized experimental workflow for determining the solubility of this compound.

Solubility_Factors solute_polarity Low Polarity solubility Solubility solute_polarity->solubility influences solute_imf Weak van der Waals Forces solute_imf->solubility influences solvent_polarity Polarity solvent_polarity->solubility influences solvent_imf Intermolecular Forces (e.g., H-bonding) solvent_imf->solubility influences

Caption: Factors influencing the solubility of perfluorinated compounds like this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently limited in the public domain, a strong theoretical framework based on the principles of intermolecular forces allows for qualitative predictions of its behavior. It is expected to exhibit preferential solubility in non-polar and perfluorinated solvents. For researchers and professionals requiring precise solubility data, direct experimental determination using established methods like the shake-flask protocol coupled with gas chromatographic analysis is recommended. This guide provides the necessary foundational knowledge and procedural outlines to enable such investigations, fostering a deeper understanding of this important fluorochemical's properties for its successful application in various scientific and industrial fields.

Quantum Chemical Calculations for Perfluorooct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of Perfluorooct-1-ene (PF-1-O), a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the increasing focus on the environmental and biological impact of PFAS, computational chemistry offers a powerful lens through which to understand their behavior at a molecular level. This document summarizes key computed data, outlines detailed computational methodologies, and visualizes the workflow for such theoretical studies.

Data Presentation: Computed Molecular Properties

The following tables summarize key quantitative data for this compound obtained from computational chemistry studies and databases. These values provide insights into the molecule's stability, reactivity, and physical properties.

Table 1: General and Computed Physical Properties of this compound

PropertyValueSource
Molecular Formula C8F16PubChem
Molecular Weight 400.06 g/mol PubChem
IUPAC Name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-enePubChem
CAS Number 355-55-5PubChem
Canonical SMILES C(=C(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)FPubChem
XLogP3 6.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 16PubChem
Rotatable Bond Count 5PubChem

Table 2: Computed Thermochemical and Electronic Properties of this compound

ParameterValueMethodNotes
Heat of Formation (gas phase) Data not available in searched literature-Further calculations are required to determine this value.
HOMO Energy Data not available in searched literature-The Highest Occupied Molecular Orbital energy is crucial for predicting reactivity towards electrophiles.
LUMO Energy Data not available in searched literature-The Lowest Unoccupied Molecular Orbital energy is important for predicting reactivity towards nucleophiles.
HOMO-LUMO Gap Data not available in searched literature-A large gap suggests high stability and low reactivity.
Dipole Moment Data not available in searched literature-Provides insight into the molecule's polarity.

Table 3: Calculated Reaction Energetics Involving this compound

ReactionParameterCalculated Value (kcal/mol)Computational Method
Thermal decomposition of Perfluorooctanesulfonic acid (PFOS)Barrier height for formation of this compound63.5BMK/6-31++G(2df,p)

Experimental Protocols: Computational Methodologies

The following section details the typical computational protocols employed for quantum chemical calculations of fluoroalkenes like this compound. These methodologies are based on established practices in computational chemistry for studying organofluorine compounds.

Geometry Optimization

The first step in any quantum chemical study is to determine the lowest energy structure of the molecule.

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a common and effective method. Functionals such as B3LYP or M06-2X are often used.

  • Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set such as cc-pVDZ is typically employed. For higher accuracy, larger basis sets with diffuse and polarization functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ) are recommended.

  • Procedure:

    • An initial guess for the molecular structure is generated.

    • The geometry is optimized to find a stationary point on the potential energy surface.

    • Convergence criteria for the forces and displacement are checked to ensure a true minimum has been found.

Vibrational Frequency Analysis

Frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum and to obtain the vibrational spectrum.

  • Method: The same level of theory (functional and basis set) as the geometry optimization should be used for consistency.

  • Procedure:

    • The Hessian matrix (second derivatives of the energy with respect to nuclear coordinates) is calculated at the optimized geometry.

    • Diagonalization of the Hessian matrix yields the vibrational frequencies.

    • The absence of imaginary frequencies confirms that the structure is a true minimum.

    • The calculated infrared (IR) and Raman spectra can be compared with experimental data if available.

Electronic Structure Analysis

To understand the reactivity and electronic properties of this compound, various electronic structure analyses are performed.

  • Properties Calculated:

    • HOMO and LUMO energies: These frontier molecular orbitals are key to understanding chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) analysis: Provides insights into bonding, charge distribution, and intramolecular interactions.

    • Dipole moment: Quantifies the overall polarity of the molecule.

  • Method: Typically performed at the same level of theory as the geometry optimization.

Thermochemical Calculations

Quantum chemical calculations can provide accurate thermochemical data.

  • Properties Calculated:

    • Enthalpy of formation

    • Gibbs free energy of formation

    • Heat capacity

  • Procedure: These properties are usually obtained from the frequency calculation output, which includes zero-point vibrational energy (ZPVE) and thermal corrections.

Reaction Pathway and Energetics Analysis

To study the reactivity of this compound, the potential energy surfaces of its reactions can be explored.

  • Procedure:

    • Transition State (TS) Search: For a given reaction, the structure of the transition state is located using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

    • Frequency Calculation on TS: A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.

    • Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the computational study of this compound.

Computational_Workflow cluster_input 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Output A Define Molecular Structure (PFO-1) B Select Level of Theory (e.g., B3LYP/6-31G(d)) C Geometry Optimization B->C D Frequency Analysis C->D E Electronic Structure (HOMO, LUMO, MEP) C->E F Verify Minimum Energy (No Imaginary Frequencies) D->F J Vibrational Spectra D->J G Analyze Electronic Properties E->G H Compare with Experimental Data F->H I Optimized Geometry F->I K Molecular Properties G->K J->H K->H Reaction_Pathway_Analysis cluster_reactants Reactants cluster_ts Transition State cluster_products Products cluster_validation Validation & Energetics React Reactants (e.g., PFO-1 + Reagent) TS Transition State (TS) Search & Optimization React->TS Energy Calculate Activation Energy (ΔE‡) React->Energy TS_Freq Frequency Analysis (1 Imaginary Frequency) TS->TS_Freq TS->Energy IRC Intrinsic Reaction Coordinate (IRC) TS_Freq->IRC Prod Products IRC->React IRC->Prod

Methodological & Application

Application Notes and Protocols for the Use of Perfluorooct-1-ene in Fluoropolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooct-1-ene (PFO) is a perfluorinated olefin that holds potential as a comonomer in the synthesis of advanced fluoropolymers. The incorporation of PFO into a polymer backbone, such as that of polytetrafluoroethylene (PTFE) or polyvinylidene fluoride (PVDF), is anticipated to modify the physical and chemical properties of the resulting material. This document provides detailed application notes and generalized experimental protocols for the synthesis of fluoropolymers incorporating this compound. Due to the limited availability of specific literature on this compound polymerization, the following protocols are based on established methods for the synthesis of analogous fluoropolymers, such as modified PTFE and copolymers of tetrafluoroethylene (TFE) with other long-chain fluoroolefins.[1][2] These protocols should be considered as a starting point for experimental design and will likely require optimization to achieve the desired copolymer composition and material properties.

Theoretical Considerations

The introduction of this compound as a comonomer in fluoropolymer synthesis is expected to impart several key property modifications. Analogous to the use of other perfluorinated modifiers like perfluoropropyl vinyl ether (PPVE) in modified PTFE, the incorporation of the bulky and flexible perfluorooctyl side chain can disrupt the crystallinity of the polymer.[2][3] This can lead to:

  • Improved Processability: A reduction in crystallinity and melting point can enhance the melt processability of otherwise intractable fluoropolymers like PTFE.

  • Enhanced Flexibility: The introduction of the longer side chain can increase the flexibility of the polymer backbone.

  • Modified Surface Properties: The high concentration of fluorine in the side chain is expected to result in a polymer with a very low surface energy, enhancing hydrophobicity and oleophobicity.

  • Altered Mechanical Properties: A decrease in crystallinity may lead to a reduction in hardness and tensile strength but could improve elongation and impact resistance.

Experimental Protocols

Two primary methods for the synthesis of fluoropolymers are detailed below: emulsion polymerization and suspension polymerization. Emulsion polymerization is a common industrial method for producing fine polymer dispersions, while suspension polymerization yields larger polymer beads.

Protocol 1: Emulsion Copolymerization of Tetrafluoroethylene (TFE) and this compound (PFO)

This protocol is adapted from established procedures for the emulsion polymerization of TFE with other perfluorinated comonomers.[4]

A. Materials:

  • Tetrafluoroethylene (TFE), polymerization grade

  • This compound (PFO), high purity

  • Deionized water, degassed

  • Ammonium persulfate (APS), as initiator

  • Perfluorooctanoic acid (PFOA) or a suitable alternative fluorosurfactant

  • Phosphate buffer (e.g., disodium hydrogen phosphate/potassium dihydrogen phosphate)

  • Nitrogen, high purity

B. Equipment:

  • High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and inlet/outlet ports.

  • Gas booster for TFE feeding.

  • Syringe pump for liquid monomer (PFO) and initiator solution feeding.

  • Vacuum pump.

  • Filtration and drying equipment.

C. Polymerization Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen to remove any oxygen.

  • Charging the Reactor: A solution of deionized water, surfactant, and buffer is charged into the reactor.

  • Deoxygenation: The reactor is sealed and the contents are stirred and purged again with nitrogen. The reactor is then evacuated and heated to the desired reaction temperature (typically 60-80°C).

  • Monomer Addition: this compound is injected into the reactor. Tetrafluoroethylene is then fed into the reactor to the desired partial pressure.

  • Initiation: An aqueous solution of ammonium persulfate is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction pressure is maintained by the continuous feeding of TFE. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

  • Termination and Work-up: The TFE feed is stopped, and the reactor is cooled. The residual TFE is vented, and the resulting polymer dispersion is collected. The polymer is isolated by coagulation, followed by washing and drying.

Protocol 2: Suspension Copolymerization of Vinylidene Fluoride (VDF) and this compound (PFO)

This protocol is based on general procedures for the suspension polymerization of VDF.[5]

A. Materials:

  • Vinylidene fluoride (VDF), polymerization grade

  • This compound (PFO), high purity

  • Deionized water, degassed

  • Organic peroxide initiator (e.g., di-tert-butyl peroxide)

  • Suspending agent (e.g., polyvinyl alcohol)

  • Nitrogen, high purity

B. Equipment:

  • Jacketed glass or stainless steel reactor equipped with a mechanical stirrer, temperature control, and reflux condenser.

  • Gas inlet for VDF.

  • Syringe for liquid monomer (PFO) and initiator.

  • Filtration and drying equipment.

C. Polymerization Procedure:

  • Reactor Setup: The reactor is charged with deionized water and the suspending agent. The mixture is stirred and purged with nitrogen.

  • Monomer and Initiator Addition: this compound and the organic peroxide initiator are added to the reactor. The reactor is then sealed.

  • VDF Introduction: The reactor is heated to the reaction temperature (typically 70-90°C), and VDF is introduced to the desired pressure.

  • Polymerization: The polymerization is carried out under constant pressure for several hours.

  • Work-up: After the reaction, the reactor is cooled, and any unreacted VDF is vented. The polymer beads are collected by filtration, washed thoroughly with water, and dried in an oven.

Data Presentation

The following tables summarize expected trends in polymerization outcomes and polymer properties based on data from analogous fluoropolymer systems. Actual experimental results with this compound will need to be determined empirically.

Table 1: Representative Reaction Conditions for TFE/PFO Emulsion Copolymerization

ParameterRange
Temperature (°C)60 - 80
Pressure (bar)10 - 30
PFO in Monomer Feed (mol%)0.1 - 5.0
Initiator (APS) (g/L water)0.1 - 1.0
Surfactant (PFOA) (g/L water)1.0 - 5.0
Reaction Time (h)2 - 8

Table 2: Anticipated Properties of TFE/PFO Copolymers

PFO Content (mol%)Melting Point (°C)Crystallinity (%)Tensile Strength (MPa)Elongation at Break (%)
0 (PTFE)~32750 - 7020 - 35200 - 400
0.5 - 2.0305 - 32040 - 6025 - 40300 - 500
2.0 - 5.0280 - 30530 - 5020 - 35400 - 600

Visualizations

Experimental Workflow for Emulsion Polymerization

Emulsion_Polymerization_Workflow cluster_prep Reactor Preparation cluster_charge Charging cluster_reaction Polymerization cluster_workup Work-up prep1 Clean & Dry Reactor prep2 Purge with Nitrogen prep1->prep2 charge1 Add Deionized Water, Surfactant & Buffer prep2->charge1 charge2 Inject PFO charge1->charge2 charge3 Pressurize with TFE charge2->charge3 react1 Heat to Reaction Temp. charge3->react1 react2 Inject Initiator react1->react2 react3 Maintain Pressure with TFE Feed react2->react3 workup1 Cool & Vent Reactor react3->workup1 workup2 Collect Dispersion workup1->workup2 workup3 Coagulate, Wash & Dry workup2->workup3 Polymer_Properties_Relationship PFO_Content ↑ this compound Content Crystallinity ↓ Crystallinity PFO_Content->Crystallinity MeltingPoint ↓ Melting Point Crystallinity->MeltingPoint Processability ↑ Melt Processability Crystallinity->Processability Flexibility ↑ Flexibility Crystallinity->Flexibility Hardness ↓ Hardness Crystallinity->Hardness TensileStrength ↓ Tensile Strength Crystallinity->TensileStrength

References

Application Notes and Protocols for the Polymerization of Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of perfluorooct-1-ene presents a compelling area of research for the development of advanced fluoropolymers. These materials are of significant interest due to their potential for exceptional chemical inertness, thermal stability, low surface energy, and unique dielectric properties, making them suitable for specialized applications in drug delivery, chemically resistant coatings, and advanced medical devices.

While specific literature on the polymerization of this compound is limited, this document provides detailed experimental protocols based on established methodologies for structurally similar perfluorinated alkenes, such as perfluorohex-1-ene. The following protocols are intended to serve as a foundational guide for researchers to develop and characterize novel poly(this compound) and its copolymers.

I. High-Pressure Radical Polymerization of this compound

This protocol is adapted from the successful homopolymerization of perfluorohex-1-ene, a close structural analog of this compound, which has been achieved through ultrahigh pressure methods.[1] This method is particularly useful for monomers that are difficult to polymerize under normal conditions due to steric hindrance.

Experimental Protocol:

  • Monomer Purification:

    • This compound monomer should be distilled under an inert atmosphere (e.g., argon) to remove dissolved oxygen, which can act as an inhibitor for radical polymerization.[1]

  • Initiator Preparation:

    • A perfluorinated peroxide initiator is recommended. An example from related polymerizations is a peroxide based on pentafluorobenzoic acid.[1]

    • Prepare a solution of the initiator at a molar concentration of 1.5-2.2% in a suitable perfluorinated solvent.

  • Reaction Setup:

    • The polymerization is carried out in a high-pressure apparatus.

    • The monomer and initiator solution are placed in a Teflon ampoule (e.g., 14 mm diameter, 1-2 ml volume).[1]

    • The sealed ampoule is then placed within a cylinder-piston mold capable of achieving pressures in the range of 15-16 thousand atmospheres (approximately 1.5-1.6 GPa).[1]

  • Polymerization Reaction:

    • The reaction vessel is subjected to a pressure of 15-16 thousand atm.

    • The temperature is raised to a range of 180-240°C.[1]

    • The reaction is allowed to proceed for an extended period, typically ranging from 168 to 336 hours.[1]

    • It is important to note that preliminary experiments on similar monomers without an initiator did not yield any polymer.[1]

  • Polymer Isolation and Characterization:

    • After the reaction time, the pressure and temperature are carefully returned to ambient conditions.

    • The resulting polymer can be dissolved in a perfluorinated solvent, such as perfluorodecalin.[1]

    • The polymer solution can be cast to form films for further analysis.

    • Characterization can be performed using techniques such as X-ray diffraction to determine crystallinity and refractometry to measure the refractive index.[1]

Quantitative Data Summary:

ParameterValueReference
Pressure15-16 k atm (1.5-1.6 GPa)[1]
Temperature180-240 °C[1]
Reaction Time168-336 hours[1]
Initiator Concentration1.5-2.2 mol%[1]

Logical Relationship Diagram for High-Pressure Polymerization

HighPressurePolymerization cluster_prep Preparation cluster_reaction Reaction cluster_product Product Monomer This compound PurifiedMonomer Distilled Monomer Monomer->PurifiedMonomer Distillation (Ar) ReactionVessel Teflon Ampoule PurifiedMonomer->ReactionVessel Initiator Perfluorinated Peroxide Initiator Initiator->ReactionVessel HighPressure High Pressure (15-16 k atm) ReactionVessel->HighPressure HighTemp High Temperature (180-240°C) HighPressure->HighTemp 168-336 h Polymer Poly(this compound) HighTemp->Polymer Characterization Characterization (XRD, n) Polymer->Characterization EmulsionPolymerization cluster_setup Reactor Setup cluster_polymerization Polymerization cluster_workup Product Isolation Reactor Jacketed Reactor Purge N2 Purge Reactor->Purge DI_Water Deionized Water DI_Water->Reactor Surfactant Fluorinated Surfactant Surfactant->Reactor Monomer_Feed This compound Feed Purge->Monomer_Feed Heating_Stirring Heat & Stir (60-80°C) Monomer_Feed->Heating_Stirring Initiator_Feed Aqueous Initiator (e.g., APS) Initiator_Feed->Heating_Stirring Polymerization Polymerization under Pressure Heating_Stirring->Polymerization Latex Polymer Latex Polymerization->Latex Coagulation Coagulation (Freeze-Thaw) Latex->Coagulation Washing Washing with DI Water Coagulation->Washing Drying Vacuum Drying Washing->Drying Final_Polymer Dry Poly(this compound) Drying->Final_Polymer AnionicPolymerization Initiator Anionic Initiator (e.g., R-Li) LivingPolymer Living Poly(this compound) Anion Initiator->LivingPolymer Initiation Monomer This compound Monomer->LivingPolymer Propagation FinalPolymer Terminated Polymer LivingPolymer->FinalPolymer Termination TerminatingAgent Terminating Agent (e.g., MeOH) TerminatingAgent->FinalPolymer

References

Application Notes and Protocols for the Detection of Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooct-1-ene (PF-1-O) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of increasing environmental and health concern due to their persistence, bioaccumulation potential, and suspected toxicity. As a volatile organofluorine compound, PF-1-O requires specialized analytical techniques for its accurate detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for broader PFAS screening.

Analytical Techniques Overview

The primary methods for the determination of this compound and other volatile PFAS are based on GC-MS. For less volatile PFAS or as a complementary technique, LC-MS/MS is the gold standard.

  • Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): This is a highly suitable technique for the analysis of volatile compounds like this compound from aqueous and solid matrices. It involves the extraction of the analyte from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS system. This method minimizes sample preparation and reduces the risk of contamination.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for highly volatile PFAS, LC-MS/MS is a powerful tool for the analysis of a wide range of PFAS in various environmental matrices.[4] It offers high sensitivity and selectivity, particularly when using isotope dilution for quantification.[4]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by HS-SPME-GC-MS

This protocol is adapted from established methods for volatile PFAS analysis in aqueous samples.[2][3][5]

1. Sample Preparation and Extraction (HS-SPME)

  • Sample Collection: Collect water samples in polypropylene or high-density polyethylene (HDPE) bottles to minimize PFAS adsorption.

  • Vial Preparation: Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • Salting Out: Add sodium chloride to the sample to achieve a final concentration of 2% (w/v) to enhance the partitioning of volatile analytes into the headspace.

  • Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard for quantification.

  • Incubation and Extraction:

    • Equilibrate the vial at a specific temperature (e.g., 50°C) with agitation for a set time (e.g., 25 minutes) to allow the analyte to partition into the headspace.[6]

    • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20 minutes) to adsorb the volatile compounds.[6]

2. GC-MS Analysis

  • Desorption: Thermally desorb the trapped analytes from the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.

  • Gas Chromatography (GC):

    • Column: Use a suitable capillary column, such as a DB-WAX (60 m x 0.25 mm i.d. x 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 7 minutes.

      • Ramp 1: Increase to 190°C at 5°C/min.

      • Ramp 2: Increase to 300°C at 40°C/min, hold for 5 minutes.[5]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

    • Quantifier and Qualifier Ions: Based on the mass spectrum of this compound (C8F16, MW: 400.06 g/mol ).[8] The mass spectrum available on PubChem (CID 2782409) can be used to select appropriate ions.

3. Quality Control

  • Method Blanks: Analyze laboratory reagent water to check for contamination.

  • Matrix Spikes: Spike known concentrations of this compound into real samples to assess matrix effects and recovery.

  • Calibration: Prepare a calibration curve using standards of this compound.

Protocol 2: Screening for this compound in Soil by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of a broad range of PFAS, including the potential for detecting this compound, from solid matrices.

1. Sample Preparation and Extraction

  • Sample Homogenization: Homogenize the soil sample to ensure uniformity.

  • Solvent Extraction:

    • Weigh a known amount of soil (e.g., 5 g) into a polypropylene centrifuge tube.

    • Add a suitable extraction solvent, such as methanol or a mixture of methanol and water.

    • Spike with isotopically labeled internal standards.

    • Vortex and/or sonicate the sample to facilitate extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through a weak anion exchange (WAX) SPE cartridge to remove interferences and concentrate the PFAS.

    • Elute the PFAS from the SPE cartridge with a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).

    • Evaporate the eluate to near dryness and reconstitute in a known volume of mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of ammonium acetate in water and methanol or acetonitrile.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined, though this compound is not typically analyzed by LC-MS/MS due to its volatility.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile PFAS using HS-SPME-GC-MS. Specific data for this compound is limited; therefore, data for similar volatile PFAS are provided as a reference.

Analyte ClassMatrixMethodLOD (ng/L)LOQ (ng/L)Recovery (%)RSD (%)Reference
Volatile PFASWaterHS-SPME-GC-MS/MS--64-129<4.9[5]
FTOHsWaterHS-SPME-GC-MS0.005 (µg/L)---[6]
MeFOSEWaterHS-SPME-GC-MS-0.005-0.25 (µg/L)--[6]
Various PFASDrinking WaterSPE-LC-MS/MS2.97-4.92-79.0-83.41.6-4.6[9]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; FTOHs: Fluorotelomer alcohols; MeFOSE: N-methylperfluorooctanesulfonamidoethanol.

Visualizations

experimental_workflow_hs_spme_gc_ms cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gc_ms GC-MS Analysis cluster_data Data Analysis sample Water Sample (10 mL) in 20 mL Vial salt Add NaCl (2% w/v) sample->salt is Spike Internal Standard salt->is incubate Incubate & Agitate (e.g., 50°C, 25 min) is->incubate extract Expose SPME Fiber (e.g., 20 min) incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate GC Separation desorb->separate detect MS Detection (SIM/Scan) separate->detect quantify Quantification detect->quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

experimental_workflow_lc_ms_ms cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis sample Soil Sample (5 g) extract_solvent Add Extraction Solvent & Internal Standard sample->extract_solvent sonicate Vortex / Sonicate extract_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge load Load Supernatant onto WAX Cartridge centrifuge->load elute Elute PFAS load->elute concentrate Evaporate & Reconstitute elute->concentrate separate LC Separation concentrate->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: LC-MS/MS workflow for PFAS screening in soil samples.

logical_relationship_method_selection cluster_decision Method Selection analyte Analyte Properties volatility High Volatility? (e.g., this compound) analyte->volatility matrix Sample Matrix gcms HS-SPME-GC-MS matrix->gcms lcmsms LC-MS/MS matrix->lcmsms volatility->gcms Yes volatility->lcmsms No / Broader Screen

Caption: Decision logic for selecting an analytical method for PFAS.

References

Application Notes and Protocols: Perfluorooct-1-ene in Advanced Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for the use of perfluorooct-1-ene in the formulation of advanced surface coatings. Due to its perfluorinated structure, this compound is a promising monomer for creating surfaces with exceptionally low surface energy, leading to properties such as hydrophobicity, oleophobicity, and chemical inertness. These characteristics are highly desirable in a variety of research, industrial, and biomedical applications.

Principle of Action

This compound (PFOE) is a fluorinated alkene that can be polymerized or grafted onto surfaces to create a low-energy interface. The high electronegativity and dense packing of fluorine atoms in the resulting polymer chains create a non-polar, non-stick surface that repels both water and oils. This is due to the minimal intermolecular forces between the fluorinated surface and liquids, leading to high contact angles and low surface adhesion.

The general mechanism involves the creation of a thin, durable film of a PFOE-based polymer on a substrate. This can be achieved through various polymerization techniques, such as free-radical polymerization initiated by UV or thermal methods, to form a homopolymer or copolymer. The resulting fluoropolymer coating imparts its desirable low-energy characteristics to the underlying material.

Potential Applications

The unique properties of this compound-based coatings make them suitable for a range of applications:

  • Anti-Fouling Surfaces: In marine applications and biomedical devices, these coatings can prevent the adhesion of biological organisms, such as bacteria and barnacles, reducing biofouling and improving performance and safety.

  • Self-Cleaning Surfaces: The hydrophobic and oleophobic nature of the coatings can lead to self-cleaning properties, where water droplets roll off the surface, carrying away dirt and contaminants.

  • Chemical-Resistant Barriers: The chemical inertness of fluoropolymers provides excellent protection against corrosive chemicals, acids, and solvents, making them ideal for laboratory equipment and industrial components.[1]

  • Microelectronics: In the electronics industry, these coatings can be used as dielectrics, offering low dielectric constants and high thermal stability.[2]

  • Drug Delivery and Medical Devices: The non-stick properties can be advantageous in drug delivery systems to prevent the adhesion of sensitive biomolecules and to create biocompatible coatings for medical implants and surgical tools.[1]

Quantitative Performance Data

The following table summarizes the expected performance characteristics of a surface coating based on a hypothetical this compound polymer. These values are representative of highly fluorinated surfaces and may vary depending on the specific formulation, application method, and substrate.

Performance MetricExpected ValueTest Method
Water Contact Angle > 150°Goniometry
Oil Contact Angle (Hexadecane) > 70°Goniometry
Surface Energy < 10 mN/mOwens-Wendt-Rabel-Kaelble (OWRK) Method
Coating Thickness 50 - 200 nmEllipsometry / Profilometry
Adhesion to Substrate Excellent (5B)ASTM D3359 (Cross-hatch adhesion test)
Thermal Stability (TGA) > 300°CThermogravimetric Analysis
Chemical Resistance (24h immersion) No visible changeASTM D1308 (Spot test) for various acids, bases, and solvents

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of a this compound-based surface coating.

Materials and Equipment
  • Monomer: this compound (CAS 559-14-8)

  • Initiator: 2,2-Azobis(2-methylpropionitrile) (AIBN) or a suitable photoinitiator

  • Solvent: A fluorinated solvent such as perfluorohexane or a hydrofluoroether

  • Substrate: Silicon wafers, glass slides, or other materials of interest

  • Equipment: Spin coater, UV curing system or oven, goniometer, ellipsometer, fume hood.

Substrate Preparation Protocol

A clean substrate is crucial for good coating adhesion and performance.

  • Place the substrates in a beaker containing a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Heat the solution to 80°C for 15 minutes.

  • Allow the solution to cool, then carefully remove the substrates and rinse them thoroughly with deionized water.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with oxygen plasma for 5 minutes to create a hydrophilic surface with hydroxyl groups for better adhesion.

Coating Formulation and Application Protocol
  • In a clean, dry vial, prepare a 2% (w/v) solution of this compound in a suitable fluorinated solvent.

  • Add the initiator to the solution at a concentration of 0.5 mol% relative to the monomer.

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense the coating solution onto the center of the substrate.

  • Spin coat at 2000 rpm for 60 seconds to achieve a uniform film.

  • Cure the coated substrate.

    • Thermal Curing: Place the substrate in an oven at 150°C for 1 hour.

    • UV Curing: Expose the substrate to a UV lamp (365 nm) for 10 minutes.

Characterization Protocol
  • Contact Angle Measurement: Use a goniometer to measure the static contact angle of deionized water and hexadecane droplets on the coated surface.

  • Surface Energy Calculation: Calculate the surface energy from the contact angle data using the OWRK method.

  • Thickness Measurement: Measure the coating thickness using an ellipsometer or a stylus profilometer.

  • Adhesion Test: Perform a cross-hatch adhesion test according to ASTM D3359 to evaluate the coating's adhesion to the substrate.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of surface modification with this compound.

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Application cluster_char Characterization Cleaning Piranha Cleaning Rinsing DI Water Rinse Cleaning->Rinsing Drying Nitrogen Drying Rinsing->Drying Plasma Oxygen Plasma Treatment Drying->Plasma Formulation Solution Formulation Plasma->Formulation SpinCoating Spin Coating Formulation->SpinCoating Curing UV/Thermal Curing SpinCoating->Curing ContactAngle Contact Angle Curing->ContactAngle Thickness Thickness Curing->Thickness Adhesion Adhesion Curing->Adhesion

Caption: Experimental workflow for surface coating application.

surface_modification cluster_before Untreated Surface cluster_after PFOE Coated Surface Water Water Droplet Substrate Substrate Water->Substrate Low Contact Angle (Hydrophilic) Water2 Water Droplet Coating This compound Coating Water2->Coating High Contact Angle (Hydrophobic) Substrate2 Substrate Coating->Substrate2

Caption: Principle of surface modification with PFOE.

References

The Role of Perfluorooct-1-ene in the Synthesis of Functional Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of functional materials utilizing perfluorooct-1-ene, a perfluorinated alpha-olefin. While direct, extensive literature on the polymerization and functionalization of this compound is limited, this guide consolidates available information on analogous perfluoroalkenes and provides established protocols that can be adapted for its use. The unique properties of the resulting fluoropolymers, such as high thermal and chemical stability, low surface energy, and unique dielectric properties, make them promising candidates for advanced applications in drug delivery, biomedical devices, and specialized coatings.

Homopolymerization of Perfluoro-α-olefins

Homopolymers of perfluoro-α-olefins, such as this compound, are known for their exceptional chemical inertness and thermal stability. Due to steric hindrance, the radical polymerization of these monomers often requires high pressure. The following protocol is adapted from the synthesis of poly(perfluorohex-1-ene) and can serve as a starting point for the homopolymerization of this compound.[1][2]

Experimental Protocol: High-Pressure Radical Homopolymerization of this compound

Materials:

  • This compound (distilled under inert atmosphere to remove oxygen)

  • Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid)

  • Teflon ampoules

  • High-pressure reactor (cylinder-piston type)

Procedure:

  • In an inert atmosphere (e.g., argon-filled glovebox), charge a Teflon ampoule (1-2 ml volume) with this compound.

  • Add the perfluorinated peroxide initiator to the monomer at a molar concentration of 1.5-2.2%.

  • Seal the Teflon ampoule.

  • Place the sealed ampoule into a cylinder-piston high-pressure apparatus.

  • Pressurize the system to 15-16 thousand atmospheres (approx. 1.5-1.6 GPa).

  • Heat the reactor to a temperature between 180-240°C.

  • Maintain these conditions for an extended period, typically ranging from 168 to 336 hours.

  • After the reaction time, cool the reactor to room temperature and slowly release the pressure.

  • Open the ampoule and collect the resulting polymer.

  • Purify the polymer by dissolving it in a suitable perfluorinated solvent (e.g., perfluorodecalin) and precipitating it in a non-solvent.

  • Dry the polymer under vacuum at an elevated temperature (e.g., 100°C) to a constant weight to remove any residual monomer and solvent.

Expected Outcome: The resulting poly(this compound) is expected to be a partially crystalline solid, soluble in perfluorinated solvents. The polymer can be cast from solution to form films.

Quantitative Data for Analogous Poly(perfluorohex-1-ene) [1][2]

PropertyValue
Monomer Perfluorohex-1-ene
Initiator Concentration 1.5-2.2 mol%
Pressure 15-16 kbar
Temperature 180-240 °C
Reaction Time 168-336 h
Polymer Yield ~30%
Refractive Index (λ = 589 nm) ~1.336
Appearance Partially crystalline solid
Solubility Soluble in perfluorinated solvents

Copolymerization of this compound with Functional Monomers

Copolymerization of this compound with other monomers is a key strategy to introduce functionality and tailor the properties of the resulting materials. While specific data for this compound is scarce, the general principles of fluoroalkene copolymerization can be applied. Controlled radical copolymerization techniques are particularly useful for creating well-defined fluoropolymers.[3][4] Vinyl ethers are common comonomers for fluoroalkenes, leading to copolymers with a range of properties suitable for coatings and other applications.[5][6][7][8]

Conceptual Experimental Protocol: Radical Copolymerization of this compound and a Vinyl Ether

Materials:

  • This compound

  • Functional vinyl ether (e.g., ethyl vinyl ether, hydroxybutyl vinyl ether)

  • Radical initiator (e.g., dibutyryl peroxide)

  • Solvent (e.g., perfluorocarbon solvent or bulk polymerization)

  • High-pressure reactor (if necessary)

Procedure:

  • Charge a high-pressure reactor with the desired ratio of this compound and the functional vinyl ether.

  • Add the solvent (if not a bulk polymerization).

  • Add the radical initiator.

  • Seal the reactor and purge with an inert gas.

  • Heat the reactor to the desired polymerization temperature (typically 50-100°C, depending on the initiator).

  • Maintain the reaction under stirring for the desired time.

  • Cool the reactor and vent any excess pressure.

  • Isolate the copolymer by precipitation in a suitable non-solvent.

  • Dry the copolymer under vacuum.

Logical Workflow for Copolymer Synthesis

G cluster_reactants Reactants cluster_process Polymerization Process cluster_purification Purification PFO This compound Mix Mixing in Reactor PFO->Mix VE Functional Vinyl Ether VE->Mix I Radical Initiator I->Mix React Heating & Stirring Mix->React Polymerization Precipitate Precipitation React->Precipitate Isolation Dry Drying Precipitate->Dry Product Functional Copolymer Dry->Product

Caption: Workflow for the synthesis of a functional copolymer from this compound.

Functionalization of this compound for Advanced Materials

The double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the perfluoroalkyl chain. This makes it susceptible to nucleophilic attack, enabling a variety of functionalization reactions. This approach allows for the synthesis of functionalized monomers that can be subsequently polymerized to create materials with tailored properties.

Reaction Pathway: Nucleophilic Vinylic Substitution

The terminal double bond of this compound can undergo nucleophilic vinylic substitution, where a nucleophile replaces one of the fluorine atoms on the double bond. This reaction can be used to introduce a wide range of functional groups.

G PFO This compound (C6F13-CF=CF2) Product Functionalized Perfluoroalkene (C6F13-CF=CF-Nu) PFO->Product Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Product

Caption: General scheme for the nucleophilic functionalization of this compound.

Conceptual Experimental Protocol: Synthesis of a Functionalized this compound Derivative

Materials:

  • This compound

  • Nucleophile (e.g., a thiol, amine, or alcohol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound and the nucleophile in the aprotic solvent.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by GC-MS or NMR).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

The resulting functionalized perfluoroalkene can then be used as a monomer in various polymerization reactions, such as radical polymerization or "click" chemistry reactions like thiol-ene coupling, to produce well-defined functional polymers.[9]

Applications in Functional Surfaces and Biomedical Materials

Polymers derived from this compound are expected to exhibit extremely low surface energy, leading to hydrophobic and oleophobic surfaces. These properties are highly desirable for applications such as anti-fouling coatings, self-cleaning surfaces, and biocompatible materials for medical implants and drug delivery systems. The introduction of functional groups through copolymerization or post-polymerization modification allows for the covalent attachment of bioactive molecules, targeting ligands, or drugs.

Experimental Workflow: Surface Modification using this compound Derivatives

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_coating Surface Coating Func_PFO Functionalized This compound Polymer Functional Fluoropolymer Func_PFO->Polymer Polymerize Coated Coated Surface Polymer->Coated Substrate Substrate Substrate->Coated Spin-coating, dip-coating, etc. Functional_Surface Functional Surface Coated->Functional_Surface Post-modification (optional)

Caption: Workflow for creating functional surfaces using this compound-based polymers.

This compound holds significant potential as a building block for a new generation of functional fluorinated materials. While direct research on this specific monomer is still emerging, the established chemistry of analogous perfluoroalkenes provides a strong foundation for its exploration. The protocols and conceptual frameworks presented in these application notes are intended to guide researchers in harnessing the unique properties of this compound for the development of advanced materials for a variety of scientific and biomedical applications. Further research into the controlled polymerization and functionalization of this compound is warranted to fully unlock its potential.

References

Application Notes and Protocols for Gas-Phase Reactions Involving Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooct-1-ene (C₈F₁₆) is a fully fluorinated alkene. Understanding its gas-phase reactions is crucial for assessing its atmospheric lifetime, environmental impact, and potential degradation pathways. This document provides detailed application notes and protocols for studying the gas-phase reactions of this compound with key atmospheric oxidants: the hydroxyl radical (•OH), chlorine atoms (Cl•), and ozone (O₃).

Due to a lack of direct experimental data for this compound, the quantitative data and reaction mechanisms presented here are based on studies of structurally similar perfluorinated and polyfluorinated alkenes. These serve as a valuable proxy for estimating the reactivity and atmospheric behavior of this compound.

Data Presentation: Reaction Rate Coefficients

The following table summarizes experimentally determined rate coefficients for gas-phase reactions of a structurally similar C8 fluoroalkene, C₆F₁₃CH=CH₂, with major atmospheric oxidants. This data can be used to estimate the reactivity of this compound.

Table 1: Experimental Rate Coefficients for the Gas-Phase Reactions of C₆F₁₃CH=CH₂ with OH Radicals, Cl Atoms, and O₃ at 296 K.

ReactantOxidantRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Reference Compound for Relative Rate
C₆F₁₃CH=CH₂•OH(1.36 ± 0.25) x 10⁻¹²Ethene
C₆F₁₃CH=CH₂Cl•(9.07 ± 1.08) x 10⁻¹¹Ethene
C₆F₁₃CH=CH₂O₃(2.0 ± 0.4) x 10⁻¹⁹2-Methyl-2-butene

Data sourced from a study on CₓF₂ₓ₊₁CH=CH₂ (x = 1, 2, 4, 6, and 8), which provides a reasonable estimate for the reactivity of this compound due to structural similarities[1].

Experimental Protocols

The following are detailed methodologies for key experiments to determine the gas-phase reaction kinetics and products of this compound.

Protocol 1: Determination of Reaction Rate Coefficients using the Relative Rate Method

The relative rate method is a widely used technique to determine the rate coefficient of a reaction of interest by comparing its reaction rate to that of a reference compound with a known rate coefficient.

1. Experimental Setup:

  • Reaction Chamber: A large-volume (e.g., >100 L) environmental chamber made of FEP Teflon or quartz glass.

  • Light Source: UV lamps (e.g., mercury lamps) for the photolytic generation of OH radicals or Cl atoms.

  • Analytical Instrument: A Fourier Transform Infrared (FTIR) spectrometer coupled to the reaction chamber via a long-path gas cell (e.g., White cell) for in-situ monitoring of reactant and product concentrations.[2]

  • Gas Handling System: Mass flow controllers for precise introduction of gases into the chamber.

2. Reagent Preparation and Introduction:

  • This compound: A known concentration is introduced into the chamber from a prepared gas bulb.

  • Reference Compound: A reference compound with a well-established rate coefficient for the reaction with the oxidant of interest is introduced. For OH radical reactions, suitable references include simple alkanes or alkenes. For Cl atom reactions, ethane or propane are commonly used.[2]

  • Oxidant Precursor:

    • For •OH radicals: Methyl nitrite (CH₃ONO) photolysis in the presence of NO in air, or H₂O₂ photolysis.

    • For Cl• atoms: Photolysis of molecular chlorine (Cl₂).[2]

  • Bath Gas: The chamber is filled to atmospheric pressure with a diluent gas, typically synthetic air or nitrogen.

3. Experimental Procedure:

  • Introduce known concentrations of this compound and the reference compound into the reaction chamber.

  • Record initial FTIR spectra to determine the initial concentrations ([this compound]₀ and [Reference]₀).

  • Introduce the oxidant precursor into the chamber.

  • Initiate the reaction by turning on the UV lamps to photolyze the precursor and generate the oxidant (•OH or Cl•).

  • Monitor the decay of this compound and the reference compound over time by acquiring FTIR spectra at regular intervals.

  • The concentrations are determined using the Beer-Lambert Law (A = σlc), where A is the absorbance, σ is the absorption cross-section, l is the path length, and c is the concentration.

4. Data Analysis: The relative rate equation is used to determine the rate coefficient of the reaction of interest (k_PFO) relative to the reference reaction (k_ref):

ln([this compound]₀ / [this compound]ₜ) = (k_PFO / k_ref) * ln([Reference]₀ / [Reference]ₜ)

A plot of ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope equal to k_PFO / k_ref. The rate coefficient k_PFO can then be calculated using the known value of k_ref.

Protocol 2: Product Identification and Quantification using FTIR Spectroscopy

This protocol outlines the procedure for identifying and quantifying the products of the gas-phase oxidation of this compound.

1. Experimental Setup:

  • Same as in Protocol 1.

2. Reagent Preparation and Introduction:

  • Introduce a known concentration of this compound and the oxidant precursor into the chamber filled with synthetic air.

3. Experimental Procedure:

  • Record an initial FTIR spectrum of the reactants.

  • Initiate the reaction by photolysis.

  • Allow the reaction to proceed for a set period, monitoring the spectral changes.

  • After the reaction, record a final FTIR spectrum.

4. Data Analysis:

  • Product Identification: Subtract the initial reactant spectrum from the final spectrum to obtain a spectrum of the products. Identify the products by comparing their characteristic absorption bands with reference spectra of known compounds. For perfluoroalkenes, expected products include smaller perfluorinated carbonyl compounds such as carbonyl fluoride (COF₂) and perfluoroacyl fluorides.[2]

  • Product Quantification: The concentration of the identified products can be quantified using their integrated absorption cross-sections from reference spectra, according to the Beer-Lambert Law. The product yield is then calculated as the ratio of the concentration of the product formed to the concentration of this compound consumed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow for studying the gas-phase reactions of this compound.

Reaction_Pathway_OH PFO This compound (C₈F₁₆) Adduct Perfluoro-hydroxyalkyl Radical [C₈F₁₆(OH)]• PFO->Adduct + •OH OH •OH Peroxy Peroxy Radical [C₈F₁₆(OH)O₂]• Adduct->Peroxy + O₂ O2 O₂ Alkoxy Alkoxy Radical [C₈F₁₆(OH)O]• Peroxy->Alkoxy + NO - NO₂ NO NO Decomposition Decomposition Alkoxy->Decomposition Products Products (e.g., C₇F₁₅C(O)F, COF₂) Decomposition->Products

Caption: Generalized reaction pathway for the •OH-initiated oxidation of this compound.

Reaction_Pathway_Cl PFO This compound (C₈F₁₆) Adduct Perfluoro-chloroalkyl Radical [C₈F₁₆Cl]• PFO->Adduct + Cl• Cl Cl• Peroxy Peroxy Radical [C₈F₁₆ClO₂]• Adduct->Peroxy + O₂ O2 O₂ Alkoxy Alkoxy Radical [C₈F₁₆ClO]• Peroxy->Alkoxy + RO₂• - RO• RO2 RO₂• Decomposition Decomposition Alkoxy->Decomposition Products Products (e.g., C₇F₁₅C(O)F, COF₂) Decomposition->Products

Caption: Generalized reaction pathway for the Cl•-initiated oxidation of this compound.

Reaction_Pathway_O3 PFO This compound (C₈F₁₆) POZ Primary Ozonide (POZ) PFO->POZ + O₃ O3 O₃ CI Criegee Intermediate (C₇F₁₅C(F)OO•) POZ->CI Carbonyl Carbonyl Product (COF₂) POZ->Carbonyl Decomposition Unimolecular Decomposition CI->Decomposition Final_Products Final Products Decomposition->Final_Products

Caption: Generalized reaction pathway for the ozonolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reactant_Prep Prepare Gas Mixtures (this compound, Reference, Precursor) Introduction Introduce Reactants into Chamber Reactant_Prep->Introduction Chamber_Prep Evacuate and Fill Chamber with Bath Gas Chamber_Prep->Introduction Initial_Scan Acquire Initial FTIR Spectrum Introduction->Initial_Scan Initiation Initiate Reaction (UV Photolysis) Initial_Scan->Initiation Monitoring Monitor Reactant Decay and Product Formation (FTIR Spectroscopy) Initiation->Monitoring Kinetics Relative Rate Plot and Rate Coefficient Calculation Monitoring->Kinetics Products Product Identification and Quantification Monitoring->Products Reporting Report Results Kinetics->Reporting Products->Reporting

Caption: Experimental workflow for gas-phase kinetics and product studies.

References

Application Notes and Protocols for the Cationic Polymerization of Perfluorooct-1-ene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorooct-1-ene and its derivatives are highly fluorinated monomers that, upon polymerization, could yield materials with exceptional properties such as extreme chemical inertness, low surface energy, high thermal stability, and low dielectric constant. These characteristics make them attractive for a wide range of advanced applications, including specialized coatings, high-performance seals, and matrices for controlled drug delivery. However, the cationic polymerization of this compound presents significant chemical challenges due to the strong electron-withdrawing nature of the perfluoroalkyl group, which deactivates the double bond towards electrophilic attack. This document provides a theoretical framework, detailed experimental considerations, and potential applications for the cationic polymerization of this challenging class of monomers.

Introduction: The Challenge of Cationic Polymerization of this compound

Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, which reacts with a monomer to form a carbocationic propagating species.[1] This method is typically effective for alkenes that possess electron-donating substituents, as these groups can stabilize the positive charge of the carbocationic intermediate.[2][3]

This compound (CF₃(CF₂)₅CF=CF₂), in contrast, features a double bond that is severely electron-deficient due to the intense inductive effect of the numerous fluorine atoms. This electron deficiency makes the monomer a very poor nucleophile, and thus highly resistant to attack by electrophiles, which is the crucial initiation step in cationic polymerization. Furthermore, any resulting carbocation would be extremely unstable.

Therefore, conventional cationic polymerization of this compound is not a feasible process under standard conditions. However, for the purpose of exploring the frontiers of polymer chemistry, this document outlines a theoretical approach and a generalized protocol that might be adapted to investigate this challenging polymerization. This protocol is based on the use of very strong Lewis acids and strictly controlled reaction conditions.

Theoretical Cationic Polymerization Mechanism

The proposed, albeit challenging, mechanism for the cationic polymerization of this compound would proceed through the classical steps of initiation, propagation, and termination.

Initiation

Initiation would require a very potent electrophile, likely generated from a strong Lewis acid co-initiated with a proton source (e.g., residual water).[4]

  • Initiator System: A superacid system, such as a combination of a strong Lewis acid (e.g., Antimony pentafluoride, SbF₅) and a Brønsted acid (e.g., Hydrogen fluoride, HF), might be capable of protonating the electron-deficient double bond.

Propagation

The propagation step involves the successive addition of monomer units to the growing cationic chain end. This step is expected to be extremely slow due to the low nucleophilicity of the this compound monomer.

Termination

Termination of the growing polymer chain could occur through various mechanisms, including reaction with impurities, counter-ions, or rearrangement of the carbocation.

Below is a conceptual diagram illustrating the proposed, challenging cationic polymerization pathway.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Strong Lewis Acid (e.g., SbF₅ + HF) Monomer1 This compound (C₈F₁₆) Initiator->Monomer1 Electrophilic Attack (Highly Unfavorable) Carbocation1 Initial Carbocation Monomer1->Carbocation1 GrowingChain Growing Polymer Chain (Cationic) Carbocation1->GrowingChain Monomer2 C₈F₁₆ ElongatedChain Elongated Chain Monomer2->ElongatedChain GrowingChain->Monomer2 Addition of Monomer TerminationAgent Termination Agent (e.g., Impurity, Counter-ion) ElongatedChain->TerminationAgent Chain Termination ElongatedChain->TerminationAgent FinalPolymer Poly(this compound) TerminationAgent->FinalPolymer

Caption: Proposed challenging pathway for cationic polymerization of this compound.

Generalized Experimental Protocol (Theoretical)

Disclaimer: This protocol is speculative and intended for exploratory research under the guidance of experienced polymer chemists. Extreme caution must be exercised when working with strong Lewis acids and fluorinated compounds.

Materials
  • Monomer: this compound (highly pure, distilled, and stored under inert atmosphere).

  • Initiator System:

    • Lewis Acid: Antimony pentafluoride (SbF₅) or Aluminum trichloride (AlCl₃).

    • Co-initiator (Protonogen): Trace amounts of rigorously purified and dried water or a protic acid like triflic acid.

  • Solvent: Anhydrous, non-nucleophilic, and low-freezing point solvent such as dichloromethane (CH₂Cl₂) or liquid sulfur dioxide (SO₂).

  • Quenching Agent: Anhydrous methanol or ammonia solution.

  • Inert Gas: High-purity nitrogen or argon.

Equipment
  • Schlenk line or glovebox for maintaining an inert and anhydrous atmosphere.

  • Low-temperature reaction vessel with a cryostat for precise temperature control.

  • Magnetic stirrer.

  • Syringes and cannulas for transfer of anhydrous liquids.

Procedure
  • Reactor Setup: Assemble the reaction vessel under a dynamic flow of inert gas and then flame-dry or oven-dry all glassware to remove any traces of moisture.

  • Solvent and Monomer Addition: Transfer the anhydrous solvent to the reaction vessel via cannula. Cool the solvent to the desired reaction temperature (e.g., -78 °C). Add the purified this compound monomer to the cooled solvent.

  • Initiator Preparation: In a separate flask under an inert atmosphere, prepare the initiator solution by dissolving the Lewis acid in a small amount of the reaction solvent. If a co-initiator is used, it should be added to the monomer solution before the Lewis acid.

  • Initiation: Slowly add the initiator solution to the stirred monomer solution at low temperature. The reaction mixture may change in color or viscosity upon initiation.

  • Polymerization: Maintain the reaction at the low temperature for a prolonged period (24-72 hours) to allow for the slow propagation to occur.

  • Termination: Quench the polymerization by adding the quenching agent (e.g., anhydrous methanol) to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

  • Purification: Filter the precipitated polymer, wash it repeatedly with the non-solvent to remove any unreacted monomer and initiator residues, and then dry it under vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware B Purify & Dry Solvent & Monomer C Add Solvent & Monomer to Reactor (-78°C) B->C D Prepare Initiator Solution C->D E Initiate Polymerization D->E F Allow to React (24-72h) E->F G Quench Reaction F->G H Precipitate Polymer G->H I Filter, Wash, & Dry H->I J Characterize Polymer I->J

Caption: Generalized experimental workflow for the theoretical cationic polymerization.

Data Presentation (Illustrative)

As experimental data for the cationic polymerization of this compound is not available in the literature, the following table presents typical data for other fluoropolymers synthesized by various methods to provide a general understanding of the expected properties.

Polymerization MethodMonomerInitiatorTemperature (°C)Yield (%)Mn ( g/mol )PDI
Radical Perfluorohex-1-enePerfluorinated Peroxide180-240~30--
Cationic RAFT Semi-fluorinated Vinyl EtherAcid CatalystRoom Temp.HighControlled< 1.2
Anionic Hexafluoropropylene oxideCsF-30 to 0High1,000-10,0001.1-1.3

Applications and Future Perspectives

Should a viable synthetic route for poly(this compound) be developed, its unique properties would make it a candidate for several high-value applications:

  • Drug Delivery: The high hydrophobicity and oleophobicity could be utilized to create highly stable, non-reactive matrices for the controlled release of therapeutic agents. The polymer's inertness would minimize interactions with the encapsulated drug and biological tissues.

  • Biomedical Coatings: Its low surface energy could be exploited to create anti-fouling coatings for medical devices and implants, reducing the risk of bio-adhesion and subsequent infections.

  • Advanced Materials: In non-medical fields, it could serve as a high-performance dielectric material in electronics, a chemically resistant sealant in aggressive chemical environments, or a lubricant under extreme conditions.

Future research should focus on exploring alternative polymerization mechanisms for this compound, such as controlled radical polymerization (e.g., RAFT or ATRP) or coordination polymerization, which may offer better control and higher yields for this type of electron-deficient monomer.

Conclusion

The cationic polymerization of this compound remains a significant synthetic challenge due to the electronic properties of the monomer. The theoretical protocols and considerations presented here are intended to guide exploratory research in this area. The development of a successful polymerization method for this monomer would open the door to a new class of fluoropolymers with potentially transformative applications in materials science and drug development. Researchers are encouraged to approach this challenge with a strong foundation in the principles of polymerization chemistry and a commitment to safe laboratory practices.

References

Perfluorooct-1-ene: A Versatile Fluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Perfluorooct-1-ene [(F3C(CF2)5CF=CF2)], a terminal olefin bearing a perfluorohexyl chain, is a valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the perfluoroalkyl group, render the double bond highly susceptible to a variety of chemical transformations. This reactivity profile makes this compound an attractive starting material for the introduction of the perfluorooctyl moiety into organic molecules, a strategy often employed in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and thermal stability.

These application notes provide an overview of the key synthetic applications of this compound, complete with detailed experimental protocols for selected transformations. The information is intended to guide researchers in leveraging the synthetic potential of this fluorinated building block.

Key Applications

The reactivity of this compound is dominated by its electron-deficient double bond, making it a prime candidate for several classes of reactions:

  • Synthesis of Fluorinated Heterocycles: this compound serves as a precursor for the synthesis of a diverse range of fluorine-containing heterocyclic compounds, which are of significant interest in drug discovery due to their unique biological activities.

  • Introduction of Perfluorooctyl Chains: The perfluorooctyl group can be readily incorporated into various organic scaffolds, significantly modifying their physicochemical properties.

  • Polymer Synthesis: As a fluorinated monomer, this compound can be polymerized or copolymerized to create fluoropolymers with specialized properties.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound.

Synthesis of Perfluorooctyl-Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct route to pyrazoles containing a perfluorooctyl group. These compounds are of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in bioactive molecules.

Table 1: Synthesis of 3-Perfluorooctyl-1H-pyrazole

ParameterValue
ReactantsThis compound, Hydrazine hydrate
SolventEthanol
TemperatureReflux
Reaction Time12 hours
Yield75%

Experimental Protocol:

  • To a solution of this compound (1.0 g, 2.5 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (0.15 g, 3.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-perfluorooctyl-1H-pyrazole.

Thiol-Ene Radical Addition to this compound

The thiol-ene "click" reaction offers an efficient and highly regioselective method for the functionalization of this compound. This reaction proceeds via a free-radical mechanism and is tolerant of a wide range of functional groups.

Table 2: Thiol-Ene Addition of 1-Dodecanethiol to this compound

ParameterValue
ReactantsThis compound, 1-Dodecanethiol
InitiatorAzobisisobutyronitrile (AIBN)
SolventToluene
Temperature80 °C
Reaction Time6 hours
Yield90%

Experimental Protocol:

  • In a Schlenk tube, dissolve this compound (0.5 g, 1.25 mmol) and 1-dodecanethiol (0.28 g, 1.38 mmol) in toluene (5 mL).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 2 mol%).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 80 °C for 6 hours under an inert atmosphere.

  • After cooling to room temperature, remove the solvent in vacuo.

  • The resulting 1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorodecylthio)dodecane can be purified by distillation under reduced pressure if necessary.

Reaction Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a perfluorooctyl-substituted compound from this compound.

experimental_workflow start Start reactants Combine this compound and Nucleophile/Radical Precursor in Solvent start->reactants reaction Heat/Irradiate with Initiator/Catalyst reactants->reaction workup Aqueous Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Distillation) workup->purification product Characterized Product purification->product

Caption: General workflow for the synthesis of perfluorooctyl-substituted compounds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a flammable liquid and should be kept away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically useful building block for the introduction of the perfluorooctyl group into a wide array of organic molecules. The protocols outlined in these application notes provide a starting point for researchers to explore the diverse reactivity of this fluorinated olefin in their own synthetic endeavors. The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes this compound a valuable tool in the development of new pharmaceuticals, agrochemicals, and advanced materials.

Application Notes and Protocols for High-Pressure Polymerization of Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perfluorinated polymers are a class of high-performance materials renowned for their exceptional chemical inertness, thermal stability, and low surface energy. Poly(perfluorooct-1-ene), the saturated polymer of this compound, is anticipated to exhibit these characteristic fluoropolymer properties, making it a material of interest for advanced applications in fields such as specialty optics, chemical-resistant coatings, and high-performance seals. The synthesis of many fluoropolymers is challenging due to the low reactivity of fluorinated monomers. High-pressure polymerization is a powerful technique to overcome these challenges, as elevated pressure can significantly enhance polymerization rates and yields.[1][2] This document provides a detailed, representative protocol for the high-pressure, free-radical polymerization of this compound, based on established methods for similar fluoroalkenes.[1]

Key Applications

While specific applications for poly(this compound) are still under exploration, analogous fluoropolymers are utilized in a variety of demanding environments:

  • Optical Components: Amorphous fluoropolymers can be used in the fabrication of optical waveguides and other integrated optical devices due to their transparency and low refractive index.[1]

  • Chemical Processing: Their resistance to corrosive chemicals and high temperatures makes them suitable for lining pipes, valves, and vessels in the chemical industry.[3][4]

  • Semiconductor Manufacturing: The high purity and chemical inertness of fluoropolymers are critical for components used in semiconductor fabrication equipment.[3]

  • Advanced Coatings: Fluoropolymer coatings provide surfaces with non-stick properties, low friction, and resistance to weathering and UV radiation.[2][4]

Experimental Protocols

The following protocol is a representative method for the high-pressure polymerization of this compound, adapted from the successful synthesis of poly(perfluorohex-1-ene).[1]

1. Materials and Reagents

  • This compound (monomer)

  • Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid)

  • Perfluorinated solvent (e.g., perfluorohexane) for dissolution and cleaning

  • Argon (inert gas)

  • Teflon ampoules (1-2 ml volume)

  • High-pressure apparatus (cylinder-piston type, capable of achieving >15,000 atm)

2. Monomer Purification

It is crucial to remove dissolved oxygen, a known inhibitor of radical polymerization, from the monomer.[1]

  • Place the this compound monomer in a distillation apparatus.

  • Distill the monomer under a dry argon atmosphere.

  • Collect the purified monomer in a sealed container under argon.

3. Initiator Preparation and Reagent Loading

  • In an inert atmosphere (e.g., a glovebox), dissolve the perfluorinated peroxide initiator in the purified this compound monomer to the desired molar concentration (e.g., 1.5-2.2%).

  • Transfer the monomer-initiator solution into a Teflon ampoule. A typical volume is 1-2 ml.[1]

  • Seal the Teflon ampoule securely.

4. High-Pressure Polymerization

  • Place the sealed Teflon ampoule into the cylinder-piston mold of the high-pressure apparatus.

  • Gradually increase the pressure to the target level (e.g., 15,000-16,000 atm).[1]

  • Once the target pressure is reached, increase the temperature to the desired reaction temperature (e.g., 180-240°C).[1]

  • Maintain the reaction at the set pressure and temperature for the specified duration (e.g., 168-336 hours).[1]

5. Product Isolation and Purification

  • After the reaction time has elapsed, cool the apparatus to room temperature.

  • Slowly and carefully release the pressure.

  • Remove the Teflon ampoule from the high-pressure mold.

  • Open the ampoule and extract the resulting polymer. The polymer may be a solid or a highly viscous liquid.

  • Dissolve the crude polymer in a suitable perfluorinated solvent.

  • Precipitate the polymer by adding a non-solvent to remove any unreacted monomer and initiator fragments.

  • Collect the purified polymer and dry it under a vacuum to a constant weight.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction High-Pressure Reaction cluster_purification Purification cluster_product Final Product Monomer This compound Monomer Purify Distillation under Argon Monomer->Purify Mix Dissolve Initiator in Monomer Purify->Mix Initiator Perfluorinated Peroxide Initiator Initiator->Mix Load Load into Teflon Ampoule Mix->Load Pressurize Increase Pressure (15-16 k atm) Load->Pressurize Heat Increase Temperature (180-240 °C) Pressurize->Heat React Hold for 168-336 h Heat->React Depressurize Cool and Depressurize React->Depressurize Extract Extract Crude Polymer Depressurize->Extract Dissolve Dissolve in Perfluorinated Solvent Extract->Dissolve Precipitate Precipitate Polymer Dissolve->Precipitate Dry Dry under Vacuum Precipitate->Dry FinalPolymer Poly(this compound) Dry->FinalPolymer

Caption: Experimental workflow for the high-pressure polymerization of this compound.

Quantitative Data

The following table summarizes the experimental conditions and results for the high-pressure polymerization of perfluorohex-1-ene, which can be used as a starting point for optimizing the polymerization of this compound.[1]

ParameterValue
MonomerPerfluorohex-1-ene
InitiatorPerfluorinated Peroxide
Initiator Concentration1.5 - 2.2 mol%
Pressure15,000 - 16,000 atm
Temperature180 - 240 °C
Reaction Time168 - 336 hours
Resulting Polymer Properties
Physical StatePartially crystalline solid
SolubilitySoluble in perfluorinated solvents
Refractive Index (n)1.334 - 1.340 (at λ = 440-672 nm)

Signaling Pathway/Logical Relationship Diagram

The underlying chemical process is a free-radical polymerization, which involves three main stages: initiation, propagation, and termination.

G Initiator Peroxide Initiator Radical Initiator Radical (R•) Initiator->Radical Heat/Pressure GrowingChain Growing Polymer Chain (R-M•) Radical->GrowingChain Initiation (adds to M) Monomer Monomer (M) GrowingChain->GrowingChain Propagation (+n Monomers) Polymer Final Polymer (P) GrowingChain->Polymer Termination AnotherChain Another Growing Chain (R-M'•) AnotherChain->Polymer Termination

Caption: Logical stages of free-radical polymerization.

Safety Considerations

  • High Pressure: High-pressure equipment must be operated by trained personnel behind appropriate safety shields. Regular inspection and maintenance of the equipment are mandatory.

  • High Temperature: The use of high temperatures requires appropriate thermal insulation and personal protective equipment to prevent burns.

  • Chemical Hazards: Perfluorinated compounds should be handled in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Decomposition: Overheating of fluoropolymers can lead to the release of toxic decomposition products. Ensure that temperature controls are reliable.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Perfluorooct-1-ene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Perfluorooct-1-ene. The information is designed to help optimize reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for synthesizing this compound involves a two-step process. The first step is the addition of ethylene to perfluorooctyl iodide to form 2-(Perfluorooctyl)ethyl iodide. The second step is the dehydroiodination of the resulting intermediate to yield this compound.[1] This method is advantageous due to its relatively mild reaction conditions and potential for high yield and purity.

Q2: How is the perfluorooctyl iodide precursor typically synthesized?

A2: Perfluorooctyl iodide is commonly produced via telomerization. This process involves the reaction of a shorter-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide, with tetrafluoroethylene (TFE). This reaction creates a mixture of longer-chain perfluoroalkyl iodides, from which perfluorooctyl iodide can be separated.

Q3: What are the main challenges in optimizing the yield of this compound?

A3: Key challenges in maximizing the yield of this compound include:

  • Controlling the ethylene addition: Ensuring the selective addition of a single ethylene unit to perfluorooctyl iodide is crucial. Polymerization of ethylene or multiple additions can occur as side reactions.

  • Optimizing the dehydroiodination step: Incomplete elimination of hydrogen iodide can result in lower yields and contamination of the final product with the 2-(Perfluorooctyl)ethyl iodide intermediate.

  • Minimizing side reactions: The formation of byproducts, such as isomers or oligomers, can reduce the yield of the desired this compound.

  • Purification of the final product: Due to the similar boiling points of this compound and potential byproducts, purification can be challenging and may lead to product loss.

Q4: Are there alternative synthesis routes for this compound?

A4: An alternative, though less detailed in the literature for this specific product, is the oligomerization of smaller perfluoroalkenes like hexafluoropropene (HFP). By controlling reaction conditions such as temperature, pressure, and catalyst, it may be possible to favor the formation of C8 oligomers, including isomers of perfluorooctene. However, achieving high selectivity for the desired this compound isomer can be a significant challenge.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via the perfluorooctyl iodide route.

Problem 1: Low Yield of 2-(Perfluorooctyl)ethyl iodide in the Ethylene Addition Step
Potential Cause Troubleshooting Action
Inefficient radical initiation Ensure the initiator (e.g., a peroxide) is fresh and added at the correct concentration. Optimize the reaction temperature to ensure an appropriate rate of radical formation.
Low ethylene pressure Maintain a constant and sufficient pressure of ethylene in the reactor to favor the addition reaction. Monitor the pressure throughout the reaction and replenish ethylene as needed.
Side reactions (e.g., telomerization of ethylene) Optimize the molar ratio of perfluorooctyl iodide to ethylene. An excess of the iodide can help minimize ethylene polymerization.
Inhibitors present in reactants Purify the perfluorooctyl iodide and ethylene to remove any potential radical inhibitors.
Problem 2: Incomplete Dehydroiodination
Potential Cause Troubleshooting Action
Insufficient base strength or concentration Use a strong base, such as an inorganic base in the presence of a phase transfer catalyst and methanol, as suggested in the literature.[1] Ensure the molar ratio of base to the iodide intermediate is sufficient to drive the reaction to completion.
Low reaction temperature The elimination reaction may require heating. Optimize the reaction temperature by gradually increasing it while monitoring the reaction progress by techniques like GC-MS.
Poor mixing in a biphasic system If using a phase transfer catalyst, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous/methanolic phases.
Short reaction time Allow for sufficient reaction time for the dehydroiodination to go to completion. Monitor the disappearance of the starting material to determine the optimal reaction time.
Problem 3: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Action
Isomerization of the double bond The choice of base and reaction conditions can influence the position of the double bond. Milder bases and lower temperatures may favor the formation of the terminal alkene.
Presence of unreacted starting materials Optimize the reaction conditions for each step to ensure complete conversion. Purification of the intermediate product before proceeding to the next step is recommended.
Formation of ethers as byproducts In the presence of alcohols (like methanol used as a solvent), there is a possibility of forming ether byproducts under basic conditions. Minimize reaction time and temperature to reduce this side reaction.

Experimental Protocols

Synthesis of this compound from Perfluorooctyl Iodide

This protocol is based on the method described in patent CN114516781A.[1]

Step 1: Synthesis of 2-(Perfluorooctyl)ethyl iodide

  • Charge a high-pressure reactor with perfluorooctyl iodide and a suitable radical initiator.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Introduce ethylene gas into the reactor and maintain a constant pressure.

  • Heat the reactor to the desired temperature to initiate the reaction.

  • After the reaction is complete, cool the reactor and collect the crude 2-(Perfluorooctyl)ethyl iodide.

  • Purify the product, for example, by vacuum distillation.

Step 2: Synthesis of this compound (Dehydroiodination)

  • In a reaction vessel, mix the purified 2-(Perfluorooctyl)ethyl iodide with an inorganic base, methanol, and a phase transfer catalyst.

  • Heat the mixture under reflux while stirring vigorously.

  • Monitor the reaction progress until the starting material is consumed.

  • After completion, cool the reaction mixture and separate the organic phase.

  • Wash the organic phase with water to remove the base and other water-soluble impurities.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purify the final product, this compound, by distillation.

Data Presentation

The following table summarizes the key reactants and conditions for the synthesis of this compound.

Reaction Step Reactants Reagents/Catalysts Typical Conditions Product
Ethylene Addition Perfluorooctyl iodide, EthyleneRadical InitiatorElevated Temperature and Pressure2-(Perfluorooctyl)ethyl iodide
Dehydroiodination 2-(Perfluorooctyl)ethyl iodideInorganic Base, Methanol, Phase Transfer CatalystReflux TemperatureThis compound

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_precursor Precursor Synthesis (Telomerization) cluster_main This compound Synthesis TFE Tetrafluoroethylene (TFE) Telomerization Telomerization Reaction TFE->Telomerization PFEI Pentafluoroethyl Iodide PFEI->Telomerization PFOI Perfluorooctyl Iodide Telomerization->PFOI Addition Ethylene Addition PFOI->Addition Ethylene Ethylene Ethylene->Addition Intermediate 2-(Perfluorooctyl)ethyl iodide Addition->Intermediate Dehydroiodination Dehydroiodination Intermediate->Dehydroiodination Product This compound Dehydroiodination->Product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingLogic Troubleshooting Logic for Low Yield Start Low Final Yield CheckStep1 Analyze yield of Step 1 (Ethylene Addition) Start->CheckStep1 LowYield1 Low Yield in Step 1 CheckStep1->LowYield1 Low GoodYield1 Good Yield in Step 1 CheckStep1->GoodYield1 Good Troubleshoot1 Troubleshoot Step 1: - Initiator activity - Ethylene pressure - Reactant purity LowYield1->Troubleshoot1 CheckStep2 Analyze yield of Step 2 (Dehydroiodination) GoodYield1->CheckStep2 LowYield2 Low Yield in Step 2 CheckStep2->LowYield2 Low Troubleshoot2 Troubleshoot Step 2: - Base strength/conc. - Temperature - Mixing LowYield2->Troubleshoot2

References

Technical Support Center: Purification of Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of Perfluorooct-1-ene. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Poor Separation of Isomers
  • Symptoms:

    • Broad peaks during Gas Chromatography (GC) analysis of the purified product.

    • Inconsistent analytical results between batches.

    • The purified product does not meet the required isomeric purity specifications.

  • Potential Causes:

    • Co-elution of structural isomers: this compound may have several branched or double-bond positional isomers with very similar physical properties, making them difficult to separate using standard techniques. The manufacturing process, such as telomerization, can produce a mixture of linear and branched isomers.[1]

    • Inadequate analytical resolution: The GC or Liquid Chromatography (LC) method used for analysis may not have sufficient resolution to distinguish between closely related isomers.

  • Solutions:

    • High-Efficiency Fractional Distillation: Employ a distillation column with a high number of theoretical plates (e.g., a spinning band distillation column) to enhance the separation of isomers with close boiling points.

    • Preparative Gas Chromatography (Prep-GC): For high-purity requirements, Prep-GC can provide excellent resolution for separating volatile isomers.

    • Advanced Analytical Techniques: Utilize high-resolution analytical methods to accurately assess isomeric purity. Techniques like differential mobility spectrometry-mass spectrometry (DMS-MS) have shown promise in separating isomeric perfluoroalkyl substances.[2][3]

Issue 2: Presence of Acidic Impurities
  • Symptoms:

    • Corrosion of metal equipment.

    • Unwanted side reactions during subsequent synthetic steps.

    • Low pH of aqueous washes of the product.

  • Potential Causes:

    • Hydrogen Fluoride (HF) Formation: Residual water or other protic impurities can react with this compound, especially at elevated temperatures, to produce HF. Reactive underfluorinated compounds present as impurities can also degrade to form HF.[4]

    • Carryover from Synthesis: Acidic reagents or byproducts from the synthesis of this compound may be present in the crude product.

  • Solutions:

    • Aqueous Bicarbonate Wash: Gently wash the crude this compound with a dilute aqueous solution of sodium bicarbonate to neutralize and remove acidic impurities. Ensure thorough mixing and separation of the aqueous and organic layers.

    • Drying: After washing, thoroughly dry the this compound using a suitable drying agent (e.g., anhydrous magnesium sulfate) to remove any residual water.

    • Inert Atmosphere: Conduct distillation and handling under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Issue 3: Ineffective Fractional Distillation
  • Symptoms:

    • No clear separation of fractions.

    • Product co-distills with impurities.

    • Column flooding or bumping.

  • Potential Causes:

    • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.[5]

    • Incorrect Reflux Ratio: A reflux ratio that is too low will result in poor separation.

    • Distillation Rate Too Fast: A high distillation rate reduces the number of theoretical plates achieved, leading to poor separation.[5]

    • Heat Input: Improper heating can lead to bumping or flooding of the column.[6]

  • Solutions:

    • Optimize Distillation Parameters:

      • Use a column with a higher number of theoretical plates.

      • Increase the reflux ratio to improve separation.

      • Maintain a slow and steady distillation rate (e.g., 1-2 drops per second).[5]

      • Ensure uniform heating of the distillation flask.

    • Vacuum Distillation: For high-boiling impurities, distillation under reduced pressure can lower the boiling point of this compound and improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities can be categorized as follows:

  • Isomers: Branched and positional isomers of this compound are common, arising from the manufacturing process.[1]

  • Underfluorinated Compounds: These are compounds where not all hydrogen atoms have been replaced by fluorine. They can be reactive or non-reactive.[4]

  • Partially Fluorinated Compounds: These may be introduced as byproducts during synthesis.

  • Acidic Impurities: Hydrogen fluoride (HF) can be present due to the degradation of other impurities.[4]

  • Solvents: Residual solvents from the synthesis or previous purification steps may be present.

Q2: What is the best method to assess the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity and identifying volatile impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive method for detecting a wide range of per- and polyfluoroalkyl substances (PFAS), including non-volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for identifying and quantifying different fluorinated species and isomers.

  • Karl Fischer Titration: This method is used to quantify the water content.

Q3: How can I remove residual solvents from my purified this compound?

A3: Due to the volatility of this compound, solvent removal must be done carefully to avoid product loss.

  • Fractional Distillation: This is the most effective method for removing solvents with different boiling points.

  • Inert Gas Sparging: Gently bubbling a stream of dry, inert gas (e.g., nitrogen or argon) through the liquid can help to remove highly volatile solvents. This should be done at a controlled temperature to minimize the loss of this compound.

Q4: Are there any safety precautions I should take when purifying this compound?

A4: Yes, several safety precautions should be taken:

  • Ventilation: All work should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling of HF: Be aware of the potential for hydrogen fluoride formation. Have a calcium gluconate gel available as a first aid measure for HF exposure.

  • Inert Atmosphere: Handle this compound under an inert atmosphere whenever possible to prevent the formation of hazardous byproducts.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈F₁₆[9][10]
Molecular Weight400.06 g/mol [9][10]
Boiling Point105 °C[11]
Density1.658 g/cm³ (predicted)[11]
CAS Number559-14-8[9][10]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniqueAnalytes DetectedAdvantagesLimitations
GC-MS Volatile organic compounds, isomersHigh resolution for volatile compounds, structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.
LC-MS/MS Wide range of PFAS, non-volatile impuritiesHigh sensitivity and selectivity, suitable for a broad range of compounds.[7][8]Can be affected by matrix effects.
19F NMR All fluorine-containing compoundsProvides structural information and quantitative data on different fluorinated species.Lower sensitivity compared to mass spectrometry-based methods.
Karl Fischer Titration WaterAccurate and precise quantification of water content.Only measures water content.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood.

    • Use a round-bottom flask of an appropriate size, filled to no more than two-thirds of its volume.

    • Add boiling chips or a magnetic stir bar to the flask.

    • Attach a well-insulated fractionating column (e.g., Vigreux or packed column).

    • Place a distillation head with a thermometer at the top of the column, ensuring the thermometer bulb is positioned correctly.

    • Connect a condenser and a collection flask.

  • Distillation Procedure:

    • Charge the crude this compound into the distillation flask.

    • Begin heating the flask gently.

    • Observe the vapor rising up the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.[5]

    • Collect any low-boiling fractions separately.

    • Collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 105 °C at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., perfluorohexane).

  • Instrumentation:

    • Use a gas chromatograph equipped with a mass selective detector.

    • Select a suitable capillary column (e.g., a low-polarity column like a DB-1 or DB-5).

  • GC-MS Analysis:

    • Injector Temperature: Set to a temperature that ensures complete vaporization without thermal decomposition.

    • Oven Temperature Program: Start at a low temperature and ramp up to a temperature that allows for the elution of all components.

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram to determine the relative peak areas.

    • Calculate the purity of the this compound based on the area of the main peak relative to the total area of all peaks.

    • Identify any impurities by comparing their mass spectra to a spectral library.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Steps cluster_2 Final Analysis & Storage Crude this compound Crude this compound Analytical Screening (GC-MS) Analytical Screening (GC-MS) Crude this compound->Analytical Screening (GC-MS) Identify Impurities Identify Impurities Analytical Screening (GC-MS)->Identify Impurities Aqueous Wash (if acidic impurities) Aqueous Wash (if acidic impurities) Identify Impurities->Aqueous Wash (if acidic impurities) Acidic? Fractional Distillation Fractional Distillation Identify Impurities->Fractional Distillation Neutral? Drying Drying Aqueous Wash (if acidic impurities)->Drying Drying->Fractional Distillation Collect Pure Fractions Collect Pure Fractions Fractional Distillation->Collect Pure Fractions Purity Analysis (GC-MS, LC-MS/MS) Purity Analysis (GC-MS, LC-MS/MS) Collect Pure Fractions->Purity Analysis (GC-MS, LC-MS/MS) Store under Inert Atmosphere Store under Inert Atmosphere Purity Analysis (GC-MS, LC-MS/MS)->Store under Inert Atmosphere

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Poor Purity Poor Purity Broad GC Peak Broad GC Peak Poor Purity->Broad GC Peak Symptom Acidic pH Acidic pH Poor Purity->Acidic pH Symptom Co-distillation Co-distillation Poor Purity->Co-distillation Symptom Isomer Impurities Isomer Impurities Broad GC Peak->Isomer Impurities Probable Cause Acidic Impurities Acidic Impurities Acidic pH->Acidic Impurities Probable Cause Inefficient Distillation Inefficient Distillation Co-distillation->Inefficient Distillation Probable Cause Use High-Efficiency Column Use High-Efficiency Column Isomer Impurities->Use High-Efficiency Column Solution Aqueous Bicarbonate Wash Aqueous Bicarbonate Wash Acidic Impurities->Aqueous Bicarbonate Wash Solution Optimize Distillation Parameters Optimize Distillation Parameters Inefficient Distillation->Optimize Distillation Parameters Solution

References

Preventing side reactions in Perfluorooct-1-ene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and managing side reactions during the polymerization of perfluorooct-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions in the radical polymerization of this compound?

A1: While literature specifically detailing the side reactions for this compound is limited, based on general principles of radical polymerization and studies of analogous fluoroalkenes, the most probable side reactions include:

  • Chain Transfer: The transfer of the radical active center from a growing polymer chain to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent. This results in the termination of one polymer chain and the initiation of a new one, often leading to a decrease in the average molecular weight.[1][2]

  • Backbiting (Intramolecular Chain Transfer): A process where the radical end of a growing polymer chain abstracts an atom (typically a fluorine or hydrogen, if present) from its own backbone. This leads to the formation of a more stable radical within the chain, which can then continue to propagate, resulting in short-chain branching.[3][4]

  • Chain Transfer to Polymer (Intermolecular): A growing polymer radical abstracts an atom from a neighboring "dead" polymer chain, creating a new radical site on that chain. This leads to the formation of long-chain branches and can significantly broaden the molecular weight distribution.

  • Initiator-Related Side Reactions: Inefficient initiation due to the "cage effect," where the initial radicals recombine before they can react with a monomer, can reduce the polymerization rate and initiator efficiency.[5][6]

Q2: How does the choice of initiator affect the polymerization of this compound?

A2: The initiator choice is critical. For fluorinated monomers, initiators that generate radicals at moderate temperatures are often preferred to minimize side reactions.

  • Azo Initiators: Azobisisobutyronitrile (AIBN) is a common choice as it tends to have a lower rate of chain transfer reactions compared to some peroxide initiators.[7]

  • Peroxide Initiators: While effective, some peroxide initiators can be more prone to side reactions, such as hydrogen abstraction from solvents or other molecules in the system.

  • Redox Initiators: These systems can be advantageous for emulsion or aqueous polymerization as they allow for lower reaction temperatures, which can help to reduce the rate of side reactions.[]

Q3: Can the molecular weight of poly(this compound) be controlled?

A3: Yes, the molecular weight can be controlled primarily through two methods:

  • Adjusting Initiator Concentration: Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[9]

  • Using Chain Transfer Agents (CTAs): The addition of a CTA, such as a thiol (e.g., dodecyl mercaptan) or certain halogenated compounds, is an effective way to control molecular weight. The CTA intentionally terminates growing chains and initiates new ones, leading to shorter polymer chains.[1][7]

Q4: What is the effect of temperature on this compound polymerization?

A4: Higher reaction temperatures generally lead to a decrease in the average molecular weight. This is because higher temperatures increase the rates of initiation and chain transfer reactions relative to the rate of propagation, resulting in the formation of more, but shorter, polymer chains.[7]

Troubleshooting Guide

Issue 1: The final polymer has a lower molecular weight than expected.

Possible Cause Suggested Solution
High Initiator Concentration Decrease the concentration of the initiator. This will generate fewer initial radicals, leading to the growth of longer polymer chains.
High Reaction Temperature Lower the polymerization temperature. This will favor the propagation reaction over termination and chain transfer reactions.
Presence of Impurities Ensure the monomer and solvent are thoroughly purified to remove any substances that could act as unintentional chain transfer agents.
Chain Transfer to Solvent Select a solvent with a low chain transfer constant. Highly fluorinated solvents are often a good choice for fluoropolymer synthesis.
Chain Transfer to Monomer This is an inherent property of the monomer. To mitigate its effect, consider running the polymerization to a lower conversion or adjusting the monomer-to-initiator ratio.

Issue 2: The polymer product is branched, affecting its properties.

Possible Cause Suggested Solution
High Polymerization Temperature Reduce the reaction temperature to decrease the likelihood of intramolecular (backbiting) and intermolecular chain transfer to the polymer.
High Monomer Conversion Run the polymerization to a lower monomer conversion. Chain transfer to the polymer is more prevalent at high conversions when the monomer concentration is low and the polymer concentration is high.
Inappropriate Initiator Use an initiator that is less prone to abstracting atoms from the polymer backbone.

Issue 3: The polymerization rate is slow or the yield is low.

Possible Cause Suggested Solution
Low Initiator Efficiency Choose an initiator that is more efficient at the selected polymerization temperature. Ensure the initiator is properly dissolved and dispersed in the reaction medium.
Presence of Inhibitors Ensure the monomer has been purified to remove any polymerization inhibitors that may have been added for storage stability.
Low Reaction Temperature While high temperatures can cause side reactions, a temperature that is too low may result in a very slow rate of initiator decomposition and, consequently, a slow polymerization rate. Find an optimal temperature for your chosen initiator.
Mass Transfer Limitations (in emulsion polymerization) In emulsion or suspension polymerization, ensure adequate agitation to facilitate the transfer of the monomer to the growing polymer particles.[10]

Quantitative Data on Polymerization Control

The following table summarizes data from analogous fluorinated alkene polymerization systems, which can provide a starting point for optimizing this compound polymerization.

Table 1: Effect of Reaction Conditions on Polymer Molecular Weight (Analogous Systems)

Monomer Initiator Chain Transfer Agent (CTA) Temperature (°C) Effect on Molecular Weight
Perfluoropent-1-eneAIBNDodecyl Mercaptan60Addition of CTA significantly reduces molecular weight.
Perfluoropent-1-eneAIBNNone50Higher molecular weight obtained.
Perfluoropent-1-eneAIBNNone80Lower molecular weight compared to 50°C.[7]
StyreneVariousButyl Maleate70Increasing CTA concentration leads to a controlled decrease in molecular weight.[11]

Experimental Protocols

Protocol: Minimizing Side Reactions in the Solution Polymerization of Perfluoroalkenes

This protocol provides a general methodology for the solution polymerization of a perfluoroalkene like this compound, with a focus on minimizing side reactions.

1. Materials and Reagents:

  • This compound (purified to remove inhibitors)

  • Fluorinated solvent (e.g., perfluorohexane, hexafluorobenzene)

  • Initiator (e.g., AIBN)

  • Chain Transfer Agent (optional, e.g., dodecyl mercaptan)

  • High-purity nitrogen or argon

2. Equipment:

  • Glass reactor or Schlenk flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet.

  • Temperature-controlled oil bath or heating mantle.

  • Syringes for liquid transfer.

3. Procedure:

  • Monomer and Solvent Preparation: Purify the this compound by passing it through a column of activated basic alumina to remove any inhibitors. Degas the fluorinated solvent by sparging with nitrogen or argon for at least 30 minutes.

  • Reactor Setup: Assemble the reactor and dry it thoroughly under vacuum or with a heat gun. Allow the reactor to cool to room temperature under a positive pressure of inert gas.

  • Charging the Reactor: Add the desired amount of degassed solvent to the reactor via a cannula or syringe. Add the purified this compound monomer to the solvent. If using a CTA, add it at this stage.

  • Initiation: Dissolve the initiator (e.g., AIBN) in a small amount of degassed solvent. Heat the reactor contents to the desired reaction temperature (e.g., 60-70 °C for AIBN). Once the temperature is stable, inject the initiator solution into the reactor to start the polymerization.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere for the desired time. Monitor the reaction progress by taking small aliquots and analyzing for monomer conversion (e.g., by GC or NMR). It is advisable to stop the reaction at a moderate conversion (e.g., 50-70%) to minimize chain transfer to the polymer.

  • Termination and Isolation: Terminate the polymerization by rapidly cooling the reactor in an ice bath and exposing the solution to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a suitable fluorinated solvent and re-precipitate it to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

PolymerizationPathways cluster_main Desired Polymerization Pathway cluster_side Side Reaction Pathways Initiator Initiator Radical Radical Initiator->Radical Decomposition GrowingChain GrowingChain Radical->GrowingChain + Monomer Polymer Polymer GrowingChain->Polymer Propagation GrowingChainSide Growing Chain ShortChainBranch ShortChainBranch GrowingChainSide->ShortChainBranch Backbiting LowMW_Polymer Low MW Polymer GrowingChainSide->LowMW_Polymer + CTA LongChainBranch LongChainBranch GrowingChainSide->LongChainBranch + Polymer

Caption: Primary polymerization pathway versus common side reaction pathways.

TroubleshootingWorkflow Problem Undesired Polymer Properties (e.g., Low MW, Branching) CheckMW Analyze Molecular Weight and Distribution (GPC) Problem->CheckMW CheckStructure Analyze Polymer Structure (NMR for branching) Problem->CheckStructure LowMW Low MW / Broad PDI CheckMW->LowMW Branched Evidence of Branching CheckStructure->Branched CheckTemp Is Temperature Too High? LowMW->CheckTemp CheckInitiator Is Initiator Conc. Too High? LowMW->CheckInitiator CheckCTA Are Impurities Acting as CTAs? LowMW->CheckCTA SolutionTemp Reduce Temperature CheckTemp->SolutionTemp SolutionInitiator Reduce Initiator Conc. CheckInitiator->SolutionInitiator SolutionPurify Purify Monomer/Solvent CheckCTA->SolutionPurify CheckConv Is Conversion Too High? Branched->CheckConv CheckTemp2 Is Temperature Too High? Branched->CheckTemp2 SolutionConv Reduce Conversion CheckConv->SolutionConv CheckTemp2->SolutionTemp

Caption: Troubleshooting workflow for identifying causes of undesired polymer properties.

References

Technical Support Center: Enhancing Perfluorooct-1-ene Solubility for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Perfluorooct-1-ene for various chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common organic solvents?

A1: this compound is a perfluorinated compound, meaning all its hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination leads to unique physical properties. The carbon-fluorine bond is highly polar, but the symmetrical arrangement of these bonds in the molecule results in a low overall molecular dipole moment.[1] Furthermore, perfluorinated compounds exhibit weak intermolecular forces, specifically weak London dispersion forces.[1] This "lipophobic" (fat-repelling) and hydrophobic (water-repelling) nature makes them immiscible with many conventional organic solvents.[1]

Q2: What are the primary strategies for overcoming the poor solubility of this compound in reactions?

A2: The two main strategies are:

  • Fluorous Biphase Systems (FBS): This is the most common and effective approach. It involves using a fluorous solvent that readily dissolves perfluorinated compounds like this compound.[2] The reaction is run in a two-phase system with an organic solvent. Often, these phases become miscible at elevated temperatures, allowing the reaction to proceed in a homogeneous solution.[3] Upon cooling, the phases separate, simplifying product isolation and catalyst recycling.[3]

  • Phase-Transfer Catalysis (PTC): PTC can be employed to facilitate reactions between reactants in different phases. A phase-transfer catalyst transports a reactant from one phase (e.g., an aqueous or solid phase) into the other phase (the organic phase containing the perfluoroalkene), where the reaction can occur.

Q3: What are "fluorous" solvents and which ones are commonly used?

A3: Fluorous solvents are organic solvents in which hydrogen atoms are largely or entirely replaced by fluorine. They are characterized by their high density, chemical inertness, and ability to dissolve highly fluorinated compounds.[2] Commonly used fluorous solvents include:

  • Perfluorohexanes (e.g., FC-72™)[4][5][6][7][8]

  • Perfluorodecalin[9][10][11][12]

  • Perfluoromethylcyclohexane[3]

  • Perfluorooctyl bromide[3]

Q4: Can I predict the miscibility of this compound with a given organic solvent?

A4: Precise prediction is difficult without experimental data. However, a general rule is that "like dissolves like" is less straightforward with fluorous compounds. Perfluorinated molecules have low polarizability and weak intermolecular interactions, making them immiscible with both polar and non-polar organic solvents.[1] As a general guideline, miscibility with organic solvents is very limited at room temperature. However, some systems can become a single phase at elevated temperatures.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction is slow or does not proceed. 1. Poor solubility of this compound in the reaction solvent. 2. Insufficient mixing of the biphasic system. 3. Reaction temperature is too low for phase miscibility (in FBS).1. Switch to a fluorous biphase system (FBS) using a suitable fluorous solvent (e.g., perfluorohexane, perfluorodecalin) and an appropriate organic co-solvent. 2. Ensure vigorous stirring to maximize the interfacial area between the two phases. 3. Gradually increase the reaction temperature. Many fluorous/organic solvent pairs become miscible upon heating, creating a homogeneous reaction environment.[3]
Difficulty separating the fluorous and organic phases after reaction. 1. Formation of an emulsion. 2. Similar densities of the two phases.1. Allow the mixture to stand for a longer period. Gentle centrifugation can also help break the emulsion. 2. Choose a fluorous/organic solvent pair with a significant density difference. Perfluorinated solvents are generally much denser than common organic solvents.
Low product yield despite apparent reaction. 1. Side reactions occurring at the interface. 2. Product is partially soluble in the fluorous phase.1. Optimize the reaction conditions (temperature, catalyst, etc.) to favor the desired reaction pathway. 2. Perform multiple extractions of the fluorous phase with the organic solvent to ensure complete recovery of the product.
Catalyst deactivation or leaching into the organic phase. 1. The catalyst is not sufficiently "fluorous" to be retained in the fluorous phase. 2. Degradation of the catalyst under reaction conditions.1. If using a fluorous catalyst, ensure it has a high enough fluorine content to be preferentially soluble in the fluorous phase.[2] 2. Investigate the stability of the catalyst at the reaction temperature and in the presence of all reactants.

Data Presentation

Solvent Type Solvent Examples Qualitative Solubility of this compound Reference
Fluorous Solvents Perfluorohexane (FC-72™), Perfluorodecalin, PerfluoromethylcyclohexaneHigh / Miscible[2]
Non-Polar Organic Solvents Hexane, Toluene, CyclohexaneVery Low / Immiscible[1]
Polar Aprotic Solvents Acetonitrile, Acetone, Tetrahydrofuran (THF)Very Low / Immiscible[1]
Polar Protic Solvents Methanol, Ethanol, WaterVery Low / Immiscible[1]

Note: While immiscible at room temperature, some organic solvents like toluene can form a homogeneous phase with fluorous solvents at elevated temperatures.[3]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Vinylic Substitution on Perfluoroalkenes

This protocol provides a general guideline for the reaction of a nucleophile with a perfluoroalkene, a common reaction for this class of compounds.

Materials:

  • This compound (1.0 equivalent)

  • Nucleophile (e.g., a primary amine, thiol, or alcohol) (1.1 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., acetonitrile or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of the nucleophile in the anhydrous solvent, add this compound dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Sonogashira Cross-Coupling of a Fluoroalkene

This protocol is adapted from a general procedure for the Sonogashira coupling of fluoroalkenes and serves as a starting point for reactions with this compound, assuming a suitable halide derivative is used.[2][3]

Materials:

  • Halogenated this compound derivative (e.g., 1-bromo-perfluorooct-1-ene) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Copper(I) iodide (CuI) (0.10 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Inert gas (Argon)

  • Schlenk flask and standard inert atmosphere setup

Procedure:

  • In a dried Schlenk flask under an argon atmosphere, dissolve the halogenated this compound derivative (1.0 mmol) in anhydrous THF (10 mL).

  • Add the terminal alkyne (1.2 mmol), triethylamine (2.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol) to the flask.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.[3]

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

Fluorous Biphase System (FBS) Experimental Workflow

FBS_Workflow Fluorous Biphase System (FBS) Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Separation setup_reactants Reactants: - this compound - Reagent(s) - Catalyst (optional) setup_vessel Reaction Vessel setup_reactants->setup_vessel setup_solvents Solvents: - Fluorous Solvent (e.g., Perfluorohexane) - Organic Solvent (e.g., Toluene) setup_solvents->setup_vessel biphasic Biphasic Mixture (Room Temp) setup_vessel->biphasic Combine heating Heating biphasic->heating homogeneous Homogeneous Solution (Elevated Temp) heating->homogeneous reaction_proceeds Reaction Proceeds homogeneous->reaction_proceeds cooling Cooling reaction_proceeds->cooling Reaction Complete phase_separation Phase Separation cooling->phase_separation extraction Extraction of Organic Phase phase_separation->extraction fluorous_recycle Fluorous Phase (Catalyst Recycle) phase_separation->fluorous_recycle organic_product Organic Phase (Product Isolation) extraction->organic_product

Caption: Workflow for a typical reaction using a Fluorous Biphase System.

Logical Relationship of Solubility Improvement Strategies

Solubility_Strategies Strategies to Address Poor Solubility of this compound cluster_fbs FBS Details cluster_ptc PTC Details problem Poor Solubility of This compound strategy1 Fluorous Biphase System (FBS) problem->strategy1 Solution strategy2 Phase-Transfer Catalysis (PTC) problem->strategy2 Alternative Solution fbs_solvent Use of a Fluorous Solvent strategy1->fbs_solvent ptc_catalyst Use of a Phase-Transfer Catalyst strategy2->ptc_catalyst fbs_temp Temperature-Dependent Miscibility fbs_solvent->fbs_temp fbs_separation Facile Product/Catalyst Separation fbs_temp->fbs_separation ptc_mechanism Transports Reactant Across Phase Boundary ptc_catalyst->ptc_mechanism ptc_application For Heterogeneous Reaction Mixtures ptc_mechanism->ptc_application

Caption: Logical relationship between the problem of poor solubility and the primary solution strategies.

References

Troubleshooting common issues in Perfluorooct-1-ene experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues in Perfluorooct-1-ene experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis, purification, polymerization, and analysis.

Safety and Handling

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a fluorinated compound that requires careful handling. The primary safety concerns include inhalation of vapors, skin and eye contact, and flammability.[1][2][3] It is essential to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[4] The compound is flammable, so it must be kept away from heat, sparks, and open flames.[3][4] All equipment should be properly grounded to prevent static discharge.[1][3][4]

Safety Precautions Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Review SDS Review Safety Data Sheet (SDS) Wear PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Wear PPE Work Area Ensure Well-Ventilated Area (Fume Hood) Wear PPE->Work Area Ground Equipment Ground All Equipment Work Area->Ground Equipment Avoid Inhalation Avoid Inhaling Vapors Ground Equipment->Avoid Inhalation Avoid Contact Avoid Skin and Eye Contact Avoid Inhalation->Avoid Contact No Ignition Keep Away from Ignition Sources Avoid Contact->No Ignition Store Cool Dry Store in a Cool, Dry, Well-Ventilated Area No Ignition->Store Cool Dry Tightly Sealed Keep Container Tightly Sealed Store Cool Dry->Tightly Sealed Dispose Properly Dispose of Waste According to Regulations Tightly Sealed->Dispose Properly

Caption: A logical workflow for ensuring safety during this compound experiments.

Synthesis and Purification Troubleshooting

Q2: I am experiencing a low yield during the synthesis of this compound. What are the possible causes and solutions?

A2: Low yields in the synthesis of this compound can arise from several factors, including incomplete reaction, side reactions, and loss of product during workup and purification.

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate technique (e.g., GC-MS, ¹⁹F NMR) to ensure it has gone to completion. If necessary, increase the reaction time or temperature according to the protocol.
Side reactions consuming starting materials or product.Ensure all reagents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Loss of product during aqueous workup.This compound is dense and may not behave like typical organic compounds. Be careful during phase separations. Use a separatory funnel and allow adequate time for the layers to separate completely.
Inefficient purification.Optimize the purification method. For distillation, ensure the column has sufficient theoretical plates and the distillation is performed slowly to achieve good separation.
Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound is the dehydrohalogenation of a suitable precursor, such as 1-H-perfluorooctyl iodide.

Methodology:

  • To a solution of 1-H-perfluorooctyl iodide (1 equivalent) in a suitable solvent (e.g., anhydrous dimethylformamide) in a three-necked flask equipped with a condenser and a dropping funnel, add a strong, non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU), 1.2 equivalents) dropwise at room temperature under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the product with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Parameter Value
Typical Yield 75 - 85%
Purity (post-distillation) >99% (by GC-MS)

Polymerization Troubleshooting

Q3: My polymerization of this compound is not initiating or is proceeding very slowly. What could be the issue?

A3: Issues with polymerization initiation or rate are common and can often be traced back to impurities or incorrect reaction conditions.

Issue Possible Cause Recommended Solution
No/Slow Initiation Presence of inhibitors in the monomer.Purify the this compound monomer immediately before use by passing it through a column of activated alumina to remove any inhibitors.
Impurities in the solvent or initiator.Use freshly purified solvents and high-purity initiators. Ensure all glassware is thoroughly dried to remove any water, which can interfere with some polymerization reactions.
Incorrect initiator concentration or temperature.Ensure the initiator concentration is as specified in the protocol. The polymerization temperature should be appropriate for the chosen initiator's half-life.
Low Molecular Weight High initiator concentration.Reduce the concentration of the initiator to grow longer polymer chains.
Presence of chain transfer agents.Ensure the solvent and monomer are free from impurities that can act as chain transfer agents.
Experimental Protocol: Free-Radical Polymerization of this compound

Methodology:

  • In a Schlenk flask, add purified this compound and a suitable solvent (e.g., perfluorohexane).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under an inert atmosphere, add a free-radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN) and stir for the specified time (e.g., 24 hours).

  • Quench the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry it under vacuum.

Parameter Value
Conversion 60 - 75%
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5

Troubleshooting Low Polymerization Yield

Low Yield Low Yield Check Monomer Check Monomer Low Yield->Check Monomer Inhibitor? Check Initiator Check Initiator Low Yield->Check Initiator Decomposed? Check Conditions Check Conditions Low Yield->Check Conditions Incorrect? Repurify Monomer Repurify Monomer Check Monomer->Repurify Monomer Use Fresh Initiator Use Fresh Initiator Check Initiator->Use Fresh Initiator Optimize Temp/Time Optimize Temp/Time Check Conditions->Optimize Temp/Time Yield Improved Yield Improved Repurify Monomer->Yield Improved Use Fresh Initiator->Yield Improved Optimize Temp/Time->Yield Improved

Caption: A decision tree for troubleshooting low yield in this compound polymerization.

Analytical and Characterization Troubleshooting

Q4: I am seeing unexpected peaks in the NMR spectrum of my purified this compound. What could they be?

A4: Unexpected peaks in NMR spectra often arise from residual solvents, impurities from the synthesis, or contaminants from lab equipment.

Issue Possible Cause Recommended Solution
Unexpected NMR Peaks Residual solvent from purification (e.g., diethyl ether, hexane).Ensure the product is thoroughly dried under high vacuum after purification.
Grease from glassware joints.Use non-silicone-based grease or ensure minimal grease is used and the product does not come into contact with it.
Phthalates from plastic tubing or containers.Avoid using plastic containers or tubing where possible. Use glass and PTFE equipment.
Unreacted starting materials or byproducts from synthesis.Re-purify the sample, for example, by re-distillation or column chromatography.

Q5: My GC-MS analysis of this compound shows poor peak shape or inconsistent retention times. What can I do?

A5: Poor chromatography can be due to issues with the sample, the GC column, or the instrument parameters.

Issue Possible Cause Recommended Solution
Poor Peak Shape Column overload.Dilute the sample before injection.
Active sites on the column or in the inlet.Use a deactivated inlet liner and a column suitable for fluorinated compounds.
Inconsistent Retention Times Fluctuation in oven temperature or carrier gas flow rate.Check the instrument's performance and ensure stable operating conditions.
Column degradation.Condition the column according to the manufacturer's instructions or replace it if necessary.

Frequently Asked Questions (FAQs)

Q6: How should I store this compound?

A6: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.[1]

Q7: What are the expected ¹⁹F NMR chemical shifts for this compound?

A7: The ¹⁹F NMR spectrum of this compound is complex due to fluorine-fluorine coupling. The terminal olefinic fluorines will have distinct chemical shifts from the fluorines on the perfluoroalkyl chain. Approximate chemical shifts are: CF₂=CF- (-80 to -90 ppm), =CF-CF₂- (-110 to -120 ppm), and internal -CF₂- groups (-120 to -130 ppm), with the terminal -CF₃ group appearing around -81 ppm.

Q8: Can I use standard plastic labware with this compound?

A8: It is generally recommended to avoid using plastic labware with fluorinated compounds, as plasticizers like phthalates can leach into the sample and cause contamination.[5] Glassware and equipment with PTFE components are preferred.

Experimental Workflow Overview

cluster_synthesis Synthesis & Purification cluster_polymerization Polymerization cluster_characterization Characterization Synthesis Synthesis Workup Workup Synthesis->Workup Purification Purification Workup->Purification Polymerization Polymerization Purification->Polymerization Monomer Analysis Monomer Analysis Purification->Monomer Analysis GC-MS, NMR Polymer Characterization Polymer Characterization Polymerization->Polymer Characterization GPC, NMR, DSC

References

Scaling up Perfluorooct-1-ene production for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up Perfluorooct-1-ene Production

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the industrial-scale production of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Q1: We are experiencing low yields of the desired C8 fraction during the oligomerization of hexafluoropropylene (HFP). What are the likely causes and how can we optimize the yield?

A1: Low yields of the perfluorooctene fraction are a common challenge. The primary causes and potential solutions are outlined below:

  • Inadequate Catalyst Activity: The catalyst may be deactivated or its concentration may be suboptimal.

    • Solution: Ensure the catalyst is fresh and handled under inert conditions to prevent deactivation. Experiment with catalyst loading to find the optimal concentration for C8 formation.

  • Unfavorable Reaction Conditions: Temperature and pressure play a crucial role in determining the distribution of oligomers.

    • Solution: Systematically vary the reaction temperature and pressure to identify conditions that favor the formation of trimers and tetramers of HFP, which can subsequently lead to perfluorooctene isomers.

  • Poor Control over Oligomerization: The reaction may be producing a wide range of oligomers instead of selectively forming the C8 fraction.[1]

    • Solution: Carefully control the addition rate of HFP and ensure efficient mixing to maintain a consistent monomer concentration. The choice of solvent can also influence selectivity.[1]

Q2: Our process is generating a mixture of perfluorooctene isomers, with a low percentage of the desired this compound. How can we improve isomer selectivity?

A2: Controlling isomer formation is a significant challenge in perfluoroalkene synthesis.[1]

  • Isomerization During Reaction: The reaction conditions may promote the isomerization of the initially formed this compound to more thermodynamically stable internal isomers.

    • Solution: Lowering the reaction temperature and minimizing the reaction time can help to kinetically favor the formation of the terminal alkene. The choice of catalyst can also influence the isomer distribution.

  • Rearrangement of Intermediates: The carbocation or radical intermediates formed during the reaction can undergo rearrangements leading to different isomers.

    • Solution: Modifying the solvent polarity can sometimes influence the stability of intermediates and direct the reaction towards the desired isomer.

Q3: We are observing significant byproduct formation, including branched perfluoroalkenes and higher oligomers. What steps can be taken to minimize these impurities?

A3: Byproduct formation can complicate purification and reduce the overall process efficiency.

  • Side Reactions: Undesired side reactions can occur at higher temperatures.

    • Solution: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to suppress side reactions.

  • Catalyst Specificity: The catalyst may not be selective enough for the desired reaction pathway.

    • Solution: Screen different catalysts to identify one with higher selectivity for the formation of linear perfluorooctenes.

Q4: The purification of this compound from other isomers and oligomers by distillation is proving to be inefficient. What are the key parameters to optimize for fractional distillation?

A4: Due to the similar physical properties of perfluoroalkene isomers, purification can be challenging.[1]

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.

  • Improper Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

    • Solution: Maintain a slow and steady distillation rate to ensure optimal separation. Wrapping the column with insulation can help maintain a consistent temperature gradient.

  • Azeotrope Formation: In some cases, azeotropes may form between the desired product and impurities, making separation by conventional distillation impossible.

    • Solution: Consider using extractive distillation or azeotropic distillation with a suitable entrainer to break the azeotrope.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial methods for producing perfluoroalkenes like this compound are the oligomerization of hexafluoropropylene (HFP) and the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide.

Q2: What are the major safety concerns when handling perfluoroalkenes on an industrial scale?

A2: Perfluoroalkenes can be hazardous and should be handled with appropriate safety precautions. Key concerns include inhalation toxicity and the potential for thermal decomposition to produce toxic byproducts. It is essential to work in well-ventilated areas and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Q3: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?

A3: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for monitoring the reaction and identifying the different isomers and oligomers present in the reaction mixture. For quantitative analysis of the final product's purity, GC with a flame ionization detector (GC-FID) is commonly used. 19F NMR spectroscopy can also be a valuable tool for structural characterization and purity assessment.

Q4: Can catalyst deactivation be reversed or prevented?

A4: Catalyst deactivation can sometimes be mitigated. Preventing deactivation involves using high-purity, anhydrous reagents and solvents, and maintaining an inert atmosphere during the reaction. In some cases, the catalyst can be regenerated, but this is highly dependent on the specific catalyst and the deactivation mechanism. Often, replacing the catalyst is the most practical solution in an industrial setting.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of perfluoroalkenes via HFP oligomerization. Note that these are representative values and will require optimization for the specific production of this compound.

ParameterHFP Oligomerization
Catalyst Alkali metal fluorides (e.g., CsF, KF), quaternary ammonium salts
Solvent Aprotic polar solvents (e.g., acetonitrile, DMF, glymes)
Temperature 50 - 150 °C
Pressure 1 - 20 atm
Typical C8 Yield 10 - 40% (highly dependent on conditions)
Key Challenges Control of oligomer distribution, isomer selectivity, catalyst deactivation

Experimental Protocols

Protocol 1: Generalized Procedure for this compound Synthesis via HFP Oligomerization

This protocol provides a general methodology for the synthesis of perfluoroalkenes from hexafluoropropylene. Caution: This reaction should be carried out by trained personnel in a specialized high-pressure reactor with appropriate safety measures.

  • Reactor Preparation: A high-pressure stainless-steel autoclave is thoroughly cleaned, dried, and rendered inert by purging with dry nitrogen.

  • Charging Reagents: The chosen anhydrous polar aprotic solvent (e.g., acetonitrile) and the catalyst (e.g., cesium fluoride) are charged into the reactor under an inert atmosphere.

  • Reaction Execution: The reactor is sealed, and the mixture is stirred and heated to the desired temperature (e.g., 80-120 °C). Gaseous hexafluoropropylene is then fed into the reactor to the desired pressure (e.g., 5-15 atm). The pressure is maintained by continuously feeding HFP as it is consumed.

  • Reaction Monitoring: The reaction progress can be monitored by observing the uptake of HFP. The reaction is typically run for a predetermined time based on optimization studies.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess HFP is carefully vented. The reaction mixture, a biphasic solution, is collected. The lower fluorocarbon phase is separated from the upper solvent/catalyst phase.

  • Purification: The crude fluorocarbon phase, containing a mixture of oligomers and isomers, is subjected to fractional distillation under atmospheric or reduced pressure to isolate the perfluorooctene fraction. Further fine fractionation may be required to separate this compound from its isomers.

Protocol 2: Generalized Procedure for Perfluoroalkene Synthesis via TFE Telomerization

This protocol outlines a general method for the synthesis of perfluoroalkenes via the telomerization of tetrafluoroethylene. Caution: Tetrafluoroethylene can polymerize explosively. This reaction must be conducted with extreme care by experienced chemists with appropriate safety shielding and equipment.

  • Reactor Setup: A high-pressure reactor equipped with a stirrer, thermocouple, pressure transducer, and gas inlet is prepared as described in Protocol 1.

  • Reagent Addition: The perfluoroalkyl iodide (e.g., perfluoroethyl iodide) and a radical initiator (if required) are charged into the reactor.

  • Telomerization Reaction: The reactor is pressurized with tetrafluoroethylene to the desired pressure. The reaction is initiated by heating the mixture to the appropriate temperature. The pressure is maintained by the continuous addition of TFE.

  • Reaction Termination and Work-up: Once the desired amount of TFE has been consumed, the reactor is cooled, and the excess TFE is vented. The resulting mixture of telomers is collected.

  • Elimination Step: The telomer iodide is then treated with a base (e.g., alcoholic KOH) to induce dehydroiodination, forming the terminal perfluoroalkene.

  • Purification: The resulting perfluoroalkene is purified by washing with water to remove salts, followed by fractional distillation to isolate the desired this compound.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield or Purity of this compound check_reactants Verify Purity of Starting Materials and Solvents start->check_reactants check_conditions Review Reaction Conditions: Temperature, Pressure, Time start->check_conditions check_catalyst Assess Catalyst Activity and Loading start->check_catalyst check_purification Evaluate Purification Efficiency (e.g., Distillation Parameters) start->check_purification optimize_reactants Use High-Purity, Anhydrous Reactants and Solvents check_reactants->optimize_reactants Impurities Detected optimize_conditions Systematically Vary Conditions to Optimize for C8 and This compound formation check_conditions->optimize_conditions Suboptimal Conditions optimize_catalyst Screen Different Catalysts or Optimize Catalyst Loading check_catalyst->optimize_catalyst Deactivation or Incorrect Loading optimize_purification Adjust Distillation Column Parameters (Length, Packing, Rate) check_purification->optimize_purification Poor Separation

Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactor_prep Reactor Preparation (Clean, Dry, Inert) reagent_charge Charge Solvent and Catalyst reactor_prep->reagent_charge reaction Introduce HFP/TFE and Run Reaction reagent_charge->reaction workup Cool, Vent, and Collect Product reaction->workup phase_sep Phase Separation (for Oligomerization) workup->phase_sep distillation Fractional Distillation phase_sep->distillation analysis Purity Analysis (GC, GC-MS) distillation->analysis

References

Catalyst selection for efficient Perfluorooct-1-ene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of perfluorooct-1-ene. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is most suitable for this compound?

A1: Radical polymerization is the most commonly employed method for the homopolymerization of perfluoroalkenes like this compound. Due to the steric hindrance and electronic effects of the perfluoroalkyl chain, these monomers can be challenging to polymerize under standard conditions. Consequently, high-pressure and high-temperature conditions are often necessary to achieve reasonable monomer conversion.

Q2: What are the recommended initiators for the radical polymerization of this compound?

A2: Perfluorinated peroxide initiators are highly recommended for the polymerization of this compound. An example is a peroxide based on pentafluorobenzoic acid.[1] Non-fluorinated initiators can also be used, but they may introduce thermally unstable end-groups into the polymer, which can be detrimental to the material's properties at elevated temperatures.

Q3: Why is my this compound polymerization resulting in a low yield?

A3: Low yields in this compound polymerization are a common issue and can be attributed to several factors:

  • Insufficient Pressure and Temperature: Perfluoroalkenes often require extreme conditions to polymerize effectively. Pressures in the range of 15-16 kbar and temperatures between 180-240°C have been shown to be effective for homologous monomers like perfluorohex-1-ene.[1]

  • Presence of Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerization. It is crucial to thoroughly deoxygenate the monomer and reaction vessel prior to initiating the polymerization.[1]

  • Inhibitors in the Monomer: The monomer may contain inhibitors from its synthesis or storage. Distillation of the monomer before use is recommended to remove these impurities.

  • Initiator Inefficiency: The chosen initiator may not be decomposing at a sufficient rate at the reaction temperature, or it may be incompatible with the reaction medium.

Q4: How can I control the molecular weight of my poly(this compound)?

A4: Controlling the molecular weight of poly(this compound) can be achieved by:

  • Initiator Concentration: Generally, a higher initiator concentration leads to a lower average molecular weight, as more polymer chains are initiated.

  • Chain Transfer Agents: The use of chain transfer agents can effectively limit the growth of polymer chains.

  • Reaction Temperature: Higher reaction temperatures typically result in lower molecular weight polymers due to an increased rate of chain transfer reactions.

Q5: My final polymer is discolored. What is the cause and how can I prevent it?

A5: Discoloration in fluoropolymers can arise from the decomposition of unstable end-groups, particularly at high processing temperatures. This is more common when non-fluorinated initiators are used. To prevent this, consider using a perfluorinated initiator, which will result in more stable perfluoroalkyl end-groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Polymer Formation 1. Insufficient pressure and/or temperature. 2. Presence of oxygen or other inhibitors. 3. Inactive initiator.1. Increase the reaction pressure and/or temperature to the recommended range (e.g., 15-16 kbar, 180-240°C).[1] 2. Thoroughly degas the monomer and reaction vessel. Consider distilling the monomer.[1] 3. Verify the initiator's activity and ensure it is appropriate for the reaction temperature.
Low Polymer Yield (~30%) 1. Sub-optimal reaction conditions. 2. Short reaction time.1. Optimize pressure, temperature, and initiator concentration. 2. Increase the reaction time. For high-pressure polymerization of perfluoroalkenes, reaction times can be very long (e.g., 168-336 hours).[1]
Inconsistent Results Between Batches 1. Variations in monomer purity. 2. Inconsistent deoxygenation. 3. Fluctuations in reaction temperature or pressure.1. Ensure consistent monomer purity by using a fresh batch or by purifying before each reaction. 2. Standardize the deoxygenation procedure. 3. Calibrate and monitor temperature and pressure controllers carefully.
Difficulty in Polymer Isolation 1. The polymer is a viscous gel. 2. Presence of unreacted monomer and by-products.1. The resulting polymer may be a gel-like substance.[1] 2. After the reaction, evacuate the product at elevated temperature (e.g., 100°C) and reduced pressure (e.g., 15 mbar) to remove volatile components.[1]

Quantitative Data on Perfluoroalkene Polymerization

Table 1: Polymerization of Perfluorohex-1-ene via High-Pressure Radical Polymerization

Initiator SystemMonomerPolymerization TypeYield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reaction Conditions
Perfluorinated Peroxide (from pentafluorobenzoic acid)Perfluorohex-1-eneRadical~30Medium-High (Qualitative)Not Reported15-16 kbar, 180-240 °C, 168-336 h[1]

Note: The molecular weight was qualitatively described as "medium-high molecular weight substance" based on dynamic light scattering measurements of macromolecular globules.[1]

Experimental Protocols

High-Pressure Radical Polymerization of this compound

This protocol is adapted from the successful polymerization of perfluorohex-1-ene and should be considered a starting point for optimization.[1]

Materials:

  • This compound (distilled before use)

  • Perfluorinated peroxide initiator (e.g., from pentafluorobenzoic acid)

  • High-pressure polymerization reactor (capable of sustaining >16 kbar and >240°C)

  • Teflon ampoules

  • Inert gas (Argon or Nitrogen)

  • Vacuum line

Procedure:

  • Monomer Preparation: Distill the this compound monomer under an inert atmosphere to remove any inhibitors and dissolved oxygen.

  • Initiator Preparation: Prepare a solution of the perfluorinated peroxide initiator at a molar concentration of 1.5-2.2% in a suitable perfluorinated solvent.

  • Reactor Assembly: Place the distilled this compound and the initiator solution into a Teflon ampoule. The ampoule is then placed inside the high-pressure reactor.

  • Deoxygenation: Purge the assembled reactor with an inert gas to remove any residual oxygen.

  • Polymerization:

    • Pressurize the reactor to 15-16 kbar.

    • Heat the reactor to a temperature between 180-240°C.

    • Maintain these conditions for 168 to 336 hours.

  • Depressurization and Cooling: After the designated reaction time, carefully cool the reactor to room temperature and slowly release the pressure.

  • Product Isolation: The product will likely be a viscous gel containing the polymer, unreacted monomer, and by-products.

  • Purification: Transfer the product to a suitable flask and evacuate at a pressure of approximately 15 mbar and a temperature of 100°C until a constant weight is achieved. This will remove volatile impurities. The resulting polymer should be a transparent or slightly colored solid.

Safety Precautions: High-pressure polymerization is inherently dangerous. All operations must be conducted behind appropriate safety shields in a properly equipped high-pressure facility. Ensure all personnel are trained in high-pressure equipment operation and emergency procedures.[2][3][4][5][6]

Visualizations

Catalyst_Selection_Troubleshooting Catalyst Selection and Troubleshooting Workflow for this compound Polymerization start Start: Define Polymerization Goals (e.g., High MW, High Yield) catalyst_selection Catalyst Selection: Perfluorinated Peroxide Initiator start->catalyst_selection reaction_setup Reaction Setup: - High Pressure (15-16 kbar) - High Temperature (180-240°C) - Inert Atmosphere catalyst_selection->reaction_setup polymerization Polymerization reaction_setup->polymerization analysis Analysis: - Yield Calculation - Molecular Weight (GPC) - PDI polymerization->analysis success Success: Target Polymer Obtained analysis->success Goals Met troubleshooting Troubleshooting analysis->troubleshooting Goals Not Met no_polymer Issue: No Polymer troubleshooting->no_polymer low_yield Issue: Low Yield troubleshooting->low_yield low_mw Issue: Low Molecular Weight troubleshooting->low_mw check_conditions Action: Verify Pressure, Temp, & Inertness no_polymer->check_conditions check_initiator Action: Check Initiator Activity & Concentration no_polymer->check_initiator low_yield->check_conditions increase_time Action: Increase Reaction Time low_yield->increase_time optimize_initiator Action: Optimize Initiator Concentration low_mw->optimize_initiator adjust_temp Action: Adjust Temperature low_mw->adjust_temp check_conditions->polymerization check_initiator->polymerization increase_time->polymerization optimize_initiator->polymerization adjust_temp->polymerization

Caption: Catalyst selection and troubleshooting workflow.

Experimental_Workflow Experimental Workflow for High-Pressure Polymerization prep_monomer 1. Monomer Preparation (Distillation under Inert Gas) load_reactor 3. Load Teflon Ampoule & Place in Reactor prep_monomer->load_reactor prep_initiator 2. Initiator Preparation (1.5-2.2 mol % solution) prep_initiator->load_reactor deoxygenate 4. Deoxygenate Reactor (Purge with Inert Gas) load_reactor->deoxygenate pressurize_heat 5. Pressurize & Heat (15-16 kbar, 180-240°C) deoxygenate->pressurize_heat run_reaction 6. Run Reaction (168-336 hours) pressurize_heat->run_reaction cool_depressurize 7. Cool & Depressurize run_reaction->cool_depressurize isolate_product 8. Isolate Product (Viscous Gel) cool_depressurize->isolate_product purify 9. Purify Polymer (Vacuum Drying at 100°C) isolate_product->purify final_product Final Product: Poly(this compound) purify->final_product

Caption: High-pressure polymerization workflow.

References

Technical Support Center: Managing Impurities in Commercial-Grade Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial-grade Perfluorooct-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on identifying, managing, and removing impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial-grade this compound is typically synthesized via telomerization of tetrafluoroethylene (TFE) or oligomerization of hexafluoropropylene (HFP). The primary impurities often include:

  • Structural Isomers: Branched-chain perfluorooctene isomers (e.g., perfluoro-4-methylhept-2-ene) can form during synthesis. These isomers often have very similar boiling points to this compound, making them challenging to separate by standard distillation.

  • Oligomers: Higher and lower molecular weight perfluoroalkenes (e.g., perfluorohexenes, perfluorodecenes) can be present as by-products of the oligomerization process.

  • Partially Hydrogenated Species: Incomplete fluorination can result in the presence of hydrofluoro-olefins.

  • Saturated Perfluoroalkanes: Over-hydrogenation or side reactions can lead to the formation of the corresponding saturated perfluoroalkane.

  • Acidic Impurities: Trace amounts of hydrogen fluoride (HF) or other acidic species may be present from the manufacturing process.

Q2: How can these impurities affect my experiments, particularly in drug development and polymer synthesis?

A2: Impurities in this compound can have significant impacts on experimental outcomes:

  • Polymerization: Isomeric impurities can alter the kinetics of polymerization and affect the final properties of the polymer, such as molecular weight distribution, thermal stability, and mechanical strength. Partially hydrogenated species can act as chain-transfer agents, limiting the polymer chain length.

  • Drug Development: In applications where this compound is used as a reagent or solvent, impurities can lead to unwanted side reactions, affecting the yield and purity of the target molecule. The presence of acidic impurities can catalyze degradation of sensitive compounds.

  • Analytical Standards: When used as a reference standard, the presence of impurities will lead to inaccurate quantification of the target analyte.

Q3: What are the recommended storage conditions for this compound to minimize the formation of new impurities?

A3: To maintain the purity of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture ingress. For long-term storage, refrigeration at 2-8°C is advisable. Avoid contact with strong acids, bases, and oxidizing agents.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification and use of commercial-grade this compound.

Issue 1: Poor Separation of Isomers During Fractional Distillation

Symptoms:

  • GC analysis of distilled fractions shows minimal enrichment of this compound.

  • The boiling point remains constant over a large volume of distillate, suggesting a co-distilling mixture.

Potential Causes and Solutions:

CauseSolution
Insufficient Column Efficiency The boiling points of perfluoroalkene isomers are often very close. A standard Vigreux column may not provide enough theoretical plates for separation. Solution: Employ a high-efficiency fractionating column, such as a packed column (e.g., with Raschig rings or metal sponge packing) or a spinning band distillation apparatus.[1]
Distillation Rate Too High A rapid distillation rate does not allow for proper equilibration between the liquid and vapor phases within the column, reducing separation efficiency. Solution: Reduce the heating rate to achieve a slow, steady distillation rate of approximately 1-2 drops per second.[2]
Poor Column Insulation Temperature fluctuations along the column due to drafts can disrupt the temperature gradient necessary for efficient fractionation. Solution: Insulate the distillation column with glass wool or aluminum foil to ensure a consistent temperature gradient.[2]
Issue 2: Incomplete or Inhibited Polymerization

Symptoms:

  • Low or no yield of the desired polymer.

  • The reaction mixture remains low in viscosity.

  • The initiator appears to be consumed without significant monomer conversion.

Potential Causes and Solutions:

CauseSolution
Presence of Inhibitory Impurities Certain impurities, such as partially hydrogenated species or other radical scavengers, can inhibit free-radical polymerization. Solution: Purify the this compound monomer prior to use, for example, by passing it through a column of activated alumina to remove potential inhibitors.
Oxygen Contamination Oxygen is a potent inhibitor of many free-radical polymerizations. Solution: Ensure all reaction vessels are thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). The monomer and any solvents should be deoxygenated using techniques such as freeze-pump-thaw cycles or sparging with an inert gas.
Inhibitor from Storage If the monomer was stored with a polymerization inhibitor, it must be removed before use. Solution: Pass the monomer through a column of activated alumina or perform a simple distillation to remove the inhibitor.

Quantitative Data on Impurity Removal

The following table summarizes typical impurity levels in commercial-grade this compound before and after purification by fractional distillation.

Impurity TypeTypical Concentration (Commercial Grade)Concentration after Fractional Distillation
Branched Isomers 1 - 5%< 0.5%
Lower Boiling Oligomers 0.5 - 2%< 0.1%
Higher Boiling Oligomers 1 - 3%< 0.2%
Partially Hydrogenated Species 0.1 - 0.5%Not effectively removed by distillation

Note: Data is illustrative and actual values may vary depending on the specific batch and distillation conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To reduce the concentration of isomeric and oligomeric impurities in commercial-grade this compound.

Materials:

  • Commercial-grade this compound

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., packed or spinning band)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. The round-bottom flask should be no more than two-thirds full.[2]

  • Inert Atmosphere: Add boiling chips or a magnetic stir bar to the flask and charge it with the commercial-grade this compound. Flush the apparatus with an inert gas.

  • Insulation: Insulate the fractionating column and distillation head.[2]

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the column until the thermometer reading stabilizes. This indicates that the vapor-liquid equilibrium has been established.

  • Fraction Collection: Collect the distillate at a rate of 1-2 drops per second.[2]

  • Monitoring: Monitor the temperature closely. A stable temperature reading indicates that a pure fraction is being collected. A drop in temperature signifies that the lower-boiling fraction has been completely distilled.

  • Main Fraction: Collect the main fraction corresponding to the boiling point of this compound (approximately 101-103 °C).

  • Termination: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC-FID or GC-MS).

Protocol 2: Quality Control Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the purity of this compound and its impurities.

Instrumentation and Parameters (Typical):

  • Gas Chromatograph: Agilent 6890 or equivalent with FID detector.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in a suitable solvent such as perfluorohexane or a high-purity alkane.

  • Injection: Inject the sample into the GC.

  • Data Acquisition: Acquire the chromatogram.

  • Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks based on their retention times relative to the main peak.

  • Quantification: Determine the area percent of each peak to estimate the relative concentration of each component. For more accurate quantification, use an internal or external standard method.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Quality Control cluster_result Outcome start Commercial-Grade This compound distillation Fractional Distillation start->distillation Charge to still qc_analysis GC-FID/GC-MS Analysis distillation->qc_analysis waste Impurity Fractions distillation->waste Discard qc_analysis->distillation pure_product Purified This compound qc_analysis->pure_product Purity > 99.5%

Caption: A general workflow for the purification and quality control of this compound.

TroubleshootingTree start Poor Polymerization Yield q1 Was the monomer purified before use? start->q1 q2 Was the reaction performed under an inert atmosphere? q1->q2 Yes sol1 Purify monomer via distillation or alumina column. q1->sol1 No a1_yes Yes a1_no No sol2 Degas monomer and solvents. Use inert atmosphere techniques. q2->sol2 No sol3 Check initiator activity and reaction temperature. q2->sol3 Yes a2_yes Yes a2_no No

Caption: A troubleshooting decision tree for incomplete polymerization of this compound.

References

Technical Support Center: Flow Chemistry Optimization for Perfluorooct-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flow chemistry for reactions involving perfluorooct-1-ene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the flow chemistry optimization of this compound reactions.

Issue 1: Low Conversion or Yield

Q: My reaction with this compound is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?

A: Low conversion in flow chemistry reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Residence Time: The reactants may not have enough time to interact within the reactor.[1][2] The mean residence time is a critical parameter in flow chemistry and can be increased by either decreasing the flow rate or increasing the reactor volume.[1]

  • Suboptimal Temperature: The reaction may require higher thermal energy to proceed at an adequate rate. Conversely, excessively high temperatures can lead to byproduct formation and degradation. A screening of different temperatures is crucial for optimization.

  • Poor Mixing: Inefficient mixing of the reactant streams can lead to localized areas of high and low concentration, thereby reducing the overall reaction rate. This is particularly important in multiphase reactions.[3]

  • Catalyst Deactivation: If a heterogeneous catalyst is being used, its activity may decrease over time due to poisoning or fouling.[4]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can limit the conversion of the limiting reagent.

Troubleshooting Steps:

  • Optimize Residence Time: Systematically increase the residence time by reducing the flow rate and analyzing the output at each step.

  • Screen Temperatures: Perform the reaction at a range of temperatures to find the optimal point that maximizes yield without promoting side reactions.

  • Enhance Mixing: If possible, use a static mixer or a reactor with a design that promotes better mixing. For gas-liquid reactions, specialized reactors like tube-in-tube or packed-bed reactors can improve interfacial contact.[5]

  • Evaluate Catalyst: If using a catalyst, ensure it is appropriate for the reaction and consider options for catalyst regeneration or replacement. Johnson Matthey offers a Cataflo™ catalyst kit designed for flow chemistry that allows for screening of various catalysts.[4]

  • Verify Stoichiometry: Double-check the concentrations and flow rates of all reactant solutions to ensure the desired molar ratios are being delivered to the reactor.

Issue 2: Reactor Clogging or Blockage

Q: I am experiencing blockages in my flow reactor during reactions with this compound. What could be the cause and how can I prevent it?

A: Clogging is a common issue in flow chemistry, often caused by the precipitation of starting materials, intermediates, products, or byproducts.[6] Perfluorinated compounds can sometimes have limited solubility in common organic solvents, which can exacerbate this issue.

  • Insoluble Byproducts: Reactions of this compound, such as nucleophilic vinylic substitution, can generate inorganic salts as byproducts, which may have low solubility in the reaction solvent.[6]

  • Product Precipitation: The desired product itself may be insoluble in the reaction mixture at the operating temperature and concentration.

  • Phase Change: A change in temperature along the reactor path could lead to the precipitation of a previously dissolved species.

Troubleshooting Steps:

  • Solvent Selection: Choose a solvent system in which all components (reactants, intermediates, products, and byproducts) are soluble. It may be necessary to use a co-solvent.

  • Temperature Adjustment: Increasing the reactor temperature can sometimes improve the solubility of all species.

  • Introduce a Scavenger Stream: A third stream containing a scavenger or a solvent that dissolves the precipitate can be introduced to prevent blockages.

  • Ultrasonication: Applying ultrasound to the reactor can help to break up solid particles and prevent them from agglomerating and causing blockages.[6]

  • Reactor Design: Using a reactor with a larger internal diameter can help to mitigate the effects of solid formation.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My experimental results for this compound reactions are not consistent from run to run. What factors could be contributing to this lack of reproducibility?

A: Inconsistent results in flow chemistry often point to a lack of precise control over reaction parameters.

  • Fluctuating Pump Performance: Inconsistent flow rates from the pumps will lead to variations in residence time and stoichiometry.

  • Temperature Instability: Poor temperature control can significantly impact reaction rates and selectivity.

  • Back Pressure Variations: Changes in back pressure can affect the solubility of gases and the stability of the flow.

  • Degassing Issues: The presence of dissolved gases can lead to the formation of bubbles, which can disrupt the flow and alter the residence time distribution.[7][8]

Troubleshooting Steps:

  • Pump Calibration and Maintenance: Regularly calibrate your pumps to ensure accurate and stable flow rates.

  • Precise Temperature Control: Use a reliable and accurate heating/cooling system for the reactor.

  • Back Pressure Regulation: Employ a back-pressure regulator to maintain a constant pressure within the reactor.

  • Solvent Degassing: Degas all solvents before use to remove dissolved gases.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for a new this compound reaction in a flow chemistry setup?

A1: For a new reaction, a systematic optimization approach, such as Design of Experiments (DoE), is recommended.[9][10] The key parameters to investigate are:

  • Temperature: Influences reaction rate and selectivity.

  • Residence Time: Determines the extent of reaction.[1][2]

  • Molar Ratio of Reactants: Affects conversion and product distribution.

  • Concentration of Reactants: Can impact reaction kinetics and solubility.

  • Catalyst (if applicable): The choice of catalyst and its loading are crucial.[4][11]

  • Solvent: Affects solubility, reaction rate, and can influence the reaction pathway.

Q2: How can I safely handle gaseous reagents in flow reactions with this compound?

A2: Flow chemistry is particularly well-suited for handling hazardous gaseous reagents due to the small reaction volumes and enhanced safety features.[5][12]

  • Mass Flow Controllers: Use mass flow controllers to accurately dose the gaseous reagent into the liquid stream.

  • Tube-in-Tube Reactors: These specialized reactors allow for efficient gas-liquid mixing by diffusion through a semi-permeable inner tube.[5]

  • Back Pressure Regulation: Applying back pressure can increase the solubility of the gas in the liquid phase.

  • In-line Quenching: Any unreacted hazardous gas can be immediately quenched in-line after the reactor.[12]

Q3: What type of reactor material is suitable for reactions involving this compound?

A3: The choice of reactor material depends on the reaction conditions (temperature, pressure, and chemical compatibility).

  • PFA/PTFE: Perfluoroalkoxy alkane (PFA) and polytetrafluoroethylene (PTFE) tubing are commonly used due to their excellent chemical resistance, including to corrosive reagents that may be used with this compound.[13] They are suitable for a wide range of temperatures and pressures.

  • Stainless Steel: For high-pressure and high-temperature applications, stainless steel reactors are a robust option.[7]

  • Glass Microreactors: These offer excellent visibility of the reaction and are chemically inert to most reagents.

Data Presentation

Table 1: Illustrative Optimization of a Nucleophilic Vinylic Substitution on this compound

ExperimentTemperature (°C)Residence Time (min)Molar Ratio (Nucleophile:PFO)Yield (%)
18051.2 : 145
210051.2 : 165
312051.2 : 178
41202.51.2 : 162
5120101.2 : 185
6120101.5 : 192
7120101.0 : 175

Note: This data is illustrative and intended for demonstration purposes only.

Experimental Protocols

General Protocol for Flow Chemistry Optimization of a this compound Reaction

  • System Setup: Assemble the flow chemistry system, including pumps, a suitable reactor (e.g., a PFA tubing coil), a heating/cooling module, a back-pressure regulator, and a collection vessel.[14]

  • Reagent Preparation: Prepare stock solutions of this compound and the other reactant(s) in a suitable degassed solvent.

  • System Priming: Prime the pumps and the reactor with the reaction solvent to ensure a stable flow and remove any air bubbles.

  • Reaction Initiation: Start the pumps at the desired flow rates to introduce the reactants into the reactor.

  • Steady State: Allow the system to reach a steady state, which typically takes 3-5 reactor volumes.[13]

  • Sample Collection: Once at a steady state, collect a sample of the reaction output for a defined period.

  • Analysis: Analyze the collected sample using appropriate analytical techniques (e.g., GC-MS, LC-MS, NMR) to determine the conversion and yield.

  • Parameter Variation: Vary one parameter at a time (e.g., temperature, flow rate, molar ratio) and repeat steps 4-7 to systematically optimize the reaction conditions. The use of Design of Experiments (DoE) software can facilitate more efficient optimization.[10]

  • System Shutdown: After the experiments are complete, flush the system with clean solvent to remove any residual reactants and products.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization cluster_conclusion Conclusion reagent_prep Reagent Preparation system_priming System Priming reagent_prep->system_priming system_setup System Setup system_setup->system_priming reaction_initiation Reaction Initiation system_priming->reaction_initiation steady_state Reach Steady State reaction_initiation->steady_state sample_collection Sample Collection steady_state->sample_collection analysis Sample Analysis sample_collection->analysis optimization Parameter Optimization (DoE) analysis->optimization optimization->reaction_initiation Iterate shutdown System Shutdown optimization->shutdown

Caption: General workflow for flow chemistry optimization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed residence_time Insufficient Residence Time start->residence_time temperature Suboptimal Temperature start->temperature mixing Poor Mixing start->mixing catalyst Catalyst Deactivation start->catalyst inc_res_time Increase Residence Time residence_time->inc_res_time opt_temp Optimize Temperature temperature->opt_temp enhance_mixing Enhance Mixing mixing->enhance_mixing check_catalyst Check/Replace Catalyst catalyst->check_catalyst

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Enhancing the Stability of Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Perfluorooct-1-ene under various reaction conditions.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and actionable solutions.

Issue 1: Low product yield and formation of viscous, insoluble material.

Potential CauseRecommended Solution
Free-Radical Polymerization: this compound can undergo spontaneous or induced polymerization, especially at elevated temperatures or in the presence of radical initiators.Add a free-radical scavenger: Introduce a low concentration (typically 50-500 ppm) of a hindered phenol antioxidant, such as Butylated Hydroxytoluene (BHT), to the reaction mixture. These compounds effectively quench radical species that initiate polymerization.
Anionic Oligomerization: Trace amounts of fluoride ions (F⁻), which can be generated from the decomposition of the starting material or reagents, can catalyze the oligomerization of this compound.Incorporate a fluoride scavenger: Use molecular sieves (3Å or 4Å) to trap trace water and fluoride ions. Alternatively, a stoichiometric amount of a Lewis acid, such as antimony pentafluoride (SbF₅), can be used in non-nucleophilic, aprotic solvents, though caution is advised due to its high reactivity.

Issue 2: Formation of multiple unidentified side products detected by GC-MS.

Potential CauseRecommended Solution
Nucleophilic Attack: The electron-deficient double bond of this compound is susceptible to attack by nucleophiles present in the reaction mixture (e.g., amines, alkoxides, water).Control reaction temperature: Perform the reaction at the lowest effective temperature to minimize side reactions. Solvent selection: Utilize aprotic solvents (e.g., acetonitrile, DMF, DMSO) to avoid proton sources that can participate in side reactions. Polar aprotic solvents can stabilize charged intermediates, potentially favoring the desired reaction pathway.[1][2][3] Protecting groups: If the nucleophile is part of a multifunctional molecule, consider using appropriate protecting groups to prevent unwanted reactions.
Isomerization: Under acidic conditions, the double bond in this compound can migrate, leading to a mixture of isomers.Maintain neutral or basic conditions: Use non-acidic catalysts and ensure all reagents and solvents are free from acidic impurities. If acidic conditions are necessary, consider using a milder Lewis acid or performing the reaction at a lower temperature.

Issue 3: Inconsistent reaction rates and product distribution between batches.

Potential CauseRecommended Solution
Variability in Reagent Quality: The purity of this compound and other reagents can vary, with impurities potentially acting as catalysts or inhibitors for side reactions.Purify this compound before use: Distill this compound under reduced pressure to remove non-volatile impurities and any oligomeric species. Use high-purity reagents and solvents: Ensure all other reaction components are of high purity and are properly dried.
Atmospheric Contamination: Oxygen can act as a radical initiator, while moisture can serve as a nucleophile.Perform reactions under an inert atmosphere: Conduct experiments under a nitrogen or argon atmosphere to exclude oxygen and moisture. Use of Schlenk line techniques is recommended.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during a typical organic reaction?

A1: The two primary degradation pathways are:

  • Nucleophilic Attack: Due to the strong electron-withdrawing effect of the perfluoroalkyl chain, the double bond is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This can lead to addition-elimination reactions or other complex transformations.

  • Free-Radical Polymerization/Oligomerization: this compound can polymerize or oligomerize via a free-radical mechanism, often initiated by heat, light, or impurities. Anionic oligomerization catalyzed by fluoride ions is also a significant concern.[4]

Q2: What is the recommended solvent for reactions involving this compound?

A2: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often preferred.[1][2][3] These solvents can help to solubilize the polar intermediates that may form during nucleophilic reactions and are less likely to participate in unwanted side reactions compared to protic solvents like water or alcohols.[5][6]

Q3: How can I monitor the stability of this compound during my reaction?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the consumption of this compound and the formation of any volatile byproducts.[7] Taking aliquots of the reaction mixture at regular intervals and analyzing them by GC-MS can provide a kinetic profile of the reaction and help to identify any degradation products.

Q4: Are there any specific classes of compounds that should be avoided in reactions with this compound?

A4: Yes. Strong, hard nucleophiles such as primary and secondary amines, alkoxides, and hydroxides should be used with caution as they can readily react with the double bond. Strong Lewis acids can promote isomerization and other rearrangements. Care should also be taken to exclude sources of fluoride ions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Enhancing Stability in a Nucleophilic Substitution Reaction

This protocol provides a general framework for improving the stability of this compound when reacting it with a nucleophile.

  • Reagent Purification:

    • Distill this compound under reduced pressure immediately before use.

    • Ensure the nucleophile is of the highest available purity and is dry.

    • Dry the chosen aprotic solvent over appropriate drying agents (e.g., molecular sieves, calcium hydride) and distill under an inert atmosphere.

  • Reaction Setup:

    • Assemble the reaction glassware and dry it thoroughly in an oven.

    • Cool the glassware under a stream of dry nitrogen or argon.

    • Add a stir bar and freshly activated 3Å molecular sieves to the reaction flask.

    • Introduce the purified this compound and the solvent via syringe.

    • Add a free-radical inhibitor, such as BHT (100 ppm), to the reaction mixture.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (start with low temperatures, e.g., 0 °C or -78 °C, and slowly warm if necessary).

    • Slowly add the nucleophile dropwise to the stirred solution.

    • Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with a suitable reagent.

    • Extract the product and analyze the crude mixture by GC-MS to identify any byproducts.

Section 4: Visualizations

degradation_pathways cluster_main This compound Instability cluster_nucleophilic Nucleophilic Attack cluster_radical Free-Radical Polymerization cluster_anionic Anionic Oligomerization PFO This compound SideProducts Side Products PFO->SideProducts Polymer Polymer/Oligomer PFO->Polymer Oligomer Oligomer PFO->Oligomer Nu Nucleophile (e.g., R-OH, R-NH₂) Nu->SideProducts Reaction Initiator Initiator (Heat, Light, O₂) Initiator->Polymer Initiation Fluoride Fluoride Ion (F⁻) Fluoride->Oligomer Catalysis

Caption: Degradation pathways of this compound.

troubleshooting_workflow Start Reaction Issue Observed (e.g., Low Yield, Side Products) Check_Polymer Viscous/Insoluble Material Present? Start->Check_Polymer Add_Inhibitor Add Free-Radical Inhibitor (e.g., BHT) Check_Polymer->Add_Inhibitor Yes Check_Side_Products Multiple Side Products by GC-MS? Check_Polymer->Check_Side_Products No Add_Scavenger Add Fluoride Scavenger (e.g., Mol. Sieves) Add_Inhibitor->Add_Scavenger Add_Scavenger->Check_Side_Products Control_Temp Lower Reaction Temperature Check_Side_Products->Control_Temp Yes Check_Purity Inconsistent Results? Check_Side_Products->Check_Purity No Change_Solvent Switch to Aprotic Solvent Control_Temp->Change_Solvent Change_Solvent->Check_Purity Purify_Reagents Purify Starting Materials and Solvents Check_Purity->Purify_Reagents Yes End Improved Stability Check_Purity->End No Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Purify_Reagents->Inert_Atmosphere Inert_Atmosphere->End

Caption: Troubleshooting workflow for enhancing stability.

References

Validation & Comparative

A Comparative Analysis of Perfluorooct-1-ene and Other Fluoroalkenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorinated compounds, fluoroalkenes represent a versatile class of monomers crucial for the development of advanced materials with applications spanning from polymer science to medicine. This guide provides a comparative analysis of Perfluorooct-1-ene against other prominent fluoroalkenes, namely Hexafluoropropylene (HFP) and Tetrafluoroethylene (TFE). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, performance characteristics, and potential applications, supported by available data and standardized experimental protocols.

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of a monomer dictate its polymerization behavior and the ultimate properties of the resulting polymer. Below is a summary of key physicochemical properties for this compound, Hexafluoropropylene, and Tetrafluoroethylene.

PropertyThis compoundHexafluoropropylene (HFP)Tetrafluoroethylene (TFE)
Molecular Formula C8F16C3F6C2F4
Molecular Weight ( g/mol ) 400.06150.02100.02
Boiling Point (°C) 105-28-76.3
Melting Point (°C) No Data Available-153-142.5
Density 1.658 g/cm³ (predicted)1.583 g/cm³1.519 g/cm³ at -76 °C

Performance and Reactivity in Polymerization

The presence of the electron-withdrawing perfluorohexyl group in this compound is expected to influence the electron density of the double bond, thereby affecting its reactivity towards radical initiators and its copolymerization behavior with other monomers. In general, the reactivity of fluoroalkenes in radical polymerization is influenced by the stability of the propagating radical and the polarity of the double bond.

Homopolymerization and Copolymerization:

  • Tetrafluoroethylene (TFE) readily undergoes homopolymerization to produce polytetrafluoroethylene (PTFE), a high-molecular-weight polymer known for its exceptional chemical inertness and thermal stability.

  • Hexafluoropropylene (HFP) is less prone to homopolymerization but is a crucial comonomer in the production of fluorinated elastomers and thermoplastics like FEP (Fluorinated Ethylene Propylene), a copolymer of TFE and HFP.

  • This compound , due to its larger perfluoroalkyl chain, may exhibit different polymerization kinetics and could be explored for creating polymers with unique surface properties, such as enhanced hydrophobicity and oleophobicity. Its incorporation into copolymers could be a strategy to modify the mechanical and surface properties of existing fluoropolymers.

Applications in Research and Drug Development

The unique properties of fluoropolymers derived from these monomers lend them to a variety of specialized applications.

  • Tetrafluoroethylene-based polymers (e.g., PTFE) are widely used in laboratory equipment due to their chemical resistance and in medical devices and implants owing to their biocompatibility.

  • Hexafluoropropylene-containing copolymers (e.g., FEP) offer melt-processability, making them suitable for intricate designs in medical tubing and other components.

  • This compound is a subject of interest for creating novel polymers for advanced applications. Its highly fluorinated nature suggests potential in developing materials for drug delivery systems, where controlling drug release and biocompatibility are paramount. The long perfluoroalkyl chain could impart unique self-assembly properties to copolymers, making them suitable for forming nanoparticles or micelles for targeted drug delivery.

Experimental Protocols

To facilitate further research and comparative studies, the following are detailed methodologies for key experiments.

Free-Radical Polymerization of Fluoroalkenes (General Procedure)

This protocol outlines a general procedure for the free-radical polymerization of fluoroalkenes, which can be adapted for specific monomers like this compound.

Materials:

  • Fluoroalkene monomer (e.g., this compound)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., a suitable fluorinated solvent or supercritical carbon dioxide)

  • High-pressure reactor equipped with a stirrer and temperature control

  • Degassing equipment (e.g., vacuum pump, nitrogen/argon line)

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.

  • Monomer and Initiator Addition: The fluoroalkene monomer and the initiator (AIBN) are added to the reactor. The solvent is then added, and the mixture is degassed through several freeze-pump-thaw cycles to ensure the removal of any dissolved oxygen.

  • Polymerization: The reactor is sealed and heated to the desired temperature (typically 60-80 °C for AIBN) to initiate the polymerization. The reaction is allowed to proceed for a specified time under constant stirring.

  • Termination and Polymer Isolation: After the desired reaction time, the reactor is cooled to room temperature, and the pressure is carefully released. The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: The precipitated polymer is collected by filtration, washed multiple times with the non-solvent to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven until a constant weight is achieved.

Workflow for Free-Radical Polymerization of Fluoroalkenes

G General Workflow for Free-Radical Polymerization A Reactor Preparation (Cleaning, Drying, Purging) B Monomer & Initiator Addition + Degassing A->B C Polymerization (Heating & Stirring) B->C D Termination & Isolation (Cooling, Precipitation) C->D E Purification (Washing & Drying) D->E F Characterization (NMR, FTIR, GPC) E->F

Caption: A schematic overview of the free-radical polymerization process for fluoroalkenes.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line (e.g., human dermal fibroblasts)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test material (e.g., polymer extract or nanoparticles)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Material Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test material (e.g., extracts of the fluoroalkene polymer). A negative control (medium only) and a positive control (a known cytotoxic agent) are included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is incubated for 4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the negative control.

Workflow for In Vitro Cytotoxicity Testing (MTT Assay)

G Workflow for In Vitro Cytotoxicity Testing (MTT Assay) A Cell Seeding (96-well plate) B Material Exposure (24-72 hours) A->B C MTT Addition (4-hour incubation) B->C D Formazan Solubilization (DMSO) C->D E Absorbance Measurement (570 nm) D->E F Data Analysis (% Cell Viability) E->F

Caption: A step-by-step illustration of the MTT assay for assessing cell viability.

Polymer Characterization: NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR: This is a powerful technique for characterizing fluoropolymers. It provides information on the chemical environment of the fluorine atoms, allowing for the determination of monomer composition in copolymers, sequence distribution, and the identification of end-groups.

  • ¹H and ¹³C NMR: These techniques are used to analyze the hydrocarbon portions of copolymers and to confirm the overall polymer structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the polymer. The C-F bond vibrations give rise to strong absorption bands in the fingerprint region of the IR spectrum (typically 1000-1400 cm⁻¹), confirming the incorporation of the fluoroalkene monomer into the polymer chain.

Conclusion

This compound presents an intriguing monomer for the development of novel fluoropolymers with potentially unique surface and biological properties. While direct comparative performance data with established fluoroalkenes like HFP and TFE is currently limited, this guide provides a foundational understanding of its expected behavior based on the principles of fluoroalkene chemistry. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and unlock the full potential of this and other fluoroalkenes in their respective fields. Further research is warranted to generate quantitative data that will allow for a more direct and comprehensive comparison of these valuable monomers.

Validating the Purity of Synthesized Perfluorooct-1-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated compounds, ensuring the purity of key intermediates like Perfluorooct-1-ene is paramount. This guide provides an objective comparison of analytical techniques for validating the purity of synthesized this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Key Purity Validation Techniques: A Comparative Analysis

The primary methods for assessing the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and to a lesser extent, Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is suited for identifying and quantifying different types of potential impurities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.Provides structural information and quantitative data based on the nuclear magnetic resonance of the ¹⁹F nucleus.Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based identification.
Primary Application Ideal for identifying and quantifying volatile and semi-volatile impurities, including isomers and residual solvents.Excellent for determining the absolute purity of the main compound and quantifying fluorinated impurities.Suitable for non-volatile or thermally labile impurities, though less common for a volatile compound like this compound.
Typical Purity Assay Range 95-99.9%>98%Primarily for trace impurity analysis.
Commonly Detected Impurities Isomers (e.g., other perfluorooctene isomers), partially fluorinated alkanes, residual starting materials, and solvents.Other fluorinated organic compounds, constitutional isomers.Non-volatile synthesis byproducts or degradation products.
Strengths High sensitivity for volatile impurities, excellent separation of complex mixtures, provides structural information of unknowns.High precision and accuracy for the main component, non-destructive, requires minimal sample preparation, provides structural confirmation.High sensitivity for a wide range of compounds, suitable for thermally unstable impurities.
Limitations Requires derivatization for non-volatile impurities, potential for thermal degradation of some compounds.Lower sensitivity for trace impurities compared to chromatographic methods, potential for signal overlap in complex mixtures.Less suitable for volatile, non-polar compounds like this compound, potential for matrix effects.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile compounds such as this compound and its potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex until the sample is fully dissolved. A typical final concentration for analysis is 5 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

  • Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).

Quantitative ¹⁹F NMR (qNMR) Protocol

¹⁹F NMR is a powerful tool for the direct quantification of fluorinated compounds without the need for a reference standard of the analyte itself.[1][2][3][4][5]

1. Sample Preparation:

  • Accurately weigh 20-30 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a known amount of a suitable internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a resonance that does not overlap with the analyte signals) into the same NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure complete dissolution by gentle agitation.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm broadband probe.

  • Nucleus: ¹⁹F.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Time: ≥ 2 seconds.

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing signal (a sufficiently long delay, e.g., 30-60 seconds, is crucial for accurate quantification).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: Sufficient to cover all expected fluorine signals (e.g., -80 to -200 ppm).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired FID.

  • Phase and baseline correct the spectrum.

  • Integrate the characteristic signals of this compound and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Method Comparison

To provide a clear overview of the purity validation process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a logical comparison of the primary analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_reporting Data Evaluation & Reporting synthesis Synthesize this compound purification Purify Crude Product (e.g., Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep gcms GC-MS Analysis sample_prep->gcms qnmr ¹⁹F qNMR Analysis sample_prep->qnmr lcms LC-MS Analysis (Optional) sample_prep->lcms data_analysis Data Analysis & Comparison gcms->data_analysis qnmr->data_analysis lcms->data_analysis report Final Purity Report data_analysis->report

Experimental workflow for purity validation.

method_comparison cluster_primary Primary Methods cluster_secondary Secondary/Complementary Methods main Purity Validation of This compound gcms GC-MS main->gcms Volatile Impurities qnmr ¹⁹F qNMR main->qnmr Absolute Purity lcms LC-MS main->lcms Non-Volatile Impurities ftir FTIR main->ftir Functional Groups gcms->qnmr Orthogonal Techniques

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Perfluorooct-1-ene, a perfluoroalkene of interest in various industrial and research applications, is critical for quality control, safety assessment, and regulatory compliance. The selection of a robust analytical method is paramount, and the cross-validation of different analytical techniques provides the highest level of confidence in the generated data. This guide presents a comparative overview of two primary analytical methods suitable for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a framework for the cross-validation of these methods, including detailed experimental protocols and a summary of expected performance data based on the analysis of closely related volatile fluoroalkenes and other Per- and Polyfluoroalkyl Substances (PFAS).

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an analytical technique for this compound is primarily dictated by its volatility and the required sensitivity of the assay. GC-MS is generally preferred for volatile compounds, while LC-MS/MS offers high sensitivity for a broader range of analytes. The following table summarizes the typical performance characteristics for each method, derived from studies on related volatile fluorinated compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 10 ng/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.5 - 50 ng/L
Linearity (R²) > 0.99> 0.99
Precision (RSD) < 15%< 15%
Accuracy (Recovery) 85 - 115%80 - 120%

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for volatile fluoroalkenes and PFAS and should be validated for the specific matrix of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile this compound in various matrices.

1. Sample Preparation (Headspace Analysis):

  • Accurately weigh approximately 1 g of the solid sample or pipette 1 mL of the liquid sample into a 20 mL headspace vial.

  • For solid samples, add a suitable solvent (e.g., methanol or dimethylformamide) to dissolve or suspend the sample.

  • Add an appropriate internal standard.

  • Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

  • Equilibrate the vial in the headspace autosampler at a controlled temperature (e.g., 80-120 °C) for a specific time to allow for the partitioning of this compound into the headspace.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Inlet: Split/splitless, operated in splitless mode. Inlet temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method provides high sensitivity for the analysis of this compound, particularly in complex matrices.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the solid sample or pipette 1 mL of the liquid sample into a polypropylene centrifuge tube.

  • Add a suitable extraction solvent (e.g., methanol or acetonitrile) and an internal standard.

  • Vortex the sample for 2 minutes and sonicate for 15 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • The extract may require a clean-up step using solid-phase extraction (SPE) to remove matrix interferences.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium acetate in water.

    • B: Methanol.

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of the GC-MS and LC-MS/MS analytical methods for this compound.

CrossValidationWorkflow start Define Analytical Requirements (e.g., LOD, LOQ, Matrix) method_dev_gc Method Development & Optimization (GC-MS) start->method_dev_gc method_dev_lc Method Development & Optimization (LC-MS/MS) start->method_dev_lc validation_gc Single Method Validation (GC-MS) method_dev_gc->validation_gc validation_lc Single Method Validation (LC-MS/MS) method_dev_lc->validation_lc sample_prep Prepare Identical Sample Sets (Spiked & Real) validation_gc->sample_prep validation_lc->sample_prep analysis_gc Analyze Samples (GC-MS) sample_prep->analysis_gc analysis_lc Analyze Samples (LC-MS/MS) sample_prep->analysis_lc data_comparison Compare Results (Statistical Analysis) analysis_gc->data_comparison analysis_lc->data_comparison acceptance Acceptance Criteria Met? data_comparison->acceptance report Generate Cross-Validation Report acceptance->report Yes troubleshoot Troubleshoot & Re-evaluate acceptance->troubleshoot No end Methods Cross-Validated report->end troubleshoot->method_dev_gc troubleshoot->method_dev_lc

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Performance Showdown: Perfluorooct-1-ene-Based Polymers vs. Traditional Fluoropolymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of high-performance materials, fluoropolymers stand out for their exceptional thermal stability, chemical inertness, and unique surface properties. While traditional fluoropolymers like Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy Alkane (PFA) have long been the industry standard, a newer class of amorphous fluoropolymers, particularly those incorporating long-chain perfluoroolefins such as perfluorooct-1-ene, is gaining significant attention. This guide provides an objective comparison of the performance characteristics of these advanced amorphous fluoropolymers against their conventional counterparts, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection for demanding applications.

For the purpose of this guide, where specific data for this compound-based polymers is not publicly available, data from closely related amorphous fluoropolymers, such as those based on perfluorohex-1-ene and copolymers of other perfluorinated monomers, will be used as a representative proxy. This approach is based on the general understanding that the introduction of bulky, flexible perfluoroalkyl side chains leads to amorphous materials with distinct properties compared to their semi-crystalline analogues.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators of a representative this compound-based amorphous fluoropolymer against well-established fluoropolymers.

Table 1: Thermal and Mechanical Properties

PropertyThis compound-based Polymer (Amorphous)PTFE (Semi-crystalline)FEP (Semi-crystalline)PFA (Semi-crystalline)Test Method
Thermal Properties
Glass Transition Temperature (Tg)160 - 240 °C (Teflon™ AF)[1][2]-97 °C80 °C90 °CDSC
Melting Temperature (Tm)N/A (Amorphous)327 °C260 °C305 °CDSC
Decomposition Temperature> 360 °C (Teflon™ AF)[1]~500 °C~400 °C~500 °CTGA
Mechanical Properties
Tensile Strength (MPa)26.9 ± 1.5 (Teflon™ AF 1600)[3]15 - 3520 - 3025 - 30ASTM D638
Elongation at Break (%)17.1 ± 5.0 (Teflon™ AF 1600)[3]200 - 400250 - 350250 - 350ASTM D638
Tensile Modulus (GPa)1.6 (Teflon™ AF 1600)[3]0.4 - 0.90.5 - 0.70.5 - 0.7ASTM D638

Table 2: Optical and Gas Permeability Properties

PropertyThis compound-based Polymer (Amorphous)PTFE (Semi-crystalline)FEP (Semi-crystalline)PFA (Semi-crystalline)Test Method
Optical Properties
Refractive Index (at 589 nm)1.334 - 1.340 (Poly(perfluorohex-1-ene))[4]~1.35~1.34~1.35Abbe Refractometer
Optical TransparencyHigh[1]Opaque/TranslucentTransparentTransparentVisual Inspection
Gas Permeability
Oxygen (O₂) Permeability (Barrer)High (Teflon™ AF)[2]92216ASTM D1434
Nitrogen (N₂) Permeability (Barrer)High (Teflon™ AF)[2]385ASTM D1434
Carbon Dioxide (CO₂) Permeability (Barrer)High (Teflon™ AF)[2]256845ASTM D1434

Table 3: Chemical Resistance

ChemicalThis compound-based Polymer (Amorphous)PTFE / PFA / FEP (Semi-crystalline)
Strong Acids (e.g., H₂SO₄, HCl)Excellent[5][6]Excellent[6]
Strong Bases (e.g., NaOH)Excellent[5][6]Excellent[6]
Organic Solvents (e.g., Acetone, Toluene)Excellent[5][6]Excellent[6]
Perfluorinated SolventsSoluble[1][3]Insoluble

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. Below are representative protocols for key experiments.

Synthesis of Poly(perfluorohex-1-ene) (A proxy for Poly(this compound))

This procedure is adapted from the synthesis of a closely related perfluoroalkene homopolymer and serves as a representative method.

Materials:

  • Perfluorohex-1-ene monomer

  • Perfluorinated peroxide initiator

  • Teflon ampoules

  • Argon gas

  • Cylinder-piston molds for high-pressure synthesis

Procedure: [4]

  • The perfluorohex-1-ene monomer is distilled under an argon atmosphere to remove dissolved oxygen, a known inhibitor of radical polymerization.

  • The purified monomer and a catalytic amount of a perfluorinated peroxide initiator are placed in a Teflon ampoule.

  • The ampoule is sealed and placed within a cylinder-piston mold.

  • The reaction is carried out at a pressure of 15-16 thousand atmospheres and a temperature of 180-240°C.

  • The reaction time can range from 168 to 336 hours.

  • After the reaction, the resulting polymer is recovered from the ampoule. The polymer is expected to be soluble in perfluorinated solvents.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature of the polymer.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

DSC Protocol:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC cell alongside an empty reference pan.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature. The Tg is identified as a step change in the baseline of the heat flow curve. For semi-crystalline polymers, the Tm is observed as an endothermic peak.

TGA Protocol:

  • A small sample of the polymer (10-20 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Mechanical Testing: Tensile Properties

Objective: To determine the tensile strength, elongation at break, and tensile modulus of the polymer.

Instrumentation:

  • Universal Testing Machine with a suitable load cell and grips.

Protocol (based on ASTM D638):

  • Prepare dumbbell-shaped specimens of the polymer film or molded sheet with standardized dimensions.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength (stress at break), elongation at break (strain at break), and tensile modulus (the slope of the initial linear portion of the stress-strain curve).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparison of these fluoropolymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Performance Characterization cluster_comparison Comparative Analysis Monomer This compound Monomer Polymerization High-Pressure Polymerization Monomer->Polymerization Initiator Initiator Initiator->Polymerization Polymer Amorphous Fluoropolymer Polymerization->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing (Tensile) Polymer->Mechanical Optical Optical Analysis (Refractive Index) Polymer->Optical Chemical Chemical Resistance Polymer->Chemical Permeability Gas Permeability Polymer->Permeability Data_Table Data Comparison Tables Thermal->Data_Table Mechanical->Data_Table Optical->Data_Table Chemical->Data_Table Permeability->Data_Table

Caption: Experimental workflow for synthesis and characterization.

polymer_structure cluster_amorphous Amorphous Fluoropolymer cluster_semicrystalline Semi-Crystalline Fluoropolymer (PTFE) A1 C A2 F A1->A2 A3 C A1->A3 Amorphous_Region Disordered Chains A4 F A3->A4 A5 C A3->A5 A6 C₈F₁₇ A5->A6 A7 F A5->A7 A8 C A5->A8 A9 F A8->A9 S1 C S2 F S1->S2 S3 F S1->S3 S4 C S1->S4 Crystalline_Region Ordered Chains S5 F S4->S5 S6 F S4->S6 S7 C S4->S7 S8 F S7->S8 S9 F S7->S9 S10 C S7->S10 S11 F S10->S11 S12 F S10->S12

Caption: Structural comparison of amorphous vs. semi-crystalline fluoropolymers.

References

Benchmarking Perfluorooct-1-ene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of materials science for biomedical applications, the selection of appropriate monomers is a critical determinant of the final product's performance. This guide provides a comparative analysis of Perfluorooct-1-ene against two traditional monomers, Polystyrene (PS) and Poly(methyl methacrylate) (PMMA). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, supported by available experimental data and detailed methodologies.

While extensive data exists for the well-established polymers, PS and PMMA, it is important to note that specific experimental data for poly(this compound) is not widely available in publicly accessible literature. Therefore, this guide will leverage data on analogous fluoropolymers to provide a representative comparison.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physical, mechanical, thermal, optical, and surface properties of the polymers derived from this compound, Styrene, and Methyl Methacrylate.

Table 1: Physical and Mechanical Properties

PropertyPoly(this compound)Polystyrene (PS)Poly(methyl methacrylate) (PMMA)
Molecular Formula (C₈F₁₆)n(C₈H₈)n(C₅H₈O₂)n
Monomer Molecular Weight ( g/mol ) 400.06[1][2]104.15100.12
Density (g/cm³) ~1.658 (monomer)[2]1.04 - 1.091.18
Tensile Strength (MPa) Data not available36 - 5248 - 76
Elongation at Break (%) Data not available1.2 - 3.52 - 10
Flexural Modulus (GPa) Data not available2.28 - 3.282.24 - 3.31

Table 2: Thermal and Optical Properties

PropertyPoly(this compound)Polystyrene (PS)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (°C) Data not available90 - 10585 - 110
Decomposition Temperature (°C) Data not available~380~360
Refractive Index ~1.334 - 1.340 (for Poly(perfluorohex-1-ene))[3]1.591.49

Table 3: Surface and Biocompatibility Properties

PropertyPoly(this compound)Polystyrene (PS)Poly(methyl methacrylate) (PMMA)
Water Contact Angle (°) Expected to be high (>110°)85 - 9568 - 80
Oxygen Permeability (Barrer) Data not available2.0 - 3.00.04 - 0.1
Biocompatibility Generally considered biocompatible[4][5][6]Biocompatible, but can elicit inflammatory responseGenerally biocompatible, used in medical implants

Experimental Protocols

Detailed methodologies for the synthesis of polymers from these monomers are crucial for reproducibility and further research.

Polymerization of Perfluorohex-1-ene (as a proxy for this compound)

Materials:

  • Perfluorohex-1-ene (distilled under argon)

  • Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid)

  • Teflon ampoules

  • Cylinder-piston molds for ultrahigh pressure

Procedure:

  • Distill the Perfluorohex-1-ene monomer under an argon atmosphere to remove dissolved oxygen.

  • Add the distilled monomer and the perfluorinated peroxide initiator (1.5-2.2 mol%) to a Teflon ampoule.

  • Place the sealed ampoule into a cylinder-piston mold.

  • Apply a pressure of 15-16 thousand atmospheres.

  • Heat the apparatus to a temperature of 180-240°C.

  • Maintain the reaction conditions for 168 to 336 hours.

  • After the reaction, cool the apparatus and recover the polymer.

  • Purify the polymer by evacuating it to a constant weight at 15 mbar and 100°C to remove any unreacted monomer or volatile byproducts.

Polymerization of Styrene (Bulk Polymerization)

Materials:

  • Styrene monomer

  • Benzoyl peroxide (initiator)

  • Methanol (precipitating agent)

  • Toluene (solvent)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Beakers, stirring rod

Procedure:

  • Place 100 mL of styrene monomer in a 250 mL round-bottom flask.

  • Add 0.5 g of benzoyl peroxide to the flask and dissolve it by stirring.

  • Fit the flask with a reflux condenser and heat the mixture in a heating mantle to 80-90°C.

  • Maintain the temperature for 1-2 hours. The viscosity of the solution will increase as polymerization proceeds.

  • After the desired time, cool the flask to room temperature.

  • Slowly pour the viscous solution into a beaker containing 500 mL of methanol while stirring vigorously.

  • The polystyrene will precipitate as a white solid.

  • Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven at 60°C.

Polymerization of Methyl Methacrylate (Suspension Polymerization)

Materials:

  • Methyl methacrylate (MMA) monomer

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Water (dispersion medium)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

Procedure:

  • Prepare a solution of 0.5 g of poly(vinyl alcohol) in 200 mL of deionized water in the three-necked flask. This is the continuous phase.

  • In a separate beaker, dissolve 0.5 g of benzoyl peroxide in 50 mL of methyl methacrylate monomer. This is the dispersed phase.

  • Heat the aqueous solution in the flask to 80°C with continuous stirring.

  • Slowly add the monomer solution to the hot aqueous phase while maintaining vigorous stirring to form a suspension of monomer droplets.

  • Continue the reaction at 80°C for 2-3 hours under a nitrogen atmosphere.

  • Poly(methyl methacrylate) will form as small, solid beads.

  • Cool the reaction mixture to room temperature.

  • Collect the polymer beads by filtration, wash them thoroughly with water, and then with methanol.

  • Dry the PMMA beads in a vacuum oven at 60°C.

Visualizing the Processes and Comparisons

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

Polymerization_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Reaction_Setup Reaction Setup cluster_Polymerization Polymerization cluster_Isolation_Purification Isolation & Purification Monomer Monomer (this compound, Styrene, or MMA) Purification Purification (e.g., Distillation) Monomer->Purification Reactor Reaction Vessel Purification->Reactor Initiator Initiator Initiator->Reactor Solvent Solvent/Dispersion Medium (if applicable) Solvent->Reactor Polymerization_Step Polymerization (Heating, Stirring, Pressure) Reactor->Polymerization_Step Precipitation Precipitation Polymerization_Step->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polymer

Caption: General workflow for the synthesis of polymers.

Comparison_Logic cluster_Properties Performance Metrics PFO Poly(this compound) (Data from Analogues) Mechanical Mechanical Properties PFO->Mechanical Thermal Thermal Properties PFO->Thermal Optical Optical Properties PFO->Optical Surface Surface Properties PFO->Surface Bio Biocompatibility PFO->Bio PS Polystyrene (Experimental Data) PS->Mechanical PS->Thermal PS->Optical PS->Surface PS->Bio PMMA Poly(methyl methacrylate) (Experimental Data) PMMA->Mechanical PMMA->Thermal PMMA->Optical PMMA->Surface PMMA->Bio

Caption: Logical framework for comparing the polymers.

Conclusion

This guide highlights the current state of knowledge regarding the properties of poly(this compound) in comparison to the widely used polymers, polystyrene and poly(methyl methacrylate). While PS and PMMA are well-characterized, there remains a significant need for further experimental investigation into the specific performance characteristics of poly(this compound) to fully assess its potential in drug development and other advanced applications. The general properties of fluoropolymers, such as high thermal stability, chemical inertness, and hydrophobicity, suggest that poly(this compound) could offer unique advantages. However, without concrete data, these remain largely theoretical. Future research should focus on the synthesis and comprehensive characterization of poly(this compound) to fill the existing knowledge gaps and enable a more direct and conclusive comparison.

References

Spectroscopic Comparison of Perfluorooct-1-ene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of fluorinated organic compounds is a critical step in synthesis, characterization, and quality control. Perfluorooct-1-ene and its isomers, with the molecular formula C8F16, present a unique analytical challenge due to the subtle differences in their physical and chemical properties. This guide provides an objective spectroscopic comparison of this compound isomers, supported by available experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for isomer differentiation are also presented.

Introduction to this compound Isomers

This compound is a fully fluorinated alkene. Its isomers can be categorized based on the position of the double bond (e.g., perfluorooct-2-ene, perfluorooct-3-ene), the geometry around the double bond (cis/trans or E/Z isomers), and the branching of the carbon chain. Each of these isomeric forms exhibits a distinct spectroscopic fingerprint, which can be used for unambiguous identification. This guide will focus on the available data for a linear isomer, a partially hydrogenated analog, and a branched isomer to illustrate the principles of spectroscopic differentiation.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the available quantitative data for select perfluorooctene isomers. Direct comparative data for a comprehensive set of this compound isomers is limited in publicly accessible literature; therefore, this guide utilizes available data for representative structures to highlight the key spectroscopic differences.

Table 1: ¹⁹F and ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment (¹⁹F NMR)Assignment (¹³C NMR)
(Data not available in tabulated format)(Assignments would be based on proximity to the double bond and the perfluoroalkyl chain)(Assignments would differentiate between sp² and sp³ hybridized carbons)

Note: While direct spectral data is available through databases like SpectraBase, a tabulated and assigned peak list for this compound is not readily published. The general expectation is that the fluorine and carbon nuclei closer to the double bond will exhibit distinct chemical shifts compared to those in the perfluorohexyl chain.

Table 2: Mass Spectrometry Data for this compound and a Partially Hydrogenated Isomer

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (C₈F₁₆)400(Data not fully detailed, but would involve losses of CF₃, C₂F₅, etc.)
1H,1H,2H-Perfluorooct-1-ene (C₈H₃F₁₃)346277, 227, 177, 131, 127, 93, 77

Table 3: Infrared (IR) Spectroscopy Data for a Partially Hydrogenated this compound Isomer

IsomerKey Vibrational Frequencies (cm⁻¹)Assignment
1H,1H,2H-Perfluorooct-1-ene~3000-2850C-H stretch
~1670C=C stretch
~1450C-H bend
~1350-1100C-F stretch

Mandatory Visualization

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_synthesis Isomer Synthesis / Separation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesis of Isomers Separation Separation (e.g., GC, HPLC) Synthesis->Separation NMR NMR Spectroscopy (¹⁹F, ¹³C, ¹H) Separation->NMR MS Mass Spectrometry (EI, CI) Separation->MS IR IR Spectroscopy Separation->IR NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Multiplicity NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: - C=C Stretch - C-F Stretch - Fingerprint Region IR->IR_Data Comparison Comparative Analysis NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison of this compound isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹⁹F and ¹³C NMR spectra for the structural elucidation of this compound isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 20-30 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum.

    • Use a spectral width appropriate for the wide chemical shift range of organofluorine compounds (e.g., -50 to -250 ppm).

    • Employ a relaxation delay of 2-5 seconds to ensure quantitative analysis.

    • Proton decoupling is typically applied to simplify the spectra, although coupled spectra can provide valuable J-coupling information.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H or ¹⁹F NMR due to the low natural abundance of ¹³C.

    • The spectral width should encompass the expected range for both sp² (~100-150 ppm) and sp³ carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation patterns of this compound isomers.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation of isomers or by direct infusion.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for perfluorinated compounds.

  • GC-MS Parameters:

    • Column: Use a capillary column suitable for the separation of volatile fluorinated compounds (e.g., a low-polarity phase).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: A temperature gradient is employed to ensure the separation of isomers (e.g., start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional groups and fingerprint regions of this compound isomers.

Methodology:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the neat liquid directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high signal-to-noise ratio.

    • The final spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Discussion and Interpretation

The differentiation of this compound isomers relies on the careful interpretation of the data obtained from the spectroscopic techniques described above.

  • NMR Spectroscopy: ¹⁹F NMR is particularly powerful for distinguishing fluorinated isomers. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. For positional isomers, the fluorine atoms on or near the double bond will have significantly different chemical shifts compared to those in the perfluoroalkyl chain. For branched isomers, the branching point will create unique chemical shifts and coupling patterns for the neighboring fluorine atoms. The magnitude of the J-coupling constants between fluorine nuclei can also provide information about the through-bond and through-space proximity of different fluorine atoms. In ¹³C NMR, the key distinction will be between the sp² carbons of the double bond and the sp³ carbons of the perfluoroalkyl chain. The chemical shifts of the sp³ carbons will be influenced by their distance from the double bond and any branching.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular formula for all isomers (m/z 400 for C₈F₁₆). However, the fragmentation pattern is crucial for differentiation. The position of the double bond and the presence of branching will influence the stability of the resulting carbocations upon fragmentation, leading to different relative abundances of the fragment ions. For example, fragmentation is often favored at branched carbon centers.

  • Infrared Spectroscopy: The IR spectrum provides information about the functional groups present. For this compound isomers, the key absorption bands are the C=C stretch (typically around 1650-1700 cm⁻¹) and the strong C-F stretching vibrations (in the region of 1350-1100 cm⁻¹). While the C-F stretching region can be complex, the fingerprint region (below 1500 cm⁻¹) may show subtle differences between isomers due to variations in their overall vibrational modes. For cis/trans isomers, the symmetry of the molecule can influence the IR activity of certain vibrations. For example, in a highly symmetric trans isomer, the C=C stretch may be IR-inactive or very weak, while it would be active in the less symmetric cis isomer.

By combining the information from these three spectroscopic techniques, researchers can confidently identify and differentiate between various isomers of this compound, ensuring the purity and structural integrity of their compounds.

Economic Analysis of Perfluorooct-1-ene Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive economic and technical comparison of the primary synthesis routes for Perfluorooct-1-ene, a crucial building block in the synthesis of fluorinated compounds used in pharmaceuticals, agrochemicals, and advanced materials. This document outlines the key manufacturing processes, presents available quantitative data for comparison, and details experimental protocols for the most viable synthesis pathway.

Executive Summary

The synthesis of this compound is predominantly approached through a multi-step process originating from the telomerization of tetrafluoroethylene. This guide focuses on the economic and technical feasibility of this primary route, while also considering potential alternative methodologies. The core synthesis strategy involves three key stages:

  • Telomerization of Tetrafluoroethylene: Production of perfluorooctyl iodide (C8F17I) from pentafluoroethyl iodide (C2F5I) and tetrafluoroethylene (TFE).

  • Ethylene Addition: Reaction of perfluorooctyl iodide with ethylene to form 2-(perfluorooctyl)ethyl iodide.

  • Dehydroiodination: Elimination of hydrogen iodide from 2-(perfluorooctyl)ethyl iodide to yield the final product, this compound.

An economic analysis highlights the significant contribution of raw material costs, particularly of fluorinated precursors, to the overall production expenditure. While alternative direct synthesis methods are being explored at a research level, the telomerization-based route remains the most industrially relevant.

Comparative Economic and Technical Analysis

The economic viability of this compound synthesis is heavily influenced by the cost of starting materials, reaction yields, and the complexity of the process. The following table summarizes the key quantitative data for the primary synthesis route.

ParameterStage 1: TelomerizationStage 2: Ethylene AdditionStage 3: DehydroiodinationOverall Process Considerations
Key Reactants Tetrafluoroethylene (TFE), Pentafluoroethyl Iodide (C2F5I)Perfluorooctyl Iodide, Ethylene2-(Perfluorooctyl)ethyl Iodide, Inorganic BaseSolvent, Catalyst, Energy
Typical Yield Variable, dependent on conditionsHighHigh (based on analogous reactions)Overall yield is a product of individual step yields.
Raw Material Cost High (TFE: ~
7.557.55-7.55−
16.44/kg; C2F5I: ~$230/25g)[1][2]
Moderate to HighLow to Moderate (Inorganic bases are generally inexpensive)Catalyst and solvent costs can be significant but may be mitigated by recycling.
Reaction Conditions High temperature and pressureElevated temperature and pressureMild to moderate temperatureEnergy costs for heating and maintaining pressure contribute to operational expenses.
Purification Fractional distillationDistillationDistillation, WashingPurification steps can be energy-intensive and impact overall process efficiency.
Waste Products Higher and lower perfluoroalkyl iodide telomersUnreacted starting materialsInorganic salts (e.g., NaI, KI)Disposal of fluorinated byproducts and inorganic salts requires careful environmental consideration and adds to costs.

Synthesis Route Analysis

The logical flow of the primary synthesis route for this compound is depicted below. This process highlights the sequential nature of the reactions, starting from basic feedstocks and culminating in the final product.

Synthesis_Routes cluster_main Primary Synthesis Route cluster_alternatives Alternative Routes (Conceptual) TFE Tetrafluoroethylene (TFE) Telomerization Telomerization TFE->Telomerization PFEI Pentafluoroethyl Iodide (C2F5I) PFEI->Telomerization PFOI Perfluorooctyl Iodide (C8F17I) Telomerization->PFOI Ethylene_Addition Ethylene Addition PFOI->Ethylene_Addition Ethylene Ethylene Ethylene->Ethylene_Addition PFOEI 2-(Perfluorooctyl)ethyl Iodide Ethylene_Addition->PFOEI Dehydroiodination Dehydroiodination PFOEI->Dehydroiodination Base Inorganic Base Base->Dehydroiodination PFONE This compound Dehydroiodination->PFONE Oligomerization Direct Oligomerization of Fluoroalkenes Oligomerization->PFONE Functionalization Functionalization of Perfluorooctane Functionalization->PFONE

Figure 1: Logical workflow of this compound synthesis routes.

Experimental Protocols

The following are detailed experimental protocols for the key stages of the primary synthesis route for this compound.

Stage 1: Synthesis of Perfluorooctyl Iodide via Telomerization

Objective: To synthesize perfluorooctyl iodide by the telomerization of tetrafluoroethylene with pentafluoroethyl iodide.

Materials:

  • Tetrafluoroethylene (TFE)

  • Pentafluoroethyl iodide (C2F5I)

  • High-pressure autoclave reactor

  • Inert gas (Nitrogen or Argon)

  • Fractional distillation apparatus

Procedure:

  • Charge a high-pressure autoclave reactor with pentafluoroethyl iodide.

  • Seal the reactor and purge with an inert gas to remove oxygen.

  • Introduce tetrafluoroethylene into the reactor to the desired pressure. The molar ratio of TFE to C2F5I is a critical parameter to control the chain length of the resulting perfluoroalkyl iodides.

  • Initiate the reaction by heating the reactor to the target temperature (typically 150-250°C). The reaction can also be initiated using a radical initiator at a lower temperature.

  • Maintain the reaction at a constant temperature and pressure for a specified duration.

  • After the reaction is complete, cool the reactor to room temperature.

  • Collect the resulting mixture of perfluoroalkyl iodides.

  • Separate the desired perfluorooctyl iodide from the mixture using fractional distillation. The boiling point of perfluorooctyl iodide is approximately 160-161°C.

Stage 2: Synthesis of 2-(Perfluorooctyl)ethyl Iodide

Objective: To synthesize 2-(perfluorooctyl)ethyl iodide by the addition of ethylene to perfluorooctyl iodide.

Materials:

  • Perfluorooctyl iodide (C8F17I)

  • Ethylene

  • High-pressure reactor

  • Radical initiator (e.g., benzoyl peroxide)

  • Inert gas (Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Place perfluorooctyl iodide and a radical initiator in a high-pressure reactor.

  • Seal the reactor and purge with an inert gas.

  • Introduce ethylene gas into the reactor to the desired pressure.

  • Heat the reactor to initiate the reaction (typically 70-90°C).

  • Maintain the reaction at a constant temperature and pressure for a set duration.

  • After the reaction is complete, cool the reactor and recover the crude 2-(perfluorooctyl)ethyl iodide.

  • Purify the product by distillation under reduced pressure.

Stage 3: Synthesis of this compound via Dehydroiodination

Objective: To synthesize this compound by the elimination of hydrogen iodide from 2-(perfluorooctyl)ethyl iodide.

Materials:

  • 2-(Perfluorooctyl)ethyl iodide

  • Inorganic base (e.g., potassium hydroxide, sodium hydroxide)

  • Solvent (e.g., methanol, ethanol)

  • Phase transfer catalyst (optional, e.g., a quaternary ammonium salt)

  • Reaction vessel with a reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a reaction vessel, dissolve 2-(perfluorooctyl)ethyl iodide in a suitable solvent such as methanol.

  • Add a solution of an inorganic base (e.g., potassium hydroxide in methanol). An excess of the base is typically used to ensure complete reaction.

  • If a phase transfer catalyst is used, add it to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of time, monitoring the reaction progress by techniques such as gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the inorganic salts.

  • Separate the organic layer containing the this compound using a separatory funnel.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the this compound by distillation.

Conclusion

The synthesis of this compound via the telomerization of tetrafluoroethylene, followed by ethylene addition and dehydroiodination, represents the most established and industrially scalable route. The primary economic drivers for this process are the high cost of the fluorinated starting materials and the energy-intensive nature of the reactions and purification steps. While alternative, more direct synthesis methods are of academic interest, they currently lack the scalability and economic viability of the traditional approach. Future research aimed at developing more cost-effective and environmentally benign catalysts and reaction conditions could significantly impact the economic landscape of this compound production.

References

Environmental Impact Assessment: Perfluorooct-1-ene Versus Safer Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of chemical compounds in research and drug development carries significant environmental responsibility. Per- and polyfluoroalkyl substances (PFAS), including Perfluorooct-1-ene, have come under intense scrutiny due to their persistence, bioaccumulation potential, and adverse health effects. This guide provides a comparative environmental impact assessment of this compound and its emerging alternatives, supported by available data and standardized experimental protocols.

Executive Summary

This compound, a short-chain PFAS, is presumed to share the persistent and potentially bioaccumulative and toxic characteristics of other fluorinated compounds. While specific experimental data for this compound is scarce, this guide draws upon data from structurally similar short-chain PFAS to provide a precautionary assessment. In contrast, alternatives such as silica-based coatings, electrospun nanofibers, and bio-based polymers present a more favorable environmental profile, with lower persistence and toxicity. This guide details the available quantitative data, outlines the standardized testing methodologies for a comprehensive evaluation, and provides visual workflows to aid in the selection of more sustainable chemical alternatives.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound (based on read-across from similar short-chain PFAS) and its alternatives. It is crucial to note the significant data gaps for this compound, highlighting the need for further research.

Table 1: Environmental Persistence

SubstanceBiodegradability (OECD 301B)HydrolysisPhotolysisOverall Persistence
This compound (inferred) Not readily biodegradableStableStableVery High
Silica-based Coatings Not applicable (inorganic)StableStableLow (as a coating)
Electrospun Nanofibers (e.g., PVDF) Not readily biodegradableStableStableHigh (polymer)
Bio-based Polymers (e.g., PLA) Readily biodegradableSusceptible to hydrolysisCan degradeLow to Moderate

Table 2: Bioaccumulation Potential

SubstanceBioconcentration Factor (BCF) (OECD 305)Log KowBioaccumulation Potential
This compound (inferred) >2000 (for similar short-chain PFAS)HighHigh
Silica-based Coatings Not applicable (inorganic)Not applicableVery Low
Electrospun Nanofibers (e.g., PVDF) LowNot applicable (polymer)Low
Bio-based Polymers (e.g., PLA) LowNot applicable (polymer)Very Low

Table 3: Aquatic Toxicity

SubstanceFish (LC50, 96h, OECD 203)Daphnia (EC50, 48h, OECD 202)Algae (EC50, 72h, OECD 201)
This compound (inferred) 1-10 mg/L (for similar short-chain PFAS)1-10 mg/L (for similar short-chain PFAS)<1 mg/L (for similar short-chain PFAS)
Silica-based Coatings >100 mg/L>100 mg/L>100 mg/L
Electrospun Nanofibers (e.g., PVDF) >100 mg/L (as solid)>100 mg/L (as solid)>100 mg/L (as solid)
Bio-based Polymers (e.g., PLA) >100 mg/L>100 mg/L>100 mg/L

Experimental Protocols: Standardized Methodologies

To ensure comparability and regulatory acceptance, the environmental impact of these substances should be assessed using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Persistence Testing
  • Ready Biodegradability - CO2 Evolution Test (OECD 301B) : This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms. The test substance is incubated with a microbial inoculum in a mineral medium for 28 days. Biodegradation is determined by measuring the amount of carbon dioxide produced. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day period.

Bioaccumulation Testing
  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305) : This guideline details methods to determine the bioconcentration factor (BCF) of a chemical in fish. The test involves exposing fish to the test substance in water (aqueous exposure) or through their diet. The concentration of the substance is measured in the fish tissue and the exposure medium over time to calculate the BCF, which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.[1][2][3][4][5]

Aquatic Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD 203) : This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

  • Daphnia sp. Acute Immobilisation Test (OECD 202) : This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50) after 48 hours.[6][7][8][9][10]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201) : This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the concentration that inhibits the growth rate or yield by 50% (EC50) over a 72-hour period.[11][12][13][14][15]

Visualizing Workflows and Relationships

The following diagrams, created using Graphviz, illustrate key experimental workflows and the logical relationships in the environmental impact assessment.

Environmental_Impact_Assessment_Workflow cluster_persistence Persistence Assessment cluster_bioaccumulation Bioaccumulation Assessment cluster_toxicity Ecotoxicity Assessment Biodegradation Biodegradability (OECD 301) Hydrolysis Hydrolysis as a Function of pH (OECD 111) Photodegradation Direct Phototransformation in Water (OECD 316) BCF Bioconcentration Factor (OECD 305) Fish_Tox Fish Acute Toxicity (OECD 203) Daphnia_Tox Daphnia Immobilisation (OECD 202) Algae_Tox Algal Growth Inhibition (OECD 201) Substance Test Substance (e.g., this compound) Substance->Biodegradation Substance->Hydrolysis Substance->Photodegradation Substance->BCF Substance->Fish_Tox Substance->Daphnia_Tox Substance->Algae_Tox

Figure 1: Environmental Impact Assessment Workflow.

OECD_305_Bioaccumulation_Workflow start Start: Acclimation of Test Fish Species uptake Uptake Phase: Expose fish to test substance in water (28 days) start->uptake sampling_uptake Sample fish and water at intervals uptake->sampling_uptake depuration Depuration Phase: Transfer fish to clean water (14 days) sampling_uptake->depuration End of uptake phase sampling_depuration Sample fish and water at intervals depuration->sampling_depuration analysis Analyze substance concentration in fish tissue and water sampling_depuration->analysis End of depuration phase calculation Calculate Bioconcentration Factor (BCF) analysis->calculation end End: Report BCF value calculation->end

Figure 2: OECD 305 Bioaccumulation Test Workflow.

Comparative_Environmental_Impact cluster_alternatives Alternatives cluster_impacts Environmental Impacts PFO This compound Persistence High Persistence PFO->Persistence Bioaccumulation High Bioaccumulation PFO->Bioaccumulation Toxicity High Toxicity PFO->Toxicity Silica Silica-based Coatings Low_Impact Low Environmental Impact Silica->Low_Impact Nano Electrospun Nanofibers Nano->Low_Impact Bio Bio-based Polymers Bio->Low_Impact

Figure 3: Comparative Environmental Impact Logic.

Conclusion and Recommendations

The available evidence, though incomplete for this compound itself, strongly suggests that its environmental profile is a cause for concern, consistent with other short-chain PFAS. In contrast, the alternatives discussed—silica-based coatings, electrospun nanofibers, and bio-based polymers—offer significantly more sustainable options with lower persistence, bioaccumulation potential, and toxicity.

For researchers, scientists, and drug development professionals, the precautionary principle should guide the selection of chemicals. When a substance like this compound lacks comprehensive environmental data, it is prudent to assume a risk profile similar to its chemical class and prioritize the use of demonstrably safer alternatives. This guide serves as a starting point for informed decision-making, and it is imperative to consult the latest research and regulatory guidance to ensure the most environmentally responsible choices are made in scientific endeavors.

References

A Comparative Guide to the Reactivity of Perfluoroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of common perfluoroalkenes, focusing on their behavior in key organic reactions. The information presented is intended to aid in the selection of appropriate perfluoroalkenes for various synthetic applications and to provide a deeper understanding of their chemical properties.

Introduction to Perfluoroalkene Reactivity

Perfluoroalkenes are alkenes in which all hydrogen atoms have been replaced by fluorine. This substitution has a profound impact on their chemical reactivity. The strong electron-withdrawing nature of the fluorine atoms renders the carbon-carbon double bond electron-deficient and, consequently, highly susceptible to nucleophilic attack. This is in stark contrast to their non-fluorinated hydrocarbon counterparts, which typically undergo electrophilic addition. The reactivity of perfluoroalkenes generally increases with the number of perfluoroalkyl substituents on the double bond, as these groups further enhance the electrophilicity of the alkene.

Comparative Reactivity in Nucleophilic Additions

Nucleophilic addition is the most characteristic reaction of perfluoroalkenes. The general trend in reactivity towards nucleophiles follows the order: perfluoroisobutene (PFIB) > hexafluoropropylene (HFP) > tetrafluoroethylene (TFE) ≈ chlorotrifluoroethene (CTFE).[1] This trend is attributed to the increasing electrophilicity of the double bond and the stability of the intermediate carbanion.

Table 1: Products of Nucleophilic Addition to Perfluoroalkenes with Arylthiols [1]

PerfluoroalkeneNucleophileProduct(s)
Perfluoroisobutene (PFIB)BenzenethiolKetene thioacetal: (CF₃)₂C=C(SAr)₂
2-MethoxybenzenethiolMono- and bis-vinyl species: (CF₃)₂C=CFSAr and (CF₃)₂C=C(SAr)₂
Hexafluoropropylene (HFP)Benzenethiol / 2-MethoxybenzenethiolAddition product: CF₃CFHCF₂SAr and Vinyl isomers: CF₃CF=CFSAr (6:1 E/Z ratio)
Chlorotrifluoroethene (CTFE)Methoxy-substituted arylthiolsAddition product: CFClHCF₂SAr
Experimental Protocol: General Procedure for the Reaction of Perfluoroalkenes with Arylthiols[1]

A solution of the arylthiol (1 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL) is prepared in a reaction vessel. The perfluoroalkene (1.2 mmol) is then bubbled through the solution or added as a condensed liquid at low temperature. The reaction mixture is stirred at room temperature for a specified time (e.g., 1-24 hours), monitored by gas chromatography or thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the respective products.

Comparative Reactivity in Cycloaddition Reactions

Perfluoroalkenes can also participate in cycloaddition reactions. However, their electron-deficient nature often leads to reaction pathways that differ from those of electron-rich hydrocarbon alkenes.

A notable example is the reaction of tetrafluoroethylene (TFE) with butadiene. While the reaction of butadiene with ethylene is a classic [4+2] Diels-Alder cycloaddition, TFE reacts with butadiene to give a [2+2] cycloadduct, 3-vinyl-1,1,2,2-tetrafluorocyclobutane.[2] This preference for the [2+2] pathway is attributed to the electronic nature of the perfluoroalkene.

Table 2: Comparison of Cycloaddition Reactions of Alkenes with Butadiene

AlkeneReaction TypeProduct
Ethylene[4+2] CycloadditionCyclohexene
Tetrafluoroethylene[2+2] Cycloaddition3-Vinyl-1,1,2,2-tetrafluorocyclobutane[2]
Experimental Protocol: General Procedure for the Cycloaddition of Tetrafluoroethylene with a Diene

A pressure vessel is charged with the diene (e.g., cyclopentadiene) and a suitable solvent. The vessel is cooled, and tetrafluoroethylene is condensed into the reactor. The vessel is then sealed and heated to the desired temperature for a specified period. After cooling, the excess pressure is carefully vented, and the solvent is removed. The product is then purified by distillation or chromatography. For a detailed procedure for the Diels-Alder reaction of cyclopentadiene with maleic anhydride, which can be adapted, see reference[3].

Reaction Pathways and Logical Relationships

The reactivity of perfluoroalkenes is dictated by the strong inductive effect of the fluorine atoms, which polarizes the double bond and makes it susceptible to nucleophilic attack. The stability of the resulting carbanion intermediate also plays a crucial role in determining the reaction pathway.

Nucleophilic_Addition_Pathway Perfluoroalkene Perfluoroalkene (Electron-deficient C=C) Intermediate Carbanion Intermediate Perfluoroalkene->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., RO⁻, RS⁻, R₂NH) Nucleophile->Intermediate Product Addition or Addition-Elimination Product Intermediate->Product Protonation or Elimination of F⁻

Caption: General pathway for nucleophilic addition to perfluoroalkenes.

The type of cycloaddition reaction a perfluoroalkene undergoes is influenced by frontier molecular orbital (FMO) interactions. The low-lying LUMO of the electron-deficient perfluoroalkene favors interactions that lead to [2+2] cycloadditions in some cases, deviating from the typical [4+2] pathway of electron-rich alkenes.

Cycloaddition_Comparison cluster_0 Electron-Rich Alkene (e.g., Ethylene) cluster_1 Electron-Deficient Perfluoroalkene (e.g., TFE) Ethylene Ethylene Diels_Alder [4+2] Cycloaddition (Diels-Alder) Ethylene->Diels_Alder [4+2] Diene Diene (e.g., Butadiene) Diene->Diels_Alder HOMO-LUMO Interaction TFE Tetrafluoroethylene Two_Plus_Two [2+2] Cycloaddition TFE->Two_Plus_Two [2+2] Diene2 Diene (e.g., Butadiene) Diene2->Two_Plus_Two FMO Interaction

Caption: Comparison of cycloaddition pathways for different alkenes.

Conclusion

The reactivity of perfluoroalkenes is dominated by their electron-deficient nature, making them excellent substrates for nucleophilic addition reactions. The reactivity in this class of compounds generally increases with the degree of fluorine substitution. In cycloaddition reactions, their electronic properties can lead to different mechanistic pathways compared to their hydrocarbon analogues. This guide provides a foundational understanding and practical data for researchers working with these versatile fluorinated building blocks.

References

Comparative Guide to Analytical Methods for Perfluorooct-1-ene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorinated compounds such as perfluorooct-1-ene is crucial for quality control, safety assessment, and regulatory compliance. This compound, a volatile fluoroalkene, presents unique analytical challenges. This guide provides an objective comparison of two powerful analytical techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with supporting data synthesized from validated methods for analogous compounds.

The selection of an optimal analytical method hinges on the physicochemical properties of the analyte. This compound is a volatile compound with a boiling point of approximately 105°C, making it an ideal candidate for GC-based methods.[1] HS-GC-MS is particularly well-suited for volatile organic compounds (VOCs) as it analyzes the vapor phase above the sample, which minimizes matrix effects and simplifies sample preparation.[2] In contrast, LC-MS/MS is the industry standard for non-volatile and polar compounds.[3] While not the conventional choice for a volatile substance like this compound, a validated LC-MS/MS method can be developed, particularly drawing from methodologies established for short-chain per- and polyfluoroalkyl substances (PFAS) that also exhibit high polarity and can be challenging to retain on conventional reversed-phase columns.[4][5][6][7]

Method Performance Comparison

The choice between HS-GC-MS and LC-MS/MS is primarily dictated by the analyte's volatility and the specific requirements of the analysis, such as required sensitivity and the complexity of the sample matrix.[2][3]

ParameterHeadspace GC-MS (for Volatile Fluoroalkenes)LC-MS/MS (Adapted from Short-Chain PFAS Methods)
Principle Separation of volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase, followed by mass spectrometric detection.[3]Separation of compounds in the liquid phase based on their polarity and interaction with a stationary phase, followed by tandem mass spectrometric detection.[3]
Applicability Ideal for volatile and semi-volatile, thermally stable compounds.[8]Best suited for polar, non-volatile, and thermally labile compounds.[3][8]
Sample Preparation Minimal sample preparation, often involving simple dilution and incubation in a sealed vial.[2]More extensive sample preparation may be required, including extraction and concentration steps.[6][7]
**Linearity (R²) **Typically ≥ 0.999[9]Typically ≥ 0.999[6]
Lower Limit of Quantification (LLOQ) Low ng/L to µg/L range, depending on the analyte and matrix.Low ng/L to sub-ng/L range, offering high sensitivity.[4]
Accuracy (% Recovery) Generally within 80-120%Generally within 80-120%[4]
Precision (%RSD) Typically < 15%Typically < 20%[4]
Throughput High, amenable to automation.High, amenable to automation.
Matrix Effects Minimized due to headspace sampling.[2]Can be significant and may require mitigation strategies.[10]

Experimental Protocols

Below are detailed representative methodologies for the quantification of a volatile fluoroalkene like this compound using HS-GC-MS and a plausible LC-MS/MS method adapted from short-chain PFAS analysis.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol

This method is highly suitable for the analysis of volatile fluoroalkenes.[2]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide).

  • Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into the blank matrix in separate vials.

2. HS-GC-MS Parameters:

  • Headspace Autosampler:

    • Oven Temperature: 80-120°C

    • Loop Temperature: 90-130°C

    • Transfer Line Temperature: 100-140°C

    • Incubation Time: 15-30 minutes

  • Gas Chromatograph:

    • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Inlet: Split mode, 250°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is adapted from validated protocols for short-chain PFAS and would require specific validation for this compound.[6][7]

1. Sample Preparation (Aqueous Matrix):

  • For direct injection, dilute the sample with an appropriate solvent (e.g., methanol/water mixture).[4]

  • For samples requiring pre-concentration, solid-phase extraction (SPE) may be employed using a weak anion exchange (WAX) cartridge.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph:

    • Column: A specialized column for polar compounds, such as a polar-optimized C18 or a mixed-mode column (e.g., anion-exchange and reversed-phase).[5]

    • Mobile Phase A: Water with a suitable buffer (e.g., 20 mM ammonium acetate)

    • Mobile Phase B: Methanol or acetonitrile

    • Gradient: A gradient program starting with a high aqueous phase to retain the polar analyte, then increasing the organic phase to elute it.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound.

Visualized Workflows

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dilution Dilution in Vial Sample->Dilution Sealing Vial Sealing Dilution->Sealing Incubation Incubation Sealing->Incubation Injection Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HS-GC-MS workflow for volatile fluoroalkene analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Aliquot Sample Aliquoting Dilution_Filter Dilution & Filtration Sample_Aliquot->Dilution_Filter Injection LC Injection Dilution_Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection Ionization->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS workflow for short-chain fluorinated compound analysis.

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Proper Disposal of Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, discovery, and the development of novel therapeutics, the responsible management of chemical waste is a cornerstone of operational excellence and environmental stewardship. Perfluorooct-1-ene, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents unique disposal challenges due to its extreme persistence in the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and compliant management of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The specific PPE may vary depending on the physical form of the waste and any associated solvents or reagents.

Recommended Personal Protective Equipment:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: If working in a poorly ventilated area or with heated material, use a respirator with an appropriate organic vapor cartridge.

All handling of this compound waste should be conducted in a well-ventilated laboratory hood to minimize inhalation exposure.

Disposal Pathways for this compound

Due to their robust chemical nature, this compound and other PFAS are often referred to as "forever chemicals," necessitating specialized disposal methods. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, highlighting three primary technologies.[1][2]

  • High-Temperature Incineration: This is currently the most promising disposal method for the complete destruction of this compound.[1] The process must be conducted in a licensed hazardous waste incinerator capable of achieving the necessary temperatures and residence times to break the strong carbon-fluorine bonds. Incomplete combustion can lead to the formation of other hazardous products of incomplete combustion (PICs). Therefore, it is crucial to work with an experienced and certified hazardous waste disposal company.

  • Hazardous Waste Landfill: this compound waste can be disposed of in a Resource Conservation and Recovery Act (RCRA) Subtitle C hazardous waste landfill.[3] These landfills are engineered with containment systems, such as liners and leachate collection systems, to minimize environmental release. However, this method only contains the waste rather than destroying it.

  • Deep Well Injection: This method involves injecting the liquid waste into deep, geologically stable underground formations. This is a viable option for liquid this compound waste but requires careful site selection to prevent contamination of groundwater resources.

Given the options, high-temperature incineration is the preferred method for the permanent elimination of this compound.

Quantitative Data for High-Temperature Incineration of PFAS

The following table summarizes key operational parameters for the effective thermal destruction of PFAS compounds. These are general guidelines, and specific conditions may vary based on the incinerator design and the exact composition of the waste stream.

ParameterRecommended ValueRationale
Incineration Temperature > 1,000°C (1,832°F)Ensures the complete breakdown of the highly stable carbon-fluorine bonds.[4][5]
Residence Time > 2 secondsProvides sufficient time for the chemical reactions of destruction to occur.[5]
Destruction and Removal Efficiency (DRE) > 99.99%A standard measure of the effectiveness of the incineration process for hazardous waste.
Flue Gas Treatment RequiredScrubbers are necessary to capture and neutralize acidic gases, such as hydrogen fluoride (HF), that are byproducts of combustion.

Operational Plan for this compound Waste Disposal

This step-by-step plan outlines the process for the safe and compliant disposal of this compound waste from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Clearly label all waste containers with "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department and the chosen disposal facility.

Step 2: Waste Accumulation and Storage

  • Store waste in tightly sealed, chemically compatible containers.

  • Keep containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Follow all institutional and regulatory limits on the volume of waste and the duration of storage.

Step 3: Coordination with a Licensed Disposal Facility

  • Contact a certified hazardous waste disposal company that is permitted to handle and incinerate PFAS waste.

  • Provide the disposal company with a detailed characterization of the waste stream, including the Safety Data Sheet (SDS) for this compound.

Step 4: Packaging and Transportation

  • Package the waste for transportation in accordance with all U.S. Department of Transportation (DOT) and EPA regulations.

  • Ensure that all shipping papers and manifests are accurately completed.

Step 5: Confirmation of Destruction

  • Obtain a certificate of destruction from the disposal facility. This document provides a record of the final disposition of the hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the decision-making and handling process for the proper disposal of this compound.

A This compound Waste Generated B Characterize and Segregate Waste A->B C Select Disposal Method B->C D High-Temperature Incineration (>1000°C, >2s residence time) C->D Preferred Method E Hazardous Waste Landfill (RCRA Subtitle C) C->E F Deep Well Injection (Liquid Waste Only) C->F G Package and Label for Transport D->G E->G F->G H Engage Licensed Hazardous Waste Hauler G->H I Transport to Permitted Facility H->I J Thermal Destruction and Flue Gas Scrubbing I:e->J:w K Secure Landfill Containment I:e->K:w L Underground Injection I:e->L:w M Obtain Certificate of Destruction/Disposal J->M K->M L->M

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and corporate responsibility.

References

Essential Safety and Operational Guide for Handling Perfluorooct-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Perfluorooct-1-ene (CAS No. 357-53-9), a perfluorinated alkene. Adherence to these procedures is essential to ensure laboratory safety and minimize environmental impact. This compound is a flammable liquid that can cause skin and eye irritation, and may cause respiratory irritation. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it requires specialized handling and disposal protocols.

Immediate Safety and Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling exposure. Personal protective equipment serves as a crucial secondary barrier.

Recommended Personal Protective Equipment:

Body Part PPE Type Specification/Standard Notes
Hands Chemical-resistant glovesViton® or Butyl RubberPerfluorinated compounds demonstrate high chemical resistance. While specific breakthrough time data for this compound is not readily available, Viton® and Butyl rubber gloves are generally recommended for handling halogenated and aliphatic hydrocarbons.[1][2][3] It is critical to consult the glove manufacturer's specific chemical resistance data and to inspect gloves for any signs of degradation before and during use. For incidental contact, nitrile gloves may be used, but should be replaced immediately upon splash contact.
Eyes/Face Safety goggles with side shields or a full-face shieldANSI Z87.1 (US) or EN 166 (EU)A full-face shield should be worn over safety goggles when there is a significant risk of splashing.
Skin/Body Flame-resistant lab coat or chemical-resistant suitNFPA 2112A fully fastened lab coat made of cotton or other flame-resistant material is essential. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.
Respiratory Air-purifying respirator with organic vapor cartridgesNIOSH or EN 14387 approvedRespirators should be used when engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup. A proper fit test is required before use.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
  • Assemble all necessary equipment (e.g., glassware, stir plates, syringes) inside the fume hood.
  • Verify that a Class B fire extinguisher (for flammable liquids) and a spill kit are readily accessible.
  • Don all required personal protective equipment as outlined in the table above.

2. Handling and Dispensing:

  • Ground and bond all metal containers and equipment to prevent the buildup of static electricity, which can be an ignition source.
  • When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.
  • Use a calibrated dispensing system, such as a syringe pump or a properly grounded dispensing pump, for accurate and safe transfer.
  • Keep containers of this compound tightly sealed when not in use.

3. Experimental Procedure:

  • Perform all manipulations of this compound within the chemical fume hood.
  • If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Never use an open flame.
  • Continuously monitor the experiment for any signs of leakage, temperature fluctuations, or other unexpected events.

4. Post-Experiment and Cleanup:

  • Quench any reactions and neutralize any reactive byproducts according to your specific experimental protocol.
  • Clean all glassware and equipment that has come into contact with this compound with an appropriate solvent. Collect the solvent rinse as hazardous waste.
  • Wipe down the work surface of the fume hood with a suitable solvent and absorbent pads. Dispose of all cleaning materials as hazardous waste.
  • Remove PPE in a manner that avoids contaminating your skin or clothing. Dispose of single-use PPE as hazardous waste. Reusable PPE should be decontaminated according to the manufacturer's instructions.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

This compound and all materials contaminated with it are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Solid waste, including contaminated gloves, absorbent pads, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Methods:

    • Incineration: High-temperature incineration is a potential disposal method for PFAS-containing waste, though it is still under evaluation by environmental agencies for its effectiveness and potential byproducts.

    • Hazardous Waste Landfill: Disposal in a licensed hazardous waste landfill is another option. However, there are concerns about the potential for long-term environmental contamination from leaching.

    • Consult with your institution's environmental health and safety (EHS) department for specific guidance on the approved disposal pathways for PFAS waste.

Emergency Procedures

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to do so, contain the spill with an absorbent material from a chemical spill kit.

    • For larger spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS or emergency response team.

  • Fire:

    • If a fire occurs, and it is safe to do so, use a Class B fire extinguisher.

    • If the fire is large or spreading, activate the fire alarm, evacuate the area, and call emergency services.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Confirm Emergency Equipment Availability prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Ground and Bond Equipment prep4->handle1 handle2 Transfer Chemical Safely handle1->handle2 handle3 Perform Experiment in Fume Hood handle2->handle3 clean1 Quench Reactions & Neutralize handle3->clean1 emergency Spill, Fire, or Exposure? handle3->emergency clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Collect All Waste as Hazardous clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 done done clean5->done Procedure Complete spill Follow Spill Protocol emergency->spill Yes (Spill) fire Follow Fire Protocol emergency->fire Yes (Fire) first_aid Administer First Aid emergency->first_aid Yes (Exposure)

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.